Trifluoroacetamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKYWOKHZRQRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059868 | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS] | |
| Record name | 2,2,2-Trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.85 [mmHg] | |
| Record name | 2,2,2-Trifluoroacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19422 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
354-38-1 | |
| Record name | Trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUOROACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36MU16BYFK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Trifluoroacetamide from Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for producing trifluoroacetamide from trifluoroacetic acid. This compound is a crucial building block in medicinal chemistry and materials science, valued for the introduction of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of molecules. This document details several key methodologies, presenting experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
Core Synthetic Methodologies
The synthesis of this compound from trifluoroacetic acid can be broadly categorized into three primary approaches:
-
Direct Amidation via Ammonium Trifluoroacetate: This is the most atom-economical route, involving the formation of ammonium trifluoroacetate followed by dehydration.
-
Synthesis via an Activated Trifluoroacetic Acid Derivative: This approach enhances the reactivity of the carboxylic acid, typically by converting it to trifluoroacetic anhydride or an ester like ethyl trifluoroacetate, prior to amidation.
-
Direct Amidation with Urea: This method utilizes urea as a stable, solid source of ammonia, often in the presence of a catalyst, to directly convert trifluoroacetic acid to the amide.
Direct Amidation via Ammonium Trifluoroacetate
This two-step method first involves the neutralization of trifluoroacetic acid with an ammonia source to form ammonium trifluoroacetate. The subsequent dehydration of this salt yields this compound.
Reaction Pathway: Direct Amidation
Caption: Direct amidation of trifluoroacetic acid.
Experimental Protocol: Synthesis of Ammonium Trifluoroacetate
A detailed protocol for the synthesis of ammonium trifluoroacetate involves the careful neutralization of trifluoroacetic acid with ammonium hydroxide.[1]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and place it in an ice bath on a magnetic stirrer.
-
Charging the Reactor: Add a measured quantity of trifluoroacetic acid (e.g., 0.5 moles) to the flask and begin stirring.[1]
-
Addition of Ammonia: Slowly add a stoichiometric equivalent of concentrated ammonium hydroxide solution (e.g., ~0.5 moles) dropwise to the stirring trifluoroacetic acid. The reaction is exothermic, and the temperature should be maintained below 30°C.[1]
-
Neutralization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The pH of the solution should be approximately neutral (pH 6-7).[1]
-
Isolation: The resulting solution of ammonium trifluoroacetate can be concentrated under reduced pressure to yield the crystalline salt.[1]
Experimental Protocol: Dehydration of Ammonium Trifluoroacetate
The conversion of the ammonium salt to the amide is achieved through dehydration, typically by heating.[2][3]
-
Purification: The resulting this compound can be purified by distillation or recrystallization.
Synthesis via Activated Intermediates
To overcome the often-challenging direct amidation of carboxylic acids, trifluoroacetic acid can be converted into more reactive intermediates, such as trifluoroacetic anhydride or ethyl trifluoroacetate.
Synthesis via Trifluoroacetic Anhydride
Trifluoroacetic anhydride is a highly reactive acylating agent that readily reacts with ammonia to form this compound.
Reaction Pathway: Via Trifluoroacetic Anhydride
Caption: Synthesis via trifluoroacetic anhydride.
Experimental Workflow
The general procedure involves the dehydration of trifluoroacetic acid to its anhydride, followed by amidation. Dehydrating agents such as phosphorus pentoxide can be used for the formation of the anhydride. The subsequent reaction with ammonia is typically rapid.
Synthesis via Ethyl Trifluoroacetate
Esterification of trifluoroacetic acid to ethyl trifluoroacetate provides a stable, yet reactive intermediate for amidation.
Reaction Pathway: Via Ethyl Trifluoroacetate
Caption: Synthesis via ethyl trifluoroacetate.
Experimental Protocol: Amidation of Ethyl Trifluoroacetate
-
Reaction Setup: A three-necked round-bottom flask is fitted with a dry ice condenser and a gas delivery tube.
-
Reactants: The ethyl trifluoroacetate is diluted with an equal volume of diethyl ether and placed in the flask.
-
Ammonia Addition: Anhydrous ammonia gas is passed into the flask, maintaining a mild reflux of liquid ammonia. The addition is continued for two hours.
-
Workup: The excess ammonia is allowed to evaporate overnight. The contents are then crystallized, filtered, and recrystallized from 95% ethanol.
-
Purification: Further purification can be achieved by distillation. This method has been reported to yield 79% of this compound.
Direct Amidation with Urea
This method provides a convenient route using urea as a solid, easy-to-handle source of ammonia. The reaction is typically catalyzed.
Reaction Pathway: With Urea
Caption: Direct amidation with urea.
Experimental Protocol: Catalytic Amidation with Urea
A study has shown the direct synthesis of amides from carboxylic acids using urea as the nitrogen source, catalyzed by magnesium nitrate or imidazole.[4][5]
-
Reaction Setup: Combine trifluoroacetic acid, urea, and the catalyst (e.g., 10 mol% Mg(NO₃)₂·6H₂O) in a suitable solvent such as octane.[4]
-
Reaction Conditions: Heat the reaction mixture. Optimal conditions for similar systems have been found to be around 120°C for 24 hours with 2 equivalents of urea.[4]
-
Workup and Purification: After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic routes to provide a basis for comparison.
Table 1: Synthesis via Activated Intermediates
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Trifluoroacetate Amidation | Ethyl trifluoroacetate, Anhydrous NH₃ | Diethyl Ether | Reflux of NH₃ | 2 | 79 | PrepChem |
Table 2: Direct Amidation with Urea
| Catalyst | Urea Equivalents | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Mg(NO₃)₂·6H₂O (10 mol%) | 2 | Octane | 120 | 24 | 93 (for phenylacetamide) | [4] |
| Imidazole | 1.5 | Octane | 120 | 24 | 78 (for phenylacetamide) | [4] |
Note: The data for the urea method is based on phenylacetic acid as a substrate and serves as a model for the reaction with trifluoroacetic acid.
Conclusion
The synthesis of this compound from trifluoroacetic acid can be accomplished through several effective routes. The choice of method will depend on factors such as the desired scale, available reagents, and required purity.
-
The direct amidation via ammonium trifluoroacetate is the most direct route, though the dehydration step requires thermal energy.
-
Synthesis via activated intermediates like ethyl trifluoroacetate offers a well-documented and high-yielding procedure.
-
The use of urea with a catalyst presents a modern and convenient alternative, avoiding the handling of gaseous ammonia.
Researchers and drug development professionals can select the most appropriate method based on the specific requirements of their synthetic goals. Further optimization of the reaction conditions for each method may lead to improved yields and efficiencies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
For Researchers, Scientists, and Drug Development Professionals
N,O-Bis(trimethylsilyl)trifluoroacetamide, commonly known as BSTFA, is a powerful silylating agent extensively utilized in analytical chemistry, particularly for the derivatization of polar molecules to enhance their volatility and thermal stability for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analyses.[1] This guide provides a comprehensive overview of the core physical properties of BSTFA, detailed experimental protocols for their determination, and a visualization of its application in analytical workflows.
Core Physical and Chemical Properties
BSTFA is an organosilicon compound with the molecular formula C₈H₁₈F₃NOSi₂.[1] It is a colorless to pale yellow liquid at room temperature and is known for its high sensitivity to moisture.[1][2] The presence of the trifluoromethyl group contributes to the high volatility of BSTFA and its byproducts, which is advantageous in chromatography as it minimizes interference with the analytes of interest.[3]
Quantitative Physical Properties
The key physical properties of BSTFA are summarized in the table below for easy reference and comparison.
| Property | Value | Conditions |
| Molecular Weight | 257.40 g/mol | |
| Appearance | Colorless to pale yellow liquid | Room Temperature |
| Melting Point | -10 °C (14 °F; 263 K) | |
| Boiling Point | 45-50 °C | 14 mmHg |
| 142-146 °C | Atmospheric Pressure (1013 hPa)[1] | |
| Density | 0.969 g/mL | 25 °C[1][4] |
| 0.97 g/mL | 20 °C[5] | |
| Refractive Index | 1.384 | n²⁰/D[1][4] |
| Flash Point | 23-34 °C | |
| Solubility | Miscible with most common organic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile, pyridine, hexane) |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of liquid chemical compounds like BSTFA.
Melting Point Determination (Capillary Tube Method)
The melting point of BSTFA, which is below ambient temperature, can be determined using a capillary tube method with appropriate cooling.
Methodology:
-
A small sample of BSTFA is introduced into a glass capillary tube, which is then sealed.
-
The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., a mixture of dry ice and acetone).
-
The temperature of the bath is gradually lowered until the BSTFA solidifies.
-
The bath is then allowed to slowly warm, and the temperature at which the solid BSTFA begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For determining the boiling point of BSTFA at a specific pressure (e.g., 14 mmHg), a vacuum distillation setup or a Thiele tube can be utilized.
Methodology using a Thiele Tube:
-
A small amount of BSTFA is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the BSTFA.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing a heating oil (e.g., paraffin oil).
-
The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube, indicating that the vapor pressure of the liquid is equal to the external pressure.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precisely known volume.
Methodology:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with BSTFA, ensuring no air bubbles are present, and the excess liquid is removed.
-
The mass of the pycnometer filled with BSTFA is measured.
-
The temperature of the BSTFA is recorded.
-
The density is calculated by dividing the mass of the BSTFA (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and can be used to assess purity.
Methodology:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry.
-
A few drops of BSTFA are placed on the surface of the lower prism.
-
The prisms are closed and locked.
-
The light source is positioned, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Application in Analytical Workflows: Silylation for GC-MS
BSTFA is a cornerstone reagent for the derivatization of polar analytes, making them amenable to GC-MS analysis. The silylation reaction involves the replacement of active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) with a trimethylsilyl (TMS) group.
Caption: General workflow for the derivatization of polar analytes using BSTFA prior to GC-MS analysis.
Visualization of BSTFA Application in Metabolic Pathway Analysis
The utility of BSTFA extends to complex biological systems, such as in metabolomics for the study of cellular signaling and metabolic pathways. For instance, BSTFA is used to derivatize key metabolites in energy metabolism pathways for their quantification by GC-MS.
Caption: Application of BSTFA derivatization in the analysis of key metabolites from glycolysis and the TCA cycle.
References
Trifluoroacetamide safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound (CAS No. 354-38-1). The information is compiled to ensure safe laboratory practices for professionals in research and development.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3][4]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][4] |
The signal word for this compound is "Warning".[2][3]
Physical, Chemical, and Toxicological Properties
Understanding the properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 354-38-1 | [1][6] |
| Molecular Formula | C₂H₂F₃NO | [1][3][6] |
| Molecular Weight | 113.04 g/mol | [1][3][6] |
| Appearance | White to light yellow crystalline powder | [1][7][8] |
| Melting Point | 65-70 °C | [6][7][8] |
| Boiling Point | 162.5 °C | [6][7][8] |
| Storage Temperature | Store below +30°C | [7][8] |
| Incompatible Materials | Acids, bases, strong oxidizing agents, strong reducing agents | [9][10][11] |
Table 3: Toxicological Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | > 2000 mg/kg | [11] |
Experimental Protocols: Safe Handling and Emergency Response
Adherence to strict protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A logical approach to PPE selection is critical. The following equipment must be used when handling this compound.
Caption: Required PPE for handling this compound.
Table 4: Personal Protective Equipment (PPE) Specifications
| Protection | Standard | Details | Reference |
| Eye/Face | EN166 (EU) or NIOSH (US) | Safety glasses with side-shields or goggles. | [3][4][9][10] |
| Hand | EN 374 | Chemical-resistant protective gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. | [3][4] |
| Skin/Body | N/A | Lab coat or impervious clothing to prevent skin exposure. | [3][9][10] |
| Respiratory | NIOSH (US) or EN 143 (EU) | For nuisance exposures, use a type P95 (US) or type P1 (EU) particle respirator. For higher exposure, use type ABEK-P2 (EU) respirator cartridges. | [2][3] |
Handling and Storage Protocols
-
Handling : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9][10][11] Avoid contact with skin and eyes and prevent the formation of dust.[3][9][10][11] Do not breathe in the dust.[9][10][12] Wash hands thoroughly after handling.[3][9][10]
-
Storage : Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed and store it in a locked-up area.[9][10] The substance is stable under normal conditions.[9][10]
First Aid Experimental Protocol
In the event of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps.
Caption: First aid response workflow for this compound exposure.
Spill Cleanup Protocol
A solid spill of this compound must be handled promptly and safely to prevent dispersion and exposure.
Caption: Experimental workflow for solid spill cleanup.
Methodology Details:
-
Personal Precautions : Ensure adequate ventilation and use personal protective equipment as required.[3][9][10] Evacuate unnecessary personnel from the area.[3]
-
Environmental Precautions : Prevent the product from entering drains.[3]
-
Containment and Cleaning : Sweep up the spilled solid and shovel it into a suitable container for disposal.[9][10] Avoid actions that create dust.[3] After the solid is removed, decontaminate the area. All cleanup materials should be disposed of as hazardous waste.
Fire-Fighting and Decomposition
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[3][4][11]
-
Special Hazards : Thermal decomposition can lead to the release of irritating gases and vapors.[4][11]
-
Hazardous Decomposition Products : In a fire, this compound can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF).[4][9][10][11]
-
Protective Equipment : Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][9][10][11]
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[9][10] Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contaminated packaging should be disposed of as an unused product.[3]
References
- 1. This compound | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. トリフルオロアセトアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.es [fishersci.es]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 354-38-1 [amp.chemicalbook.com]
- 8. This compound | 354-38-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of Trifluoroacetamide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of trifluoroacetamide in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on presenting qualitative solubility information, inferred from its use in chemical synthesis and general principles of amide solubility. Additionally, a detailed experimental protocol for determining the solubility of a solid compound like this compound is provided for researchers who wish to quantify its solubility in specific solvent systems.
Core Data Presentation: Solubility of this compound
| Solvent | Solvent Type | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | 460 g/L[2][3] | 20 | Quantitative data is available. |
| Ethanol | Polar Protic | Soluble | Not Specified | Used as a solvent in syntheses involving this compound, implying good solubility.[2] |
| Ethyl Acetate | Polar Aprotic | Soluble | Not Specified | Used as a solvent for extraction and work-up in reactions with this compound, indicating solubility.[2] |
| Acetonitrile | Polar Aprotic | Miscible/Soluble | Not Specified | Acetonitrile is noted to be miscible with acetamide solutions, suggesting good solubility for this compound.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Not Specified | Used as a solvent in reactions involving this compound derivatives. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Not Specified | A common solvent for amides, and its use in peptide synthesis where trifluoroacetyl groups are common suggests solubility. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Likely Soluble | Not Specified | Often used in reactions with trifluoroacetic acid and its derivatives. |
| Chloroform | Nonpolar Aprotic | Likely Soluble | Not Specified | General solvent for a wide range of organic compounds. |
Note on Qualitative Data: For many organic solvents, the "soluble" designation is inferred from their use as reaction or purification solvents in procedures involving this compound and its derivatives. Amides, in general, tend to be soluble in polar aprotic and protic solvents due to their ability to engage in hydrogen bonding.[5]
Experimental Protocol: Determination of Solid Solubility in an Organic Solvent
This section outlines a general experimental protocol for determining the saturation solubility of a solid compound, such as this compound, in an organic solvent at a specific temperature using the static equilibrium method followed by gravimetric analysis.
Objective: To determine the mass of a solid solute that can be dissolved in a given volume of a specific organic solvent at a defined temperature to form a saturated solution.
Materials and Equipment:
-
This compound (or other solid of interest)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed collection vials
-
Oven or vacuum desiccator
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid solute (this compound) to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation:
-
Place the collection vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used for more gentle solvent removal.
-
Continue the evaporation process until the solvent is completely removed and only the dry, solid solute remains.
-
-
Gravimetric Analysis:
-
Allow the collection vial with the dried solute to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved solute.
-
Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of saturated solution collected (mL)) * 100
-
Safety Precautions:
-
Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for both the solute and the solvent before starting the experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a solid in an organic solvent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 354-38-1 [chemicalbook.com]
- 3. 354-38-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Acetonitrile with 0.1% Trifluoroacetic Acid CAS 75-05-8 - PanReac AppliChem [itwreagents.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Deep Dive: A Technical Guide to Trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Trifluoroacetamide (TFA), a compound of interest in various chemical and pharmaceutical research domains. This document outlines key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available | - | - | NH₂ |
| ¹³C | Data not available | - | - | C=O, CF₃ |
| ¹⁹F | -76 to -77 (predicted in CDCl₃) | Singlet | - | CF₃ |
Table 2: Infrared (IR) Spectroscopy Data
The following are characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Strong, Broad | N-H Stretch | Amide (NH₂) |
| 1730-1690 | Strong | C=O Stretch (Amide I) | Amide |
| 1650-1620 | Medium | N-H Bend (Amide II) | Amide |
| 1300-1100 | Strong | C-F Stretch | Trifluoromethyl |
Table 3: Mass Spectrometry (MS) Data
The mass spectrometry data was obtained via Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 113 | Moderate | [M]⁺ (Molecular Ion) |
| 69 | 100 | [CF₃]⁺ |
| 44 | High | [CONH₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data for this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Reference:
-
¹H and ¹³C: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.
-
¹⁹F: Trichlorofluoromethane (CFCl₃) at 0.00 ppm as an external or internal standard.
-
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the appropriate standard.
-
Integrate the peaks and determine multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile samples.
-
-
Ionization:
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.
-
-
Mass Analysis:
-
Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺) and the major fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
The Trifluoroacetyl Group: An In-depth Technical Guide to its Reactivity and Applications
For Researchers, Scientists, and Drug Development Professionals
The trifluoroacetyl (TFA) group, with its unique electronic properties, has carved a significant niche in modern organic synthesis and drug development. Its powerful electron-withdrawing nature profoundly influences the reactivity of the carbonyl group to which it is attached, making it a versatile tool for chemists. This technical guide provides a comprehensive exploration of the trifluoroacetyl group's reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of its application in key workflows.
Core Principles of Trifluoroacetyl Group Reactivity
The reactivity of the trifluoroacetyl group is dominated by the strong inductive effect of the three fluorine atoms. This effect polarizes the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation for its primary applications, most notably as a protecting group for amines, alcohols, and guanidines.[2][3]
The trifluoroacetyl group offers a unique combination of stability under acidic conditions and facile cleavage under mild basic or reductive conditions.[4] This orthogonality to common acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, is a cornerstone of its utility in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3]
Data Presentation
To facilitate a clear understanding of the trifluoroacetyl group's properties, the following tables summarize key quantitative data.
Table 1: Spectroscopic Data of the Trifluoroacetyl Group
| Spectroscopic Technique | Functional Group | Typical Absorption/Chemical Shift Range | Notes |
| Infrared (IR) Spectroscopy | C=O stretch | 1740-1720 cm⁻¹ (aldehydes), 1725-1705 cm⁻¹ (ketones), 1730-1700 cm⁻¹ (carboxylic acids), 1750-1730 cm⁻¹ (esters), 1670-1640 cm⁻¹ (amides) | The strong electron-withdrawing effect of the CF₃ group can shift the C=O stretching frequency to higher wavenumbers compared to their non-fluorinated analogs.[5] |
| C-F stretch | 1350-1120 cm⁻¹ (strong) | A characteristic and strong absorption band for trifluoromethyl groups.[6] | |
| ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | -COCF₃ | -67 to -85 ppm (relative to CFCl₃) | The chemical shift is sensitive to the electronic environment, solvent polarity, and molecular topology.[2][7][8] |
Table 2: Acidity of Trifluoroacetic Acid and Related Compounds
| Compound | pKa | Notes |
| Trifluoroacetic acid (TFA) | 0.5[9] | A strong acid due to the inductive effect of the trifluoromethyl group, which stabilizes the carboxylate anion.[9] |
| Acetic acid | 4.76 | For comparison, TFA is significantly more acidic. |
| N-Trifluoroacetylglycine | Not widely reported, but expected to be lower than N-acetylglycine. | The electron-withdrawing trifluoroacetyl group increases the acidity of the carboxylic acid proton. |
| N-Acetylglycine | ~3.7 | Serves as a benchmark for comparison. |
| Trifluoroethanol | 12.4 | The trifluoromethyl group also increases the acidity of alcohols. |
| Ethanol | 16 | For comparison, trifluoroethanol is a much stronger acid. |
Table 3: Comparative Stability of Amine Protecting Groups
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Trifluoroacetyl (Tfa) | CF₃CO- | Mild base (e.g., K₂CO₃, aq. piperidine), or reduction (e.g., NaBH₄)[4] | Stable to strong acids (e.g., TFA, HF).[7] |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Strong acid (e.g., TFA) | Labile to strong acids, stable to base and hydrogenolysis. |
| Benzyloxycarbonyl (Cbz) | C₆H₅CH₂OCO- | Hydrogenolysis (e.g., H₂/Pd-C), strong acid (HBr/AcOH) | Stable to mild acid and base. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Labile to base, stable to acid and hydrogenolysis. |
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows involving the trifluoroacetyl group.
Experimental Protocols
The following are detailed methodologies for key experiments involving the trifluoroacetyl group.
Protocol 1: Trifluoroacetylation of a Primary Amine using Trifluoroacetic Anhydride
Objective: To protect a primary amine with a trifluoroacetyl group.
Materials:
-
Primary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 eq) to the stirred solution. If the amine salt is used, add a base like triethylamine (1.1 to 1.5 eq) to neutralize the acid.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
Purify the product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Deprotection of a Trifluoroacetylated Amine using Mild Basic Conditions
Objective: To remove the trifluoroacetyl protecting group from a nitrogen atom.
Materials:
-
N-trifluoroacetylated compound
-
Potassium carbonate (K₂CO₃) or aqueous piperidine
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (1.5 to 3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Workflow with a Tfa-Protected Lysine
Objective: To demonstrate the use of the trifluoroacetyl group in SPPS for the selective modification of a lysine side chain.
Materials:
-
Fmoc-protected Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Tfa)-OH
-
Coupling reagents (e.g., HBTU, HOBt, DIPEA)
-
20% Piperidine in DMF (deprotection solution)
-
DMF, DCM
-
TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Deprotect the Fmoc group on the resin using 20% piperidine in DMF. Couple the first Fmoc-protected amino acid using standard coupling reagents.
-
Peptide Elongation: Repeat the deprotection and coupling steps to assemble the desired peptide sequence.
-
Incorporation of Tfa-protected Lysine: At the desired position, couple Fmoc-Lys(Tfa)-OH.
-
Continue Peptide Elongation: Continue the SPPS cycles until the full peptide is synthesized.
-
Selective Tfa Deprotection (On-Resin): Wash the resin-bound peptide with DCM and then DMF. Treat the resin with a solution of aqueous piperidine (e.g., 2 M) for several hours to selectively remove the Tfa group from the lysine side chain. The Fmoc group on the N-terminus will also be removed.
-
On-Resin Modification: The newly freed lysine side-chain amine can now be modified (e.g., by acylation, alkylation, or conjugation to a label).
-
Final Deprotection and Cleavage: Treat the resin with the TFA cleavage cocktail to remove all side-chain protecting groups (excluding the newly introduced modification on lysine) and cleave the peptide from the resin.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash to obtain the crude peptide.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
The trifluoroacetyl group is a powerful and versatile functional group in the arsenal of synthetic and medicinal chemists. Its strong electron-withdrawing nature imparts unique reactivity, making it an excellent protecting group with a distinct stability profile. The orthogonality of the trifluoroacetyl group to common acid-labile protecting groups enables complex synthetic strategies, particularly in the realm of peptide and natural product synthesis. A thorough understanding of its reactivity, cleavage conditions, and spectroscopic signatures, as outlined in this guide, is crucial for its effective implementation in research and drug development endeavors.
References
- 1. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Trifluoroacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Synthesis, Properties, and Applications of a Versatile Fluorinated Building Block
Abstract
Trifluoroacetamide (TFAc) is a fluorinated organic compound that has garnered significant attention in synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an invaluable reagent and building block. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for its synthesis and application, and its role in modern drug discovery and development.
Core Properties of this compound
This compound is a white crystalline solid at room temperature. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences its chemical reactivity and physical properties.
| Property | Value | Reference |
| CAS Number | 354-38-1 | [1] |
| Molecular Formula | C₂H₂F₃NO | [1] |
| Molecular Weight | 113.04 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Synonyms | 2,2,2-Trifluoroacetamide, Trifluoroacetic acid amide | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and efficient method involves the reaction of an amine with a trifluoroacetylating agent.
Experimental Protocol: Synthesis from Propargylamine and Methyl Trifluoroacetate
This protocol describes the synthesis of a this compound derivative from propargylamine and methyl trifluoroacetate.
Materials:
-
Propargylamine (99%)
-
Methyl trifluoroacetate
-
Apparatus for distillation (15 cm Vigreux column)
Procedure:
-
Cool methyl trifluoroacetate (1.2 equivalents) to 0°C.
-
Add propargylamine (1.0 equivalent) dropwise over a period of 1 hour.
-
Stir the reaction mixture for an additional hour at 0°C.
-
Purify the product by distillation through a 15 cm Vigreux column to yield the this compound derivative.[3]
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are pivotal in various synthetic transformations, primarily due to the trifluoroacetyl group's utility as a protecting group and as a moiety for introducing fluorine into organic molecules.
Amine Protection in Peptide Synthesis
The trifluoroacetyl (Tfac) group is an effective protecting group for amines in solid-phase peptide synthesis (SPPS). It is stable under various reaction conditions and can be readily cleaved when desired.
Materials:
-
Deprotected N-terminal amine on resin
-
1,8-Diazabicycloundec-7-ene (DBU)
-
Ethyl trifluoroacetate (ETFA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Treat the deprotected N-terminal amine on the resin with DBU (12 equivalents) and ETFA (10 equivalents) in a minimal amount of DMF.
-
Agitate the reaction mixture for 60 minutes.[4]
-
The reaction affords the N-trifluoroacetylated peptide with high purity.[4]
Materials:
-
N-Tfac protected amino acid on resin
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
Ethanol (EtOH)
Procedure:
-
Treat the resin-bound Tfac-protected amino acid with excess sodium borohydride.
-
The solvent system used is a 1:1 (v/v) mixture of THF and ethanol.
-
The deprotection is typically complete within 60 minutes.[4]
Synthesis of Primary Amines
This compound provides a convenient route for the synthesis of primary amines from halides or methanesulfonic acids. This method serves as an alternative to traditional approaches like the Gabriel synthesis.[2][5]
Introduction of Fluorine into Organic Molecules
The incorporation of fluorine atoms can significantly alter the properties of organic compounds, leading to increased thermal stability, modified electronic characteristics, and enhanced lipophilicity.[2] this compound serves as a key reagent for introducing the trifluoromethyl group into molecules, a strategy widely employed in the development of pharmaceuticals and agrochemicals.[2]
Agrochemicals
In the agrochemical industry, this compound is a crucial intermediate in the synthesis of various fluorinated pesticides and herbicides.[6] Fluorinated agrochemicals often exhibit enhanced potency, selectivity, and stability.[6][7]
Synthetic Workflows and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its role in synthetic pathways is critical. The following diagrams illustrate key synthetic workflows involving trifluoroacetylation.
Biological Activity
While this compound itself is primarily a synthetic reagent, certain derivatives have been investigated for their biological activity. For instance, a study reported that some trifluoroacetylaniline compounds exhibit good bactericidal effects, with one showing a bactericidal rate of over 99% against Bacillus subtilis.[8] This suggests potential avenues for the development of novel antimicrobial agents based on the this compound scaffold.
Conclusion
This compound is a versatile and powerful tool in the arsenal of synthetic chemists, particularly those in drug discovery and agrochemical development. Its utility as a protecting group, a precursor to primary amines, and a means of introducing fluorine into organic molecules underscores its importance. The detailed protocols and workflows presented in this guide aim to provide researchers and scientists with the foundational knowledge to effectively utilize this compound in their synthetic endeavors. As the demand for complex and highly functionalized molecules continues to grow, the role of this compound in enabling innovative chemical synthesis is set to expand.
References
- 1. This compound | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 5. Applications and Synthetic Utility of Trifluoroacetamide_Chemicalbook [chemicalbook.com]
- 6. datahorizzonresearch.com [datahorizzonresearch.com]
- 7. nbinno.com [nbinno.com]
- 8. Study on the synthesis and biological activity of this compound promoted by base without transition metal participation | CoLab [colab.ws]
A Technical Guide to the Commercial Sources and Purity of Trifluoroacetamide for Researchers and Drug Development Professionals
Introduction: Trifluoroacetamide (TFA), a vital reagent in organic synthesis and pharmaceutical development, is prized for its unique properties stemming from the trifluoromethyl group. Its applications range from serving as a protective group for amines to acting as a building block in the synthesis of complex fluorinated molecules. This guide provides an in-depth overview of the commercial availability and purity of this compound, alongside detailed experimental protocols for its synthesis and purification, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Purity Specifications
This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to 99%, with the most common grades being ≥98% and 99%. The selection of a suitable grade depends on the specific requirements of the intended application, with higher purity grades being essential for sensitive analytical techniques and pharmaceutical applications.
Below is a summary of representative commercial sources and their stated purities. It is important to note that specifications can vary by lot and supplier, and it is always recommended to consult the certificate of analysis for the most accurate information.
| Supplier | Stated Purity | Additional Information |
| Sigma-Aldrich | ≥98.0% (GC)[1] | Available as a powder[1]. Also offer a 97% grade[2]. |
| Santa Cruz Biotechnology | 98%[3] | - |
| Chem-Impex | ≥ 99% (Assay) | Appears as a white crystalline powder. |
| Apollo Scientific | 97%[4] | - |
| Amerigo Scientific | 97%[5] | - |
| Hebei Zhuanglai Chemical Trading Co Ltd. | 99% | - |
| Hebei Chuanghai Biotechnology Co., Ltd. | 99% | - |
| Jinan Future chemical Co.,Ltd | - | Provides detailed chemical properties[6]. |
Experimental Protocols
For researchers who wish to synthesize or further purify this compound in-house, the following protocols provide detailed methodologies.
Synthesis of this compound from Ethyl Trifluoroacetate and Ammonia
This method describes the ammonolysis of an ethyl trifluoroacetate to yield this compound.
Materials:
-
Ethyl trifluoroacetate
-
Anhydrous ammonia (gas)
-
Diethyl ether
-
Dry ice
-
Acetone
-
Ethanol (95%)
Equipment:
-
500 mL three-neck round-bottom flask
-
Dry ice condenser
-
Gas delivery tube
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for distillation
Procedure:
-
Set up the 500 mL three-neck flask with a magnetic stirrer, a dry ice condenser in one neck, and a gas delivery tube extending to the bottom of the flask in another neck. The third neck can be stoppered.
-
Dilute the ethyl trifluoroacetate with an equal volume of diethyl ether and add it to the flask.
-
Fill the dry ice condenser with a slurry of dry ice and acetone.
-
Begin passing anhydrous ammonia gas through the delivery tube into the solution. A mild reflux of liquid ammonia should be observed.
-
Continue the addition of ammonia for approximately 2 hours.
-
After 2 hours, stop the flow of ammonia and allow the flask to slowly warm to room temperature overnight to allow the excess ammonia to evaporate.
-
The crude product will crystallize in the flask. Pour the contents into an evaporating dish.
-
The crude this compound can then be purified by recrystallization from 95% ethanol.[7]
Purification of this compound by Recrystallization
Recrystallization is a common technique to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Ice bath
Equipment:
-
Beakers or Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
Procedure:
-
Transfer the crude this compound to a beaker or Erlenmeyer flask.
-
Heat a suitable solvent (e.g., 95% ethanol) in a separate beaker on a hot plate.
-
Add the minimum amount of the hot solvent to the crude this compound to completely dissolve it with gentle heating and stirring.
-
Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
To maximize the yield, place the flask in an ice bath to further decrease the solubility of the this compound.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent. A single recrystallization can yield a product with a melting point of 83°C.[7]
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of this compound can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of a mixture and provides information about their molecular weight and structure.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
A suitable capillary column (the choice of column may require optimization).
Procedure (General):
-
Prepare a dilute solution of the this compound sample in a volatile organic solvent.
-
Inject a small volume of the solution into the GC.
-
The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs based on the components' boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrometer detects the mass-to-charge ratio of the ions, allowing for the identification and quantification of this compound and any impurities. The retention time and the mass spectrum of the major peak can be compared to a reference standard to confirm the identity and purity.[8]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and purification processes described above.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trifluoroacetamides [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. This compound | 354-38-1 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. sklac.nju.edu.cn [sklac.nju.edu.cn]
Navigating the Laboratory Landscape: A Technical Guide to the Chemical Compatibility of Trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding environments of research and drug development, ensuring the integrity of experimental conditions is paramount. A critical aspect of this is understanding the chemical compatibility of reagents with laboratory equipment. This in-depth technical guide focuses on Trifluoroacetamide, a versatile reagent and building block, providing a comprehensive overview of its compatibility with common laboratory materials. This guide aims to equip researchers with the knowledge to select appropriate equipment, prevent contamination, and ensure the safety and accuracy of their work.
Understanding the Reactivity of this compound
This compound (TFA) is a fluorinated organic compound with the formula CF₃CONH₂. The presence of the highly electronegative trifluoromethyl group significantly influences its chemical properties, making it more reactive and acidic compared to its non-fluorinated analog, acetamide. Its reactivity profile dictates its compatibility with various materials.
Key reactivity considerations include:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in the presence of moisture, strong acids, or strong bases, to form trifluoroacetic acid and ammonia.[1] This degradation can alter the pH of solutions and introduce impurities.
-
Incompatibility with Strong Acids and Bases: As a weak acid itself, this compound will react with strong bases. It is also incompatible with strong acids, which can catalyze its hydrolysis.[2][3]
-
Incompatibility with Oxidizing and Reducing Agents: Strong oxidizing and reducing agents should be avoided as they can lead to decomposition of the molecule.[2][3]
The following diagram illustrates the key factors influencing the chemical compatibility of this compound with laboratory equipment.
Caption: Factors influencing this compound's chemical compatibility.
Compatibility with Common Laboratory Materials
The following tables summarize the known and inferred compatibility of this compound with a range of materials commonly found in laboratory settings. It is crucial to note that specific quantitative data for this compound is limited in publicly available literature. Therefore, some of the recommendations are based on the compatibility of the structurally similar, but less reactive, acetamide, and the known reactivity of fluorinated compounds. Users are strongly advised to conduct their own compatibility testing for critical applications.
Plastics and Elastomers
| Material | Compatibility Rating | Observations and Remarks |
| Plastics | ||
| Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA) | A - Excellent | Generally inert to a wide range of chemicals, including fluorinated compounds.[4][5][6][7][8] |
| Polypropylene (PP) | B - Good (with caution) | Generally good resistance to amides. However, the reactivity of the trifluoromethyl group warrants caution. Testing is recommended, especially for long-term exposure or at elevated temperatures.[9][10][11][12][13] |
| Polyethylene (PE) | B - Good (with caution) | Similar to Polypropylene, generally good resistance, but testing is advised due to the presence of the trifluoromethyl group.[9][10][11][12][13] |
| Polyvinyl Chloride (PVC) | C - Fair to Poor | PVC can be susceptible to attack by some amides and fluorinated compounds. Avoid use where possible. |
| Elastomers | ||
| Nitrile Rubber (Buna-N) | A - Excellent | Safety Data Sheets for this compound specifically recommend the use of nitrile rubber gloves for handling.[2][3][14] |
| Fluoroelastomers (Viton®) | B - Good (with caution) | Generally resistant to a wide range of chemicals, but specific testing is recommended as some fluorinated compounds can cause swelling.[15][16][17] |
| Silicone | C - Fair to Poor | Silicone elastomers may exhibit poor compatibility with some amides and fluorinated compounds. |
| Neoprene | C - Fair to Poor | Compatibility with fluorinated amides is not well-documented; testing is essential. |
Rating Key:
-
A - Excellent: No significant effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use.
-
D - Severe Effect: Not recommended for any use.
Metals
| Material | Compatibility Rating | Observations and Remarks |
| Stainless Steel (304, 316) | A - Excellent | Generally resistant to organic amides. However, the potential for hydrolysis to form trifluoroacetic acid, which can be corrosive to stainless steel in the presence of impurities, warrants consideration.[18] |
| Aluminum | C - Fair to Poor | Aluminum is susceptible to attack by both acidic and basic conditions. Hydrolysis of this compound could create a corrosive environment.[19][20][21] |
| Brass | C - Fair to Poor | Brass is generally not recommended for use with amides or in acidic or basic conditions. |
| Borosilicate Glass | A - Excellent | Highly resistant to most chemicals, making it a suitable material for handling and storing this compound.[22][23] |
Experimental Protocols for Chemical Compatibility Testing
For researchers needing to validate the compatibility of a specific material with this compound, standardized test methods are available. These protocols provide a framework for assessing changes in the physical and chemical properties of a material after exposure to a chemical agent.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines procedures for evaluating the resistance of plastics to chemical reagents. Key aspects of the methodology include:
-
Immersion Testing: Test specimens are fully immersed in the chemical reagent for a specified time and at a controlled temperature.
-
Property Evaluation: Changes in weight, dimensions, appearance (color change, swelling, cracking), and mechanical properties (tensile strength, hardness) are measured before and after exposure.
The following diagram illustrates a typical workflow for chemical compatibility testing based on ASTM D543.
Caption: ASTM D543 chemical compatibility testing workflow.
ISO 22088: Plastics — Determination of resistance to environmental stress cracking (ESC)
This standard is particularly relevant for assessing the compatibility of plastics that will be under mechanical stress during their service life. It provides methods to evaluate the susceptibility of a plastic material to cracking when exposed to a chemical environment and mechanical stress simultaneously.
Recommendations for Safe Handling and Storage
Given the reactivity of this compound, the following best practices are recommended for its handling and storage to ensure personnel safety and maintain its chemical integrity:
-
Material Selection:
-
Primary Containers: Use borosilicate glass or PTFE/PFA containers for long-term storage.
-
Reaction Vessels: Borosilicate glass is the preferred material. If metal reactors are necessary, stainless steel (316L) is a reasonable choice, but the system should be scrupulously dry.
-
Tubing and Seals: For flexible connections, PTFE, PFA, or nitrile rubber are recommended. Viton may be suitable but should be tested.
-
-
Handling Procedures:
-
Storage Conditions:
Conclusion
While specific quantitative data on the chemical compatibility of this compound with a wide array of laboratory materials is not extensively documented, a thorough understanding of its chemical properties allows for informed material selection. Borosilicate glass and fluoropolymers like PTFE and PFA are the most reliable choices for direct contact. For other materials, particularly plastics and elastomers, the information provided in this guide should be used as a starting point, with the strong recommendation for application-specific testing. By following the outlined experimental protocols and safe handling practices, researchers can confidently and safely incorporate this compound into their workflows, minimizing the risk of equipment failure and experimental variability.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.es [fishersci.es]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. zeroinstrument.com [zeroinstrument.com]
- 5. pbyplastics.com [pbyplastics.com]
- 6. ptfedf.com [ptfedf.com]
- 7. PTFE vs PFA - What are the differences? [fluorocarbon.co.uk]
- 8. PFA & PTFE - What's the Difference? | Process Technology [processtechnology.com]
- 9. Adsorption mechanism of two pesticides on polyethylene and polypropylene microplastics: DFT calculations and particle size effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions between polyethylene and polypropylene microplastics and Spirulina sp. microalgae in aquatic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating biodegradation of polyethylene and polypropylene microplastics in Tehran DWTPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of surfactants on the transport of polyethylene and polypropylene microplastics in porous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gelest.com [gelest.com]
- 15. calpaclab.com [calpaclab.com]
- 16. plastomatic.com [plastomatic.com]
- 17. tym.co.uk [tym.co.uk]
- 18. Fluoride-Induced Corrosion of Stainless Steel: A Case Study for its Application as Proton Exchange Membrane Water Electrolysis Bipolar Plate Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. calpaclab.com [calpaclab.com]
- 21. Altering Reactivity of Aluminum with Selective Inclusion of Polytetrafluoroethylene through Mechanical Activation [ouci.dntb.gov.ua]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. labdirect.com.au [labdirect.com.au]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoroacetamide (CF₃CONH₂), a fluorinated amide of significant interest in medicinal chemistry and organic synthesis, exhibits distinct thermal behavior characterized by multiple phase transitions before decomposition. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, drawing upon available thermochemical data. It details experimental methodologies for thermal analysis, presents quantitative data on phase transitions, and proposes a likely decomposition pathway based on related compounds. This information is critical for researchers and professionals in drug development and materials science to ensure the safe handling, storage, and application of this compound.
Thermal Stability Profile
This compound is a solid at room temperature with a melting point reported in the range of 65-70 °C and a boiling point of 162.5 °C. A detailed study of its thermochemical properties using adiabatic calorimetry, differential scanning calorimetry (DSC), and thermogravimetry (TG) has provided precise data on its phase transitions and overall thermal stability.
Phase Transitions
Prior to decomposition, this compound undergoes a series of phase transitions. These transitions, identified through heat capacity measurements, are crucial for understanding the material's behavior at elevated temperatures.
Table 1: Thermodynamic Data for Phase Transitions of this compound
| Transition Type | Temperature (K) | Molar Enthalpy (kJ·mol⁻¹) | Molar Entropy (J·mol⁻¹·K⁻¹) |
| Solid-to-Solid | 336.911 ± 0.102 | 5.576 ± 0.004 | 16.550 ± 0.012 |
| Fusion (Solid-to-Liquid Crystalline) | 347.622 ± 0.094 | 11.496 ± 0.007 | 33.071 ± 0.029 |
| Liquid Crystalline-to-Liquid | 388.896 ± 0.160 | 1.340 ± 0.005 | 3.447 ± 0.027 |
Thermal Decomposition Analysis
While a detailed evolved gas analysis for this compound is not extensively available in the public domain, its thermal stability has been investigated using thermogravimetric analysis (TGA). Based on studies of the closely related compound, trifluoroacetic acid (TFA), a proposed decomposition pathway for this compound can be elucidated.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis of this compound has been performed under a nitrogen atmosphere, indicating its stability up to at least 404 K (131 °C), the upper limit of the heat capacity study. The experiment was conducted with a sample of 11.9036 mg at a linear heating rate of 10 K/min in a nitrogen atmosphere with a flow rate of 25 ml/min.
Proposed Decomposition Pathway and Products
The thermal decomposition of trifluoroacetic acid, a structurally similar compound, has been shown to yield major products such as carbon dioxide (CO₂), difluoromethyl trifluoroacetate, carbon monoxide (CO), and trifluoroacetyl fluoride.[1] The pyrolysis of trifluoroacetic acid has been studied in the temperature range of 513–593 K.[2] It is plausible that the thermal decomposition of this compound follows a related pathway, initiated by the cleavage of the C-C and C-N bonds.
A proposed initial step in the decomposition of this compound at elevated temperatures is the homolytic cleavage of the C-C bond to form trifluoromethyl and acetamide radicals, or the cleavage of the C-N bond. Subsequent reactions of these radical species would lead to the formation of smaller, volatile molecules. Based on the decomposition products of TFA, the gaseous byproducts from this compound decomposition are likely to include hydrogen fluoride (HF), carbon oxides (CO, CO₂), and various fluorinated hydrocarbons.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To thoroughly investigate the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.
-
Methodology:
-
A small, accurately weighed sample of this compound (e.g., 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled, inert atmosphere (e.g., nitrogen or argon) with a consistent flow rate (e.g., 20-50 mL/min).
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with thermal events such as melting, phase transitions, and decomposition.
-
Methodology:
-
A small, accurately weighed sample of this compound (e.g., 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes.
-
Evolved Gas Analysis (EGA) by TGA-MS/FTIR
-
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
-
Methodology:
-
The TGA experiment is performed as described in section 4.1.
-
The outlet gas stream from the TGA is transferred via a heated transfer line to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
For TGA-MS: The evolved gases are ionized and separated based on their mass-to-charge ratio, allowing for the identification of the molecular weight of the decomposition products.
-
For TGA-FTIR: The infrared spectrum of the evolved gas mixture is continuously recorded, allowing for the identification of functional groups and specific gaseous molecules.
-
Caption: A logical workflow for the thermal analysis of this compound.
Conclusion
This compound is a thermally stable compound at ambient and moderately elevated temperatures, undergoing several distinct phase transitions before the onset of decomposition. While specific data on its decomposition products are limited, analysis of related compounds suggests a complex decomposition process yielding a variety of fluorinated and non-fluorinated gaseous species. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed thermal analysis of this compound, enabling a deeper understanding of its stability and decomposition profile. This knowledge is paramount for its safe and effective use in pharmaceutical development and other scientific applications.
References
- 1. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Utilizing Trifluoroacetamide as a Protecting Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. The trifluoroacetamide (Tfa or Tfac) group is a valuable tool in the peptide chemist's arsenal for the protection of amine functionalities. Its unique properties, including stability to acidic conditions and facile removal under mild basic or reductive conditions, offer orthogonality with other common protecting groups like Boc and Fmoc.[1][2] This document provides detailed application notes and experimental protocols for the use of the this compound protecting group in peptide synthesis.
Advantages and Disadvantages of the this compound Protecting Group
Advantages:
-
Orthogonality: The Tfa group is stable under the acidic conditions used to remove tert-butyloxycarbonyl (Boc) protecting groups, making it a valuable asset in Boc-based solid-phase peptide synthesis (SPPS).[1][2]
-
Mild Deprotection: It can be cleaved under gentle basic or reductive conditions, which is advantageous when dealing with sensitive peptide sequences.[1]
-
Atom Economy: Compared to the larger Fmoc group, the Tfa group has a lower molecular weight, which can be beneficial in terms of atom economy, especially in large-scale synthesis.[3][4]
Disadvantages:
-
Racemization Potential: The use of acyl-type protecting groups like Tfa can sometimes lead to racemization during the activation of the amino acid.[5]
-
Side Reactions in SPPS: A known side reaction in SPPS is the trifluoroacetylation of the N-terminal amine, which can lead to chain termination.[6][7] However, this can be mitigated with the proper choice of resin and synthetic strategy.[6]
Data Presentation
The following tables summarize quantitative data regarding the efficiency of this compound protection and deprotection, as well as the occurrence of a common side reaction in SPPS.
Table 1: Efficiency of this compound Protection
| Method | Reagents | Reaction Time | Yield | Reference(s) |
| Solution-Phase Synthesis | Ethyl trifluoroacetate, Triethylamine, Methanol | 3 hours | >99% | [3][4] |
| Solid-Phase Synthesis (on resin) | Ethyl trifluoroacetate, Triethylamine, DMF | 60 minutes | >99% | [3][4] |
Table 2: Efficiency of this compound Deprotection
| Method | Reagents | Reaction Time | Yield/Completion | Reference(s) |
| Reductive Cleavage | Sodium borohydride (NaBH4) in THF/Ethanol (1:1 v/v) | Within 60 minutes | Complete removal | [3][4] |
| Basic Hydrolysis (example) | 0.1-0.2 M NaOH or LiOH in water or ethanol-water | Variable | Effective |
Table 3: N-Terminal Trifluoroacetylation Side Reaction Rates in Boc-SPPS
| Resin Type | Trifluoroacetylation Rate per Cycle | Prevention Strategy | Reference(s) |
| Standard Benzyl Ester Resins | ~1-2% | Use of Pam-resin or Boc protection for N-terminus | [6] |
| Aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin) | <0.02% | N/A | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of N-Trifluoroacetyl-Amino Acids (Solution Phase)
This protocol describes the protection of the α-amino group of an amino acid with a trifluoroacetyl group in solution.
Materials:
-
Amino acid
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Ethyl trifluoroacetate (ETFA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid in methanol and triethylamine in a round-bottom flask.
-
Slowly add ethyl trifluoroacetate to the stirred solution.
-
Allow the reaction to stir at room temperature for 3 hours.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-trifluoroacetyl-amino acid. The product is reported to be >99% pure after this simple work-up.[3][4]
Protocol 2: On-Resin N-Trifluoroacetylation of a Peptide
This protocol details the protection of the N-terminal amine of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl trifluoroacetate (ETFA)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Swell the peptide-resin in DMF in a solid-phase synthesis vessel.
-
Treat the resin with a large excess of triethylamine in DMF.[4]
-
Slowly add an excess of ethyl trifluoroacetate to the resin suspension.[4]
-
Agitate the mixture for 60 minutes at room temperature.[4]
-
Drain the reaction solution and wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum. The reaction is reported to afford >99% yield of the pure this compound product.[3][4]
Protocol 3: Deprotection of the this compound Group (Reductive Cleavage)
This protocol describes the removal of the Tfa group from a peptide using sodium borohydride.
Materials:
-
Tfa-protected peptide (on or off-resin)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Reaction vessel
-
Magnetic stirrer and stir bar (for solution phase) or shaker (for solid phase)
Procedure:
-
Dissolve or suspend the Tfa-protected peptide in a 1:1 (v/v) mixture of anhydrous THF and ethanol.
-
Add an excess of sodium borohydride to the mixture.
-
Stir or agitate the reaction at room temperature.
-
The deprotection is typically complete within 60 minutes.[3][4]
-
Monitor the reaction by an appropriate method (e.g., LC-MS for solution phase or a cleavage and analysis of a small resin sample for solid phase).
-
Upon completion, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
For solution-phase synthesis, proceed with standard aqueous work-up and purification.
-
For solid-phase synthesis, wash the resin thoroughly with water, DMF, and DCM, then dry under vacuum.
Mandatory Visualizations
Caption: Workflow for this compound Protection of Amines.
Caption: Reductive Deprotection of the this compound Group.
Caption: Mechanism and Prevention of Trifluoroacetylation in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 4. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for BSTFA Derivatization of Alcohols and Phenols for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the derivatization of alcohols and phenols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in conjunction with a catalyst such as Trimethylchlorosilane (TMCS). This process, known as silylation, is a critical step in sample preparation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It enhances the volatility and thermal stability of polar compounds containing hydroxyl groups, thereby improving chromatographic resolution and detection sensitivity.
Introduction to Trimethylsilylation (TMS) Derivatization
Trimethylsilylation is a chemical modification technique that replaces active hydrogen atoms in functional groups like hydroxyls (-OH) with a trimethylsilyl (TMS) group [-Si(CH₃)₃].[1] This derivatization is facilitated by silylating reagents, with BSTFA being one of the most common and effective. The reaction effectively caps the polar hydroxyl group, which reduces intermolecular hydrogen bonding and increases the volatility of the analyte, making it suitable for GC-MS analysis.[2][3] The by-products of the reaction with BSTFA are volatile and typically do not interfere with the chromatographic analysis.[4][5] For sterically hindered hydroxyl groups, a catalyst like TMCS is often added to increase the reactivity of the BSTFA.[4][6]
Data Presentation: Reaction Conditions
The successful derivatization of alcohols and phenols with BSTFA is dependent on several factors, including the structure of the analyte, the presence of a catalyst, the reaction temperature, and the reaction time. The following table summarizes typical reaction conditions for various classes of compounds. It is important to note that these conditions should be optimized for specific applications.[6]
| Analyte Class | Derivatizing Reagent(s) | Temperature (°C) | Time (minutes) | Notes |
| Primary Alcohols | BSTFA or BSTFA + 1% TMCS | Room Temperature - 60 | 15 - 30 | Derivatization is often rapid at room temperature.[6] |
| Secondary Alcohols | BSTFA + 1% TMCS | 60 - 80 | 30 - 60 | Higher temperatures and longer times may be needed compared to primary alcohols.[6] |
| Tertiary Alcohols | BSTFA + 1% TMCS, Pyridine | 65 - 100 | 20 - 120 | Often require a catalyst like pyridine and more forcing conditions due to steric hindrance.[4][7] |
| Phenols | BSTFA or BSTFA + 1% TMCS | Room Temperature - 80 | 15 - 60 | Derivatization is generally efficient; acetone can be used as a solvent to accelerate the reaction.[8][9] |
| Sterically Hindered Phenols | BSTFA + 1% TMCS, Pyridine | 60 - 100 | 30 - 120 | A catalyst and elevated temperatures are often necessary.[4][10] |
| General Pharmaceuticals | BSTFA + 1% TMCS | 60 | 30 | Optimal for a range of 24 pharmaceuticals.[1] |
Experimental Protocols
This section details a general protocol for the BSTFA derivatization of alcohols and phenols. Crucially, all glassware must be thoroughly dried, and all solvents and reagents must be anhydrous, as BSTFA readily reacts with moisture. [1][6]
Materials and Reagents
-
N,O-Bis(trimethylsilyl)this compound (BSTFA)
-
BSTFA with 1% Trimethylchlorosilane (TMCS) (optional, but recommended for hindered groups)
-
Anhydrous Pyridine (optional, as a catalyst and solvent)
-
Anhydrous solvent (e.g., Dichloromethane, Hexane, Acetone)
-
Sample containing alcohol or phenol analytes
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
General Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh or measure 1-5 mg of the sample into a clean, dry reaction vial.[11]
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before proceeding.[5]
-
Dissolve the dried sample in a minimal amount of an appropriate anhydrous solvent (e.g., 100 µL of pyridine, dichloromethane, or hexane).[4][11] For some analytes, BSTFA itself can act as the solvent.[4]
-
-
Reagent Addition:
-
Add the derivatizing reagent to the sample vial. A significant molar excess of the silylating reagent is recommended, with a general rule of at least a 2:1 molar ratio of BSTFA to each active hydrogen.[5][6]
-
For a typical reaction, add 100 µL of BSTFA (or BSTFA + 1% TMCS).[11]
-
If using a catalyst for sterically hindered groups, 25 µL of BSTFA and 25 µL of anhydrous pyridine can be added to approximately 100 µL of sample solution.[4]
-
-
Reaction:
-
Tightly cap the vial and vortex for 10-30 seconds to ensure thorough mixing.[1]
-
Heat the vial at the appropriate temperature for the specified time (refer to the Data Presentation table). For many simple alcohols and phenols, the reaction may be complete after a short time at room temperature.[1][8] For more complex or hindered molecules, heating at 60-80°C for 15-60 minutes is common.[1]
-
The exact time and temperature are not always critical, but heating helps ensure the reaction goes to completion.[4]
-
-
Analysis:
-
Allow the vial to cool to room temperature before opening.
-
The derivatized sample can be injected directly into the GC-MS or diluted with an appropriate anhydrous solvent if necessary.[1]
-
Store derivatized samples in a freezer to prolong their stability, though it is best to analyze them as soon as possible as TMS derivatives can be susceptible to hydrolysis.[4]
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for BSTFA derivatization and the chemical reaction pathway.
Caption: Workflow for BSTFA derivatization of alcohols and phenols.
Caption: Chemical reaction for the silylation of a hydroxyl group with BSTFA.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: The Role of Trifluoroacetamide in the Synthesis of Fluorinated Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Trifluoroacetamide and its derivatives, such as trifluoroacetic anhydride (TFAA), are pivotal reagents in the synthesis of these fluorinated pharmaceuticals. The trifluoroacetyl group serves as an excellent protecting group for amines due to its stability in acidic conditions and facile cleavage under mild basic conditions.[1] This orthogonality to common acid-labile protecting groups like Boc and Cbz makes it an invaluable tool in complex, multi-step syntheses.[1] Furthermore, this compound and related compounds can act as precursors for the introduction of the trifluoromethyl (-CF3) group, a moiety frequently found in modern drugs.[2][3]
These application notes provide detailed protocols for the use of trifluoroacetylation in the protection of amines and in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Celecoxib. Additionally, the therapeutic mechanisms of Celecoxib and the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, are illustrated. While the trifluoroacetyl group is a potential protecting group for intermediates in the synthesis of DPP-4 inhibitors like Sitagliptin, detailed, publicly available protocols for this specific application are not as prevalent as for other pharmaceuticals.
I. Trifluoroacetylation as a Protecting Group Strategy for Amines
The trifluoroacetyl group is a robust protecting group for primary and secondary amines, offering a unique combination of stability and mild removal conditions.[1]
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of a Primary Amine
This protocol describes a typical procedure for the protection of a primary amine using trifluoroacetic anhydride (TFAA).[4]
Materials:
-
Primary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the primary amine substrate in a suitable volume of anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Deprotection of a this compound
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.[4][5]
Materials:
-
N-trifluoroacetylated compound
-
Methanol (MeOH)
-
Water
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add 1.5 to 3 equivalents of potassium carbonate or sodium carbonate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture to a pH of ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Data Presentation
Table 1: Summary of Trifluoroacetylation Reactions for Amine Protection
| Substrate | Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Aniline | Trifluoroacetic anhydride | Pyridine | DCM | 2 | RT | >95 | [4] |
| Benzylamine | Trifluoroacetic anhydride | Triethylamine | THF | 1 | 0 to RT | 98 | [4] |
| Glycine methyl ester | Trifluoroacetic anhydride | - | Ethyl Acetate | 3 | RT | 92 | [6] |
| 4-Aminophenol | Trifluoroacetic anhydride | Pyridine | Acetonitrile | 1 | 0 | 96 | [6] |
Table 2: Summary of Deprotection Reactions for Trifluoroacetamides
| Substrate | Reagent(s) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| N-Trifluoroacetyl-aniline | K₂CO₃ | MeOH/H₂O | 2 | RT | >98 | [4] |
| N-Trifluoroacetyl-benzylamine | LiOH | THF/H₂O | 1 | RT | 97 | [5] |
| N-Trifluoroacetyl-glycine methyl ester | 0.1 M NaOH | H₂O | 0.5 | RT | Quantitative | [5] |
| N-Trifluoroacetyl-4-aminophenol | NH₃/MeOH | Methanol | 4 | RT | 95 | [5] |
Visualizations
Caption: Workflow for Amine Protection and Deprotection.
II. Synthesis of Celecoxib
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis involves the formation of a trifluoromethyl-containing pyrazole ring.
Experimental Protocol
Protocol 3: Synthesis of Celecoxib
This protocol describes the synthesis of Celecoxib via a Claisen condensation followed by a cyclization reaction.
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Materials:
-
4-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add ethyl trifluoroacetate to the solution.
-
Over a period of 30 minutes, add a solution of 4-methylacetophenone in methanol.
-
Stir the resulting solution for 10 hours at 80 °C.
-
Evaporate the solvent to dryness.
-
Dissolve the resulting sodium salt in water and acidify with 1 N HCl.
-
Extract the product three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate to yield 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione.
Step 2: Synthesis of Celecoxib
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol
-
6 N Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol, add 4-sulfamoylphenylhydrazine hydrochloride and 6 N HCl.
-
Heat the mixture to reflux and stir for 8 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Take up the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate in vacuo.
-
Crystallize the product from diisopropyl ether to yield Celecoxib.
Data Presentation
Table 3: Quantitative Data for the Synthesis of Celecoxib
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Methanol | 80 | 10 | ~85 | |
| 2 | 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-Sulfamoylphenylhydrazine HCl | Ethanol, 6 N HCl | Reflux | 8 | >80 |
Visualizations
Caption: Synthetic Pathway of Celecoxib.
III. Signaling Pathways of Fluorinated Pharmaceuticals
Celecoxib: COX-2 Inhibition Pathway
Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[5]
Caption: Celecoxib's Mechanism of Action.
Sitagliptin: DPP-4 Inhibition Pathway
Sitagliptin is a DPP-4 inhibitor that increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.
Caption: Sitagliptin's Mechanism of Action.
Conclusion
This compound and its derivatives are versatile and powerful tools in the synthesis of fluorinated pharmaceuticals. The trifluoroacetyl group provides an effective means of protecting amine functionalities, with the advantage of mild deprotection conditions. The synthesis of complex molecules like Celecoxib highlights the importance of trifluoromethyl-containing building blocks. Understanding the specific protocols and reaction parameters is crucial for the successful application of these reagents in drug discovery and development. The provided application notes and protocols serve as a detailed guide for researchers in this field.
References
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SITAGLIPTIN – All About Drugs [allfordrugs.com]
- 5. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 6. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
Application Notes & Protocols: N-Terminal Protection of Amino Acids with Trifluoroacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The strategic use of protecting groups is a fundamental concept in modern organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.[1] Protecting groups temporarily block reactive functional groups to prevent unwanted side reactions, ensuring the desired chemical transformation occurs at a specific site.[2] Among the various protecting groups for amines, the trifluoroacetyl (TFA or Tfac) group offers a unique combination of stability, mild cleavage conditions, and orthogonality to other common protecting groups.[1]
The trifluoroacetyl group is introduced by a process called trifluoroacetylation, which converts a primary or secondary amine into a trifluoroacetamide.[1] The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the resulting amide stable to a wide range of reaction conditions, especially strongly acidic environments.[1][2] However, it can be readily removed under mild basic or reductive conditions.[1] This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, makes the TFA group an invaluable tool in complex synthetic strategies, including solid-phase peptide synthesis (SPPS).[1][3][4]
These application notes provide a comprehensive overview of the trifluoroacetyl group for N-terminal protection of amino acids, including detailed experimental protocols, quantitative data, and troubleshooting guidelines.
Core Principles of Trifluoroacetylation
Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) onto an amine functional group.[1] This is most commonly achieved using trifluoroacetic anhydride (TFAA), a highly reactive reagent that provides rapid and efficient protection.[2] The resulting N-trifluoroacetylated amino acid benefits from the key properties imparted by the TFA group:
-
Stability: The trifluoroacetyl group is notably stable under strongly acidic conditions, which is advantageous in syntheses requiring harsh acidic steps.[1]
-
Mild Cleavage: Deprotection is easily accomplished under mild basic conditions, often using reagents like potassium carbonate in a methanol/water mixture, preserving other sensitive functional groups in the molecule.[1][5]
-
Orthogonality: The TFA group is fully orthogonal to acid-labile protecting groups like Boc and trityl (Trt), and semi-orthogonal to the base-labile Fmoc group, allowing for selective deprotection sequences in complex syntheses.[1][3]
-
Enhanced Volatility: For analytical purposes, the TFA group significantly reduces the polarity of amino acids, making them more volatile and suitable for analysis by gas chromatography (GC).[2]
Data Presentation
Table 1: Comparison of Common Trifluoroacetylation Reagents
| Reagent | Typical Conditions | Reactivity | Advantages | Disadvantages |
| Trifluoroacetic Anhydride (TFAA) | Anhydrous DCM or THF, 0°C to RT, 1-4 hours[1] | High | Fast, efficient, and widely used[2] | Highly reactive, moisture-sensitive, corrosive |
| Ethyl Trifluoroacetate | Methanol, Triethylamine, RT, 3 hours[6] | Moderate | Less reactive than TFAA, good for solution-phase[6] | Slower reaction times |
| S-Alkyltrifluorothioacetate | Aqueous, pH 9-10, RT[2] | Moderate | Odor-free, works in aqueous conditions[2] | Reagent may not be as readily available |
| N-(Trifluoroacetyl)succinimide | Various solvents | High | Stable solid reagent, excellent yields[7] | Requires preparation of the reagent |
Table 2: Stability of the N-Trifluoroacetyl Group
| Condition | Stability | Comments |
| Strong Acids (e.g., TFA, HF) | Stable | The TFA group is resistant to cleavage by neat trifluoroacetic acid, a common reagent for Boc deprotection.[1][3] |
| Mild Base (e.g., K₂CO₃ in MeOH/H₂O) | Labile | Readily cleaved at room temperature.[1][5] This is the standard deprotection method. |
| Strong Base (e.g., NaOH) | Labile | Cleavage is rapid, but there is a risk of peptide bond hydrolysis or racemization.[3][8] |
| Piperidine (20% in DMF) | Labile | Can be cleaved, but generally requires stronger conditions or longer times than Fmoc removal, allowing for some selectivity.[3] |
| Reductive Cleavage (e.g., NaBH₄) | Labile | Can be removed using sodium borohydride in a mixed ethanol/tetrahydrofuran solvent system, particularly in SPPS.[4][6] |
| Catalytic Hydrogenation (H₂/Pd) | Stable | Orthogonal to protecting groups like benzyloxycarbonyl (Cbz).[9] |
Table 3: Representative Spectroscopic Data for N-Trifluoroacetyl Amino Acids
| Amino Acid | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| General | Amide N-H typically observed between 8.0-9.0 ppm. Alpha-proton shifted downfield compared to the free amino acid. | A sharp singlet is typically observed around -76 ppm (relative to TFA at -76.55 ppm).[10] | ~3300 (N-H stretch), ~1720 (Amide I C=O stretch), ~1550 (Amide II N-H bend) |
Note: Exact chemical shifts and IR frequencies will vary depending on the specific amino acid, solvent, and instrument used.
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroacetylation of an Amino Acid using Trifluoroacetic Anhydride (TFAA)
This protocol describes a standard procedure for the protection of a primary amine on an amino acid in the solution phase.[1]
Materials:
-
Amino Acid (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 - 1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid in a suitable anhydrous solvent (DCM or THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the N-trifluoroacetylated amino acid.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 2: General Procedure for Deprotection of the N-Trifluoroacetyl Group under Mild Basic Conditions
This protocol outlines the removal of the TFA group using mild basic hydrolysis.[1]
Materials:
-
N-trifluoroacetylated compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (1.5 - 3.0 eq)[1]
-
Methanol (MeOH) and Water
-
1 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]
-
Add potassium carbonate (1.5 to 3 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]
-
Once the reaction is complete, carefully neutralize the mixture to a pH of ~7 with 1 M HCl.[1]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution containing the deprotected amino acid can be used directly or further processed for isolation (e.g., extraction or lyophilization).
Visualizations
Caption: Reaction mechanism of N-Trifluoroacetylation.
Caption: General workflow for TFA protection and deprotection.
Caption: Orthogonality of TFA and Boc protecting groups.
Applications in Research and Drug Development
-
Peptide Synthesis: The TFA group is a valuable tool in both solid-phase and solution-phase peptide synthesis.[4][6] Its stability to the acidic conditions used for Boc-group removal allows for orthogonal protection strategies, which are critical for synthesizing complex peptides or modifying specific residues.[3] For instance, the ε-amino group of a lysine residue can be protected with TFA while the α-amino group is protected with an acid-labile group.[3]
-
Drug Discovery: Incorporating fluorine into drug candidates is a common strategy to modulate their physicochemical properties.[11][12] The trifluoroacetyl group can enhance the metabolic stability of peptides by protecting the adjacent peptide bond from enzymatic degradation.[11] Furthermore, it can increase lipophilicity, which may improve membrane permeability and bioavailability.[11] N-trifluoroacetylated amino acids have also been explored for their potential as antitumor agents.[13]
-
Analytical Chemistry: N-trifluoroacetylation is a widely used derivatization technique for the analysis of amino acids by gas chromatography (GC).[2] The TFA group increases the volatility and thermal stability of the amino acids, allowing them to be analyzed at lower temperatures with improved chromatographic resolution.[2]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Protection | Insufficient TFAA; moisture in the reaction. | Use a slight excess (1.1-1.5 eq) of TFAA.[1] Ensure all glassware and solvents are anhydrous. |
| Side Reactions during Protection | Reaction temperature too high; prolonged reaction time. | Maintain the reaction temperature at 0°C during the addition of TFAA and monitor the reaction closely to avoid over-running. |
| Incomplete Deprotection | Insufficient base; short reaction time. | Increase the equivalents of base (up to 3 eq)[1] and/or extend the reaction time. Monitor by TLC or LC-MS. |
| Ester Hydrolysis during Deprotection | The basic conditions for TFA removal can also hydrolyze ester groups. | Use the mildest possible conditions (e.g., lower temperature, careful control of base equivalents). If orthogonality is critical, consider a reductive deprotection with NaBH₄.[4][6] |
| Racemization | Strong basic conditions during deprotection. | Use mild conditions (K₂CO₃ in MeOH/H₂O at RT) instead of stronger bases like NaOH.[1][8] |
Conclusion
The trifluoroacetyl group is a powerful and versatile tool for the N-terminal protection of amino acids. Its unique combination of stability to strong acids and lability under mild basic conditions, along with its orthogonality to other common protecting groups, makes it an excellent choice for a wide range of applications.[1] From complex peptide synthesis to the modulation of drug properties and analytical derivatization, a thorough understanding of the principles and protocols outlined in these notes is essential for researchers, scientists, and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 5. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 7. Trifluoroacetamides [organic-chemistry.org]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of N-trifluoroacetyl derivatives of amino acids and amino acid analogs on microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trifluoroacetamide in Agrochemical Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trifluoroacetamide, a versatile and reactive chemical intermediate, plays a crucial role in the synthesis of modern agrochemicals. Its primary function is to introduce the trifluoromethyl (CF₃) group into molecular structures, a modification known to significantly enhance the biological activity, metabolic stability, and lipophilicity of active ingredients.[1] This report provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical components, focusing on insecticides and fungicides.
Synthesis of a Trifluoromethyltetrazole Intermediate for Diamide Insecticides
This compound is a key starting material for the synthesis of the 5-(trifluoromethyl)-2H-tetrazole moiety, a critical component of modern diamide insecticides such as Tetraniliprole. The synthesis proceeds through a two-step process: the dehydration of this compound to the highly reactive trifluoroacetonitrile, followed by a [3+2] cycloaddition with sodium azide.
Signaling Pathway: Synthesis of 5-(Trifluoromethyl)-2H-tetrazole
Caption: Reaction pathway for the synthesis of 5-(Trifluoromethyl)-2H-tetrazole from this compound.
Experimental Protocols
Protocol 1: Synthesis of Trifluoroacetonitrile from this compound
This protocol describes the dehydration of this compound to trifluoroacetonitrile using trifluoroacetic anhydride.[1]
Materials:
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine or Carbon Tetrachloride
-
Reaction flask equipped with a reflux condenser and a distillation apparatus
Procedure:
-
In a reaction flask, combine this compound with trifluoroacetic anhydride in the presence of pyridine or carbon tetrachloride.[1]
-
Heat the reaction mixture to initiate the dehydration process. A typical temperature range is 150-180 °C.[2]
-
The gaseous trifluoroacetonitrile product will distill from the reaction mixture.
-
Collect the trifluoroacetonitrile gas by condensation in a cold trap (boiling point of trifluoroacetonitrile is -64 °C).[3]
-
Due to the toxicity and volatility of trifluoroacetonitrile, all operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.
Protocol 2: Synthesis of 5-(Trifluoromethyl)-2H-tetrazole
This protocol outlines the 1,3-dipolar cycloaddition of trifluoroacetonitrile with sodium azide to form the tetrazole ring.[4][5]
Materials:
-
Trifluoroacetonitrile
-
Sodium Azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Ammonium chloride
-
Reaction vessel suitable for handling azides
Procedure:
-
Dissolve sodium azide in NMP or DMF in a suitable reaction vessel.
-
Introduce the gaseous trifluoroacetonitrile into the sodium azide solution. This step should be performed with caution due to the hazardous nature of both reactants.
-
Stir the reaction mixture at a controlled temperature. A typical reaction temperature is around 100 °C.[6]
-
The reaction progress can be monitored by techniques such as TLC (after quenching a small aliquot).
-
Upon completion, carefully quench the reaction mixture with an aqueous solution of sodium nitrite to destroy any residual azide.
-
Acidify the mixture with an acid such as ammonium chloride to protonate the tetrazole.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain the crude 5-(trifluoromethyl)-2H-tetrazole.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data
| Step | Reactants | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydration | This compound | Trifluoroacetic Anhydride | Pyridine/CCl₄ | 150-180 | - | High | [1][2] |
| Cycloaddition | Trifluoroacetonitrile, Sodium Azide | - | NMP/DMF | 100 | 6 | 85-95 | [6] |
Trifluoroacetylation of Anilines for Agrochemical Intermediates
This compound and its derivatives are also utilized in the trifluoroacetylation of anilines. This reaction is important for the synthesis of various agrochemical intermediates, where the trifluoroacetyl group can act as a protecting group or be a part of the final active molecule. The resulting N-aryl trifluoroacetamides can undergo further transformations.
Experimental Workflow: Trifluoroacetylation of Anilines
Caption: General workflow for the synthesis of agrochemicals via trifluoroacetylation of anilines.
Experimental Protocol
Protocol 3: General Procedure for Trifluoroacetylation of an Aniline Derivative
This protocol describes a general method for the N-trifluoroacetylation of anilines using trifluoroacetic anhydride.
Materials:
-
Aniline derivative (e.g., 4-chloro-2-(trifluoromethyl)aniline)
-
Trifluoroacetic Anhydride (TFAA)
-
A suitable aprotic solvent (e.g., Dichloromethane, THF)
-
A non-nucleophilic base (e.g., Pyridine, Triethylamine)
Procedure:
-
Dissolve the aniline derivative in the chosen aprotic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add trifluoroacetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting N-aryl this compound by recrystallization or column chromatography.
Quantitative Data
The yield of trifluoroacetylation reactions is generally high, often exceeding 90%, depending on the specific aniline substrate and reaction conditions.
| Reactant (Aniline Derivative) | Trifluoroacetylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Chloro-2-(trifluoromethyl)aniline | Trifluoroacetic Anhydride | Pyridine | Dichloromethane | 0 to RT | >90 |
| 3-Chloro-5-(trifluoromethyl)aniline | Trifluoroacetic Anhydride | Pyridine | THF | 0 to RT | >90 |
Note: The data in the table are representative and may vary based on specific experimental conditions.
Conclusion
This compound serves as a fundamental building block in the synthesis of advanced agrochemicals, primarily through its conversion to trifluoroacetonitrile for the construction of trifluoromethyl-containing heterocycles. Furthermore, the broader utility of trifluoroacetylation reactions underscores the importance of trifluoroacetyl-containing reagents in the agrochemical discovery and development pipeline. The protocols and data presented here provide a valuable resource for researchers engaged in the synthesis of novel and effective crop protection agents.
References
Application Notes and Protocols for Silylation using BSTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction to Silylation with BSTFA
Silylation is a derivatization technique widely employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of analytes.[1] This process involves the replacement of an active hydrogen atom in polar functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH₂), and thiols (-SH) with a trimethylsilyl (TMS) group (-Si(CH₃)₃).[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent and versatile silylating agent favored for its high reactivity and the volatile nature of its by-products, which minimizes chromatographic interference.[2][3] For less reactive or sterically hindered compounds, a catalyst such as trimethylchlorosilane (TMCS) is often added to BSTFA to improve the reaction rate and ensure complete derivatization.[3][4]
Principle of BSTFA Silylation
The silylation reaction with BSTFA is a nucleophilic attack on the silicon atom of the BSTFA molecule by the analyte containing an active hydrogen. This results in the formation of a bimolecular transition state, leading to the transfer of the trimethylsilyl (TMS) group to the analyte.[2] The by-products of this reaction, mono(trimethylsilyl)this compound and this compound, are highly volatile and typically elute with the solvent front in a gas chromatogram, thus not interfering with the analysis of the derivatized analytes.[1] The addition of TMCS as a catalyst is believed to enhance the silylating power of BSTFA, particularly for challenging functional groups, by potentially forming a more reactive intermediate.[1]
The general order of reactivity for functional groups with BSTFA is: alcohols > phenols > carboxylic acids > amines > amides.[2] Within these groups, steric hindrance plays a significant role, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.
Experimental Protocols
Important Safety Precautions: BSTFA is flammable, moisture-sensitive, toxic, and carcinogenic. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][5] Ensure all glassware is thoroughly dried before use, as the presence of moisture can deactivate the silylating reagent.[4][6]
Protocol 1: General Procedure for Silylation
This protocol is a general guideline and may require optimization based on the specific analyte and sample matrix.[2]
-
Sample Preparation:
-
Accurately weigh 1-10 mg of the sample into a clean, dry reaction vial.[2]
-
If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical.[1]
-
If necessary, dissolve the dry sample in a small volume of an appropriate anhydrous aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane).[1][5]
-
-
Reagent Addition:
-
Reaction:
-
Tightly cap the vial and mix the contents thoroughly.
-
Heat the vial at 60-80°C for 30-60 minutes. Reaction times and temperatures can vary significantly depending on the analyte's reactivity and steric hindrance.[1] Some compounds may be derivatized completely at room temperature, while others may require heating for up to 16 hours.[2]
-
To determine if the reaction is complete, analyze aliquots at different time points until no further increase in the product peak is observed in the chromatogram.[2]
-
-
Analysis:
-
Cool the vial to room temperature before opening.
-
The derivatized sample can be directly injected into the GC-MS system.[1]
-
Protocol 2: Derivatization of Amino Acids
-
Sample Preparation: Evaporate an aqueous sample containing the amino acids to dryness.[1]
-
Reagent Addition: Add a suitable solvent like acetonitrile, followed by the BSTFA reagent (often with TMCS). For example, for each milligram of amino acid, use 1 mL of acetonitrile and 0.25 mL of BSTFA + TMCS.[1]
-
Reaction: Seal the vial tightly and heat at a higher temperature, for example, 100-150°C for 30 minutes to 2.5 hours, to ensure complete derivatization of both the carboxyl and amino groups.[1]
-
Analysis: Cool the sample to room temperature before GC-MS analysis.[1]
Protocol 3: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Steroids, Sugars)
To prevent the formation of multiple isomers from carbonyl groups, a two-step derivatization is often necessary.[1]
-
Methoximation:
-
Silylation:
-
Analysis: Cool to room temperature and inject into the GC-MS.[1]
Quantitative Data Summary
The following table summarizes quantitative performance data for methods utilizing BSTFA derivatization for the analysis of various compounds.
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 | [7] |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 | [7] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: A generalized workflow for sample derivatization using BSTFA prior to GC-MS analysis.
Caption: A diagram illustrating the silylation reaction of an analyte with BSTFA.
References
Quantitative Analysis of Amino Acids Using Trifluoroacetamide Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of amino acids using trifluoroacetamide derivatization, primarily focusing on the formation of N-trifluoroacetyl (TFA) n-butyl esters for gas chromatography (GC) analysis. This method offers a robust and sensitive approach for the separation and quantification of amino acids in various matrices, including protein hydrolysates, biological fluids, and pharmaceutical preparations.
Introduction
Amino acid analysis is a cornerstone of proteomics, metabolomics, and pharmaceutical research. Native amino acids are polar and non-volatile, making them unsuitable for direct analysis by gas chromatography.[1] Derivatization is a critical step to chemically modify amino acids, rendering them volatile and thermally stable for GC analysis.[1][2] Trifluoroacetylation, which introduces a trifluoroacetyl (TFA) group onto the amino and other functional groups of amino acids, dramatically increases their volatility.[3][4] This, combined with the esterification of the carboxyl group, typically to a n-butyl ester, results in derivatives with excellent chromatographic properties.[5][6]
The N-trifluoroacetyl n-butyl ester derivatization method is well-established and provides for high-resolution separation and sensitive detection, often coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).[3][6] Studies have demonstrated that this GC-based method can yield results that are essentially identical to those obtained from traditional ion-exchange chromatography (IEC).[5][6]
Principle of the Method
The quantitative analysis of amino acids using this compound derivatization involves a two-step reaction:
-
Esterification: The carboxylic acid group of the amino acid is esterified, typically with n-butanol in the presence of an acidic catalyst (e.g., HCl), to form the corresponding n-butyl ester.
-
Acylation: The amino group and other reactive functional groups (e.g., hydroxyl, thiol) are acylated using trifluoroacetic anhydride (TFAA) to form the N-trifluoroacetyl derivative.
The resulting N-trifluoroacetyl n-butyl ester derivatives are thermally stable and volatile, allowing for their separation and quantification by GC.
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance data for the analysis of amino acids using this compound derivatization and related GC methods. Data has been compiled from various studies to provide an overview of the expected performance characteristics of the method.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Amino Acid | Method | MDL/LOD | MQL/LOQ | Reference |
| Alanine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Valine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Leucine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Isoleucine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Proline | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Phenylalanine | Trifluoroacetyl ester | < 0.1 µg/ml | - | |
| Tyrosine | Trifluoroacetyl ester | < 0.1 µg/ml | - | |
| Aspartic Acid | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Glutamic Acid | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Serine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| Threonine | Pentafluoropropionic anhydride/heptafluorobutanol | 3.2-446 nM | 0.031-1.95 µM | [1] |
| General | N-trifluoroacetyl-O-methyl ester | 1-7 pg | - | [7] |
Table 2: Linearity and Precision
| Amino Acid | Linearity Range | R² | Precision (RSD %) | Reference |
| Valine | 1-40 µg/ml | > 0.998 | 6.7-18.6 | |
| Leucine | 1-40 µg/ml | > 0.998 | 6.7-18.6 | |
| Proline | 1-40 µg/ml | > 0.998 | 6.7-18.6 | |
| Phenylalanine | 1-40 µg/ml | > 0.998 | 6.7-18.6 | |
| Tyrosine | 1-40 µg/ml | 0.984 | 6.7-18.6 | |
| Methionine | 20-30 µg/ml | - | < 6 | |
| General (10 EAAs) | 0.1-1.0 mg/ml | - | - | [2] |
Table 3: Recovery
| Amino Acid | Recovery (%) | Reference |
| L-valine | 92-106 | [8] |
| L-leucine | 92-106 | [8] |
| L-isoleucine | 92-106 | [8] |
| L-phenylalanine | 92-106 | [8] |
| General | 75-121 | [9] |
Experimental Protocols
The following are detailed protocols for the preparation of N-trifluoroacetyl n-butyl esters of amino acids for GC analysis.
Sample Preparation (from Protein Hydrolysate)
-
Protein Hydrolysis:
-
Accurately weigh 1-10 mg of the protein sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under vacuum after flushing with nitrogen.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the amino acid residue in a known volume of 0.1 M HCl.
-
-
Cation-Exchange Cleanup (if necessary):
-
For samples with high salt or interfering compounds, a cleanup step using a cation-exchange resin (e.g., Dowex 50W-X8) is recommended.
-
Condition the resin with 1 M NaOH, followed by water, and then 2 M HCl.
-
Apply the sample to the column.
-
Wash the column with deionized water to remove neutral and acidic compounds.
-
Elute the amino acids with 2 M NH₄OH.
-
Evaporate the eluate to dryness.
-
Derivatization Protocol
This protocol is a general guideline and may require optimization for specific sample types and amino acid concentrations.
Materials and Reagents:
-
Dried amino acid sample or hydrolysate
-
n-Butanol with 3 M anhydrous HCl
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Esterification:
-
Acylation:
GC-MS Analysis Conditions (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 5°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-650
Mandatory Visualizations
Caption: Experimental workflow for amino acid analysis.
Caption: Derivatization pathway of amino acids.
Conclusion
The quantitative analysis of amino acids by gas chromatography following this compound derivatization is a powerful and reliable method.[3][5] It offers high sensitivity, good resolution, and the ability to analyze a wide range of amino acids in complex matrices. The protocols provided herein serve as a detailed guide for researchers, scientists, and drug development professionals to implement this technique effectively in their laboratories. Proper optimization of sample preparation, derivatization, and GC conditions is crucial for achieving accurate and reproducible quantitative results.
References
- 1. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Trifluoroacetamide Derivatization in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of gas chromatography (GC), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization is a crucial technique employed to chemically modify such compounds, enhancing their volatility and thermal stability, thereby making them amenable to GC analysis. One effective method of derivatization is trifluoroacetylation, which involves the introduction of a trifluoroacetyl group into the analyte molecule. This is typically achieved using trifluoroacetic anhydride (TFAA) or a related reagent. The resulting trifluoroacetyl derivatives exhibit increased volatility due to the masking of polar functional groups such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups. The high electronegativity of the fluorine atoms in the trifluoroacetyl group can also enhance detection sensitivity, particularly with an electron capture detector (ECD).
These application notes provide a comprehensive overview of the role of trifluoroacetylation in modifying compound volatility for GC analysis. Detailed protocols for the derivatization of various compound classes, including amines, phenols, and steroids, are presented, along with a summary of the expected improvements in chromatographic performance.
Principle of Trifluoroacetylation
Trifluoroacetylation is a type of acylation reaction where a trifluoroacetyl group (CF3CO-) is covalently bonded to an analyte molecule, replacing an active hydrogen atom in a polar functional group. The most common reagent used for this purpose is trifluoroacetic anhydride (TFAA). The reaction proceeds via nucleophilic attack of the heteroatom (O, N, or S) of the functional group on one of the carbonyl carbons of TFAA. This leads to the formation of a stable, more volatile trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.
The key advantages of trifluoroacetylation for GC analysis include:
-
Increased Volatility: The trifluoroacetyl group is significantly less polar than the original functional group, which reduces intermolecular hydrogen bonding and increases the vapor pressure of the analyte, leading to shorter retention times in GC.[1]
-
Improved Thermal Stability: By protecting polar functional groups, derivatization prevents thermal degradation of the analyte at the high temperatures of the GC injector and column.
-
Enhanced Detectability: The presence of fluorine atoms in the derivative can significantly increase the response of an electron capture detector (ECD), enabling trace-level analysis.
-
Improved Peak Shape: Derivatization reduces the potential for analyte interaction with active sites in the GC system, resulting in more symmetrical and sharper peaks.
Logical Relationship of Trifluoroacetylation in GC Analysis
The following diagram illustrates the logical flow of how trifluoroacetylation enhances the suitability of a compound for GC analysis.
Caption: Logical workflow of trifluoroacetylation for enhanced GC analysis.
Experimental Protocols
The following are generalized protocols for the trifluoroacetylation of common analyte classes. It is important to note that reaction conditions may need to be optimized for specific compounds.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is suitable for the derivatization of a wide range of primary and secondary amines, including many drugs of abuse and their metabolites.
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Sample containing the amine analyte, dried
-
Solvent (e.g., Ethyl acetate, Acetonitrile, or Dichloromethane, GC grade)
-
Reaction vial (e.g., 2 mL glass vial with a PTFE-lined cap)
-
Heating block or water bath
-
Nitrogen evaporator (optional)
-
Internal standard (optional)
Procedure:
-
Sample Preparation: Place 1-5 mg of the dried sample or a known volume of a sample solution into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 200 µL of a suitable solvent (e.g., ethyl acetate) to the dried residue and vortex to dissolve.
-
Reagent Addition: Add 100 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. For many primary and secondary amines, the reaction proceeds rapidly at room temperature within 20-30 minutes. For less reactive or sterically hindered amines, heat the vial at 60-70°C for 15-30 minutes.
-
Byproduct Removal (Optional but Recommended): After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step is crucial to prevent column damage from the acidic byproduct (trifluoroacetic acid).
-
Reconstitution for Injection: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or hexane) to the desired concentration for GC analysis.
-
GC-MS Analysis: Inject an aliquot (typically 1 µL) of the final solution into the GC-MS system.
Protocol 2: Derivatization of Phenols
This protocol is applicable to a variety of phenolic compounds, which are often found in environmental and biological samples.
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Sample containing the phenolic analyte, dried
-
Pyridine or Triethylamine (as a catalyst and acid scavenger)
-
Solvent (e.g., Acetonitrile or Dichloromethane, GC grade)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Transfer a known amount of the dried sample containing phenolic compounds into a reaction vial.
-
Reconstitution: Add 500 µL of acetonitrile to the vial.
-
Catalyst Addition: Add 50 µL of pyridine or triethylamine.
-
Reagent Addition: Add 100 µL of TFAA.
-
Reaction: Cap the vial tightly and heat at 50-60°C for 20 minutes.
-
Cooling and Extraction: After cooling, add 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct. Vortex and allow the layers to separate.
-
Sample Collection: Carefully transfer the organic upper layer containing the derivatized phenols to a clean vial for GC analysis.
-
GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS.
Protocol 3: Derivatization of Steroids with Hindered Hydroxyl Groups
This protocol is adapted for the derivatization of sterols, particularly those with sterically hindered hydroxyl groups where complete derivatization can be challenging.[2]
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Steroid sample, dried (2–100 ng)
-
Anhydrous Tetrahydrofuran (THF)
-
Reaction vial (4 mL) with a PTFE-lined screw cap
-
Heating block
-
Nitrogen evaporator
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for byproduct quenching
Procedure:
-
Sample Preparation: Place the dried steroid sample and internal standard into a 4 mL glass vial.
-
Reagent Addition: Add 200 µL of anhydrous THF and 100 µL of TFAA to the vial.
-
Reaction: Tightly cap the vial and heat at 68–70°C in a heating block for up to 24 hours. The long reaction time is to ensure complete derivatization of hindered hydroxyl groups.[2]
-
Byproduct Removal and Quenching: After the reaction, evaporate the contents to dryness under a stream of nitrogen at 50°C. To remove traces of trifluoroacetic acid that could damage the GC column, dissolve the residue in BSTFA.[2]
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Data Presentation
The following table provides illustrative data on the effect of trifluoroacetylation on the GC retention times of various compounds. It is important to note that direct "before and after" quantitative data for TFAA derivatization is not extensively available in a single comprehensive study. The data presented here is compiled from various sources and serves to demonstrate the expected trend of reduced retention times and improved peak shapes. Actual retention times will vary depending on the specific GC column, temperature program, and other chromatographic conditions.
| Compound Class | Analyte | Derivatization Method | Retention Time (min) - Derivatized | Qualitative Improvement |
| Amines | Long-chain primary alkyl amines | TFAA | Varies (e.g., 15-30 min for C12-C18 amines)[3] | Enables elution and separation of otherwise non-volatile amines. |
| Steroids | Cholesta-3β,5α,6β-triol | TFAA | Shorter than silyl derivative[1] | Better peak shape and stability compared to silyl derivatives.[1] |
| Amino Acids | Various | Perfluoroacylation (e.g., with pentafluoropropionic anhydride) | 3.7 - 15 min (for various amino acids)[4] | Allows for the analysis of non-volatile amino acids by GC. |
Note: Retention times are highly dependent on the specific analytical conditions and should be considered as illustrative.
Visualization of Experimental Workflow and Reaction
General Experimental Workflow for Trifluoroacetylation and GC-MS Analysis
The following diagram outlines the typical steps involved in the derivatization of a sample with TFAA prior to GC-MS analysis.
Caption: General workflow for TFAA derivatization and subsequent GC-MS analysis.
Trifluoroacetylation Reaction of a Primary Amine
The following diagram illustrates the chemical reaction between a primary amine and trifluoroacetic anhydride (TFAA) to form a trifluoroacetyl derivative.
Caption: Trifluoroacetylation of a primary amine with TFAA.
Conclusion
Trifluoroacetylation is a powerful and versatile derivatization technique for enhancing the volatility and thermal stability of polar compounds for GC analysis. The use of trifluoroacetic anhydride (TFAA) allows for the effective derivatization of a wide range of analytes, including amines, phenols, and steroids. The protocols provided in these application notes offer a solid starting point for researchers, scientists, and drug development professionals. Optimization of reaction conditions for specific analytes is recommended to achieve the best chromatographic performance. The resulting trifluoroacetyl derivatives often exhibit improved peak shapes, shorter retention times, and enhanced sensitivity, making this an invaluable tool in analytical chemistry.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-brs.de [h-brs.de]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Steroid Derivatization with BSTFA for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of steroids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for analysis by gas chromatography-mass spectrometry (GC-MS). Derivatization is a crucial step for enhancing the volatility and thermal stability of steroids, thereby improving their chromatographic separation and detection sensitivity.[1]
Application Notes
Principle of BSTFA Derivatization
BSTFA is a potent silylating agent that replaces active hydrogen atoms in functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) with a trimethylsilyl (TMS) group.[2][3] This process, known as silylation, effectively masks the polar functional groups of steroids, reducing their boiling points and increasing their thermal stability, which is essential for GC-MS analysis.[1][4] The by-products of the reaction with BSTFA are volatile and can be directly injected into the GC system.[5]
Advantages of BSTFA
-
High Reactivity: BSTFA reacts rapidly with a wide range of functional groups found in steroids.[2]
-
Volatile By-products: The reaction by-products are volatile and generally do not interfere with the chromatographic analysis.[5]
-
Improved Chromatographic Performance: TMS-derivatized steroids exhibit better peak shapes and resolution in GC analysis.[2]
-
Enhanced Sensitivity: Derivatization often leads to better ionization efficiency and thus higher sensitivity in mass spectrometry.
Considerations and Optimization
-
Catalysts: The addition of a catalyst, such as trimethylchlorosilane (TMCS), can significantly enhance the reactivity of BSTFA, especially for sterically hindered hydroxyl groups.[2][6] A common formulation is BSTFA with 1% TMCS.[4]
-
Solvents: Anhydrous aprotic solvents like pyridine, acetonitrile, or dichloromethane are recommended.[5][7] Pyridine can also act as a catalyst.[5] Protic solvents like methanol must be avoided as they will react with the derivatizing agent.[5]
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for different steroids.[8] While some derivatizations can occur at room temperature, heating is often employed to ensure complete reaction.[5][7] However, excessive heat (e.g., above 75°C in pyridine) can lead to the degradation of some steroids.
-
Moisture: All glassware and solvents should be anhydrous, as BSTFA is sensitive to moisture, which can lead to the hydrolysis of the TMS derivatives and reduce the derivatization yield.[5]
-
Ketone Groups: Steroids with ketone groups may require a two-step derivatization process, often involving methoximation with a reagent like methoxyamine hydrochloride prior to silylation, to form stable oximes.[9][10]
Experimental Protocols
Protocol 1: Standard BSTFA Derivatization of Steroids
This protocol is a general procedure for the derivatization of steroids containing hydroxyl groups.
Materials:
-
Steroid standard or dried sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)this compound), potentially with 1% TMCS
-
Anhydrous pyridine (or other suitable aprotic solvent)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount of the steroid standard or the dried sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (with 1% TMCS) to the dried sample.[5]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Incubation: Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes.[4][7] The optimal time and temperature may vary depending on the specific steroid and should be optimized.[8]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Two-Step Derivatization for Ketosteroids (Methoximation-Silylation)
This protocol is designed for steroids containing ketone functional groups.
Materials:
-
All materials from Protocol 1
-
Methoxyamine hydrochloride solution in pyridine (e.g., 20 mg/mL)[10]
Procedure:
-
Sample Preparation: Prepare the dried sample as described in Protocol 1.
-
Methoximation: Add 20 µL of methoxyamine hydrochloride solution in pyridine to the vial.[10]
-
Incubation (Methoximation): Cap the vial and heat at 60-80°C for 1 hour to form the methoxime derivatives.[10][11]
-
Cooling: Allow the vial to cool to room temperature.
-
Silylation Reagent Addition: Add 80 µL of BSTFA (with 1% TMCS).[10]
-
Incubation (Silylation): Tightly cap the vial and heat at 80-100°C for 1 hour.[10]
-
Cooling: Let the vial cool to room temperature before GC-MS analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on steroid derivatization.
| Steroid Class | Derivatization Reagent | Reaction Conditions | Linearity (R²) / Range | LOD/LOQ | Reference |
| Anabolic Steroids | MSTFA/NH4I/ethanethiol | 37°C, 15 min | Not specified | Not specified | [4] |
| Anabolic Steroids | BSTFA + 1% TMCS | Not specified | Not specified | Not specified | [4] |
| Endogenous Steroids | BSTFA + 1% TMCS | Not specified | R² > 0.994 | 0.01 - 1.0 ng/mL | [9] |
| Estrogens | BSTFA in pyridine | 20°C, 15 min | R² 0.99462 - 0.99942 (1.0 or 10 to 250 pg/μL) | Not specified | [7] |
| Anabolic Steroids | MSTFA/NH4I/2-mercaptoethanol | 85°C, 24 min | R² > 0.99 (0.05 - 0.30 µg/mL) | Not specified | [8] |
Note: MSTFA is another common silylating agent often compared to BSTFA. The data is included for comparative purposes.
Visualized Workflows
Caption: General workflow for single-step steroid derivatization.
References
- 1. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. gcms.cz [gcms.cz]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. Multivariate optimization of a derivatisation procedure for the simultaneous determination of nine anabolic steroids by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uu.diva-portal.org [uu.diva-portal.org]
- 10. gcms.cz [gcms.cz]
- 11. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Trifluoroacetamide in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is pivotal in the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals and other fine chemicals. Traditionally, the reaction employs acyl chlorides or anhydrides with a Lewis acid catalyst, such as aluminum chloride. However, the scope and efficiency of this reaction can be expanded and refined through the use of alternative acylating agents and promoters.
This document details the application of trifluoroacetamide derivatives as reagents in Friedel-Crafts acylation. Specifically, it focuses on the use of N-trifluoroacetyl-protected amino acids, which serve as stable, chiral acylating agents for the synthesis of trifluoroacetamidoketones. This approach is particularly valuable in medicinal chemistry for the synthesis of complex molecules and chiral building blocks. The trifluoroacetyl group not only protects the amino functionality under the acidic reaction conditions but can also be readily removed or replaced post-acylation.[1]
Mechanism of Acylation
In this modified Friedel-Crafts acylation, the acylating agent is typically generated in situ. A carboxylic acid, such as an N-protected amino acid, reacts with trifluoroacetic anhydride (TFAA) to form a mixed anhydride. In the presence of a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH), this mixed anhydride is protonated, leading to the formation of a resonance-stabilized acylium ion. This highly electrophilic acylium ion is then attacked by the electron-rich aromatic ring, proceeding through a standard electrophilic aromatic substitution mechanism to yield the corresponding aryl ketone.[1][2]
The overall process, starting from an unprotected amino acid, involves the simultaneous N-protection and activation of the carboxylic acid by TFAA. This one-pot procedure offers a significant advantage in terms of efficiency and simplicity over methods that require the pre-synthesis of unstable acyl chlorides.[1][2]
Caption: Mechanism of Friedel-Crafts acylation using an amino acid activated by TFAA.
Experimental Data Summary
The following tables summarize the quantitative data from key experiments utilizing N-trifluoroacetyl amino acid derivatives in Friedel-Crafts acylation.
Table 1: Acylation of Ferrocene with Various Amino Acids [1]
| Amino Acid | Product Yield (%) |
| Glycine | 21 |
| β-Alanine | 91 |
| 4-Aminobutanoic acid | 63 |
| 6-Aminohexanoic acid | 72 |
Reaction Conditions: Ferrocene, amino acid, trifluoroacetic anhydride (TFAA), and trifluoromethanesulfonic acid (TfOH) in dichloromethane (DCM) at room temperature for 1 hour.
Table 2: Acylation of Various Arenes with TFA-L-Isoleucine-OSu [3]
| Arene | Product Yield (%) |
| Benzene | 75 |
| Toluene | 86 |
| Anisole | 91 |
| m-Xylene | 88 |
Reaction Conditions: Arene, TFA-L-Isoleucine-OSu, and AlCl₃ at 70°C for 3 hours.
Table 3: Acylation of Benzene with Various TFA-Amino Acid-OSu Derivatives [3]
| TFA-Amino Acid-OSu | Product Yield (%) |
| TFA-L-Alanine-OSu | 82 |
| TFA-L-Valine-OSu | 78 |
| TFA-L-Leucine-OSu | 80 |
| TFA-L-Phenylalanine-OSu | 71 |
Reaction Conditions: Benzene, TFA-Amino Acid-OSu, and AlCl₃ at 70°C for 2 hours.
Experimental Protocols
Protocol 1: One-Pot Acylation of Ferrocene with β-Alanine[1]
This protocol describes the in situ formation of the N-trifluoroacetyl acylating agent and subsequent Friedel-Crafts reaction with ferrocene.
Materials:
-
Ferrocene
-
β-Alanine
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of ferrocene (1.0 mmol) and β-alanine (1.2 mmol) in anhydrous DCM (10 mL), add trifluoroacetic anhydride (2.4 mmol) dropwise at room temperature.
-
After 5 minutes of stirring, add trifluoromethanesulfonic acid (2.4 mmol) dropwise.
-
Continue stirring the reaction mixture at room temperature for 1 hour.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-trifluoroacetyl-β-alanylferrocene.
Caption: Workflow for the one-pot acylation of ferrocene.
Protocol 2: Acylation of Anisole with Pre-formed TFA-L-Isoleucine-OSu[3]
This protocol utilizes a pre-synthesized and stable N-trifluoroacetyl amino acid N-hydroxysuccinimide ester as the acylating agent.
Materials:
-
TFA-L-Isoleucine-OSu (N-trifluoroacetyl-L-isoleucine N-hydroxysuccinimide ester)
-
Anisole
-
Aluminum chloride (AlCl₃), anhydrous
-
Benzene (as solvent)
-
Hydrochloric acid (HCl), 1M
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flask containing anhydrous aluminum chloride (6.0 mmol), add benzene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of TFA-L-Isoleucine-OSu (1.0 mmol) in benzene (5 mL) to the suspension.
-
Add anisole (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 70°C and stir for 3 hours.
-
Cool the reaction to room temperature and then pour it into a mixture of crushed ice and 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product, 2,2,2-trifluoro-N-((2S,3S)-3-methyl-1-(4-methoxyphenyl)-1-oxopentan-2-yl)acetamide.
Applications in Drug Development
The use of N-trifluoroacetyl amino acids in Friedel-Crafts acylation provides a powerful tool for the synthesis of chiral α-amino ketones. These compounds are valuable precursors for a wide range of biologically active molecules. The trifluoroacetyl protecting group is advantageous due to its stability in the presence of Lewis acids and its facile removal under mild basic conditions.[4][5] This methodology allows for the efficient and stereoretentive synthesis of complex pharmaceutical intermediates.
Caption: Logical flow from chiral amino acids to bioactive molecules.
References
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing the Trifluoroacetamide (Tfa) Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient assembly of complex peptide sequences. The choice of protecting groups for the α-amino terminus of amino acids is critical to the success of SPPS. While the Fmoc and Boc protecting groups are widely used, the trifluoroacetamide (Tfa or Tfac) group presents a valuable alternative with unique properties.[1] This document provides detailed application notes and protocols for the use of the Tfa protecting group in SPPS.
The Tfa group is an acyl-type protecting group that is stable under acidic conditions, making it orthogonal to the acid-labile side-chain protecting groups commonly used in Boc-based SPPS.[1] Its removal is typically achieved under basic conditions.[2] The use of the Tfa group in SPPS is a more recent development compared to its application in solution-phase synthesis.[3] Advantages of the Tfa group include its low cost, ease of installation, and improved atom economy compared to the larger Fmoc group.[4]
Data Presentation
While extensive quantitative data on the coupling and deprotection efficiencies of Tfa-protected amino acids in SPPS is not widely available in the literature, the following table summarizes the general characteristics and conditions for the Tfa protecting group in comparison to standard protecting groups.
| Protecting Group | Structure | Molecular Weight (of protecting group) | Deprotection Conditions | Stability | Orthogonality |
| Trifluoroacetyl (Tfa) | CF₃CO- | 97.01 g/mol | Mild basic conditions (e.g., aqueous piperidine, NaOH, or NaBH₄ in THF/EtOH)[2][3] | Stable to strong acids (e.g., TFA, HF)[1] | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[1] |
| Fmoc | 222.24 g/mol | Basic conditions (e.g., 20% piperidine in DMF)[2] | Labile to base, stable to mild acid | Orthogonal to acid-labile side-chain protecting groups | |
| Boc | (CH₃)₃COCO- | 101.12 g/mol | Acidic conditions (e.g., TFA in DCM)[2] | Labile to acid, stable to base | Not orthogonal to acid-labile side-chain protecting groups |
Experimental Protocols
Protocol 1: N-Terminal Trifluoroacetylation of Amino Acids
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with a trifluoroacetyl group using trifluoroacetic anhydride (TFAA).[5]
Materials:
-
Amino acid
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM) or other suitable anhydrous organic solvent
-
Dry nitrogen or argon gas
Procedure:
-
Suspend the amino acid in a suitable anhydrous organic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (dry nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFAA under reduced pressure.
-
The resulting N-Tfa-amino acid can be purified by recrystallization or chromatography if necessary. Good to excellent yields are generally reported for this reaction.[5]
Note: This is a general procedure. Optimization of solvent, temperature, and reaction time may be necessary for specific amino acids.
Protocol 2: Solid-Phase Peptide Synthesis Cycle using N-Tfa Protected Amino Acids
This protocol outlines a single cycle of peptide chain elongation on a solid support using an N-Tfa protected amino acid.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent such as N,N-dimethylformamide (DMF) or DCM for at least 30 minutes in a reaction vessel.[5]
-
If starting with a pre-loaded resin, proceed to the deprotection step. If using a naked resin, the first amino acid must be loaded according to standard protocols.[6]
2. N-Terminal Deprotection of the Growing Peptide Chain:
-
For a preceding Fmoc-protected residue: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10-20 minutes to ensure complete removal of the Fmoc group.[5][7] Wash the resin thoroughly with DMF.
-
For a preceding Tfa-protected residue (if a detailed protocol becomes available): A patented method suggests deprotection using sodium borohydride (NaBH₄) in a mixture of tetrahydrofuran (THF) and ethanol.[3] However, a detailed, publicly available, step-by-step protocol for this on-resin deprotection is currently lacking.
3. Coupling of the N-Tfa-Amino Acid:
-
In a separate vessel, dissolve the N-Tfa-amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HATU, or DIC/HOBt) in DMF.[5]
-
Add a base such as diisopropylethylamine (DIPEA) to the activation mixture and allow it to pre-activate for 1-5 minutes.[5]
-
Add the activated N-Tfa-amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature, or until a completion test (e.g., Kaiser test for primary amines) is negative.[5]
-
Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[5]
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution, such as acetic anhydride and DIPEA in DMF.
Protocol 3: On-Resin Cleavage of the N-Terminal Tfa Group
A specific protocol for the on-resin cleavage of an N-terminal Tfa group to continue peptide elongation is not well-documented in publicly available literature. However, a method using aqueous piperidine has been described for the removal of a Tfa group from the side chain of lysine, which may be adaptable.
Materials:
-
Peptide-resin with an N-terminal Tfa group
-
Piperidine
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure (adapted from lysine side-chain deprotection):
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Prepare a 2 M aqueous piperidine solution.
-
Add the aqueous piperidine solution to the resin and agitate at room temperature. The reaction time may need to be optimized (e.g., 2-4 hours).
-
Monitor the reaction for the appearance of the free amine using a suitable test (e.g., Kaiser test).
-
Once the reaction is complete, drain the deprotection solution.
-
Wash the resin thoroughly with DMF and DCM to remove residual reagents.
-
The resin with the free N-terminus is now ready for the next coupling step.
Note: The efficiency and potential side reactions of this method for N-terminal deprotection need to be empirically determined.
Protocol 4: Final Cleavage of the Peptide from the Resin
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing the acid-labile side-chain protecting groups. The Tfa group at the N-terminus is stable under these acidic conditions.[5]
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), thioanisole)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[5]
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[8] The choice and combination of scavengers depend on the peptide sequence, particularly the presence of sensitive residues like Cys, Met, or Trp.[3]
-
Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow for SPPS using a Tfa Protecting Group
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) employing an N-terminal this compound (Tfa) protecting group.
Orthogonal Protection Strategy
Caption: Orthogonality of the Tfa protecting group with acid-labile side-chain protecting groups in SPPS.
Application in Signaling Pathways
While peptides are extensively used to study cellular signaling pathways, particularly those involving G protein-coupled receptors (GPCRs), specific examples of peptides synthesized using the Tfa protecting group for such applications are not prominently featured in the reviewed literature.[9][10] Peptides can act as agonists or antagonists of GPCRs, thereby modulating downstream signaling cascades.[10] The synthesis of modified peptides, for which orthogonal protection strategies are crucial, allows for the creation of tools to probe these complex biological systems. The Tfa group, with its unique deprotection conditions, could be valuable in the synthesis of such peptide probes.
Potential Side Reactions and Considerations
-
Trifluoroacetylation: A known side reaction in SPPS, particularly when using TFA for deprotection, is the trifluoroacetylation of free amino groups.[11] This can be caused by the reaction of trifluoroacetoxymethyl groups generated on the resin support.[11] Careful selection of the resin and synthesis conditions is important to minimize this side reaction.
-
Racemization: The Tfa group, like other acyl-type protecting groups, can be prone to causing racemization during the activation of the amino acid.[2] The choice of coupling reagents and conditions should be optimized to minimize this risk.
-
Cleavage of N-alkylated peptides: Standard TFA cleavage conditions can lead to the hydrolysis of peptides containing N-alkylated amino acids.[8] This should be a consideration when planning the synthesis of such modified peptides.
Conclusion
The this compound (Tfa) protecting group offers a useful and orthogonal tool for solid-phase peptide synthesis. Its stability to strong acids and lability to mild bases make it a valuable component of a researcher's toolkit, particularly for the synthesis of complex peptides requiring selective deprotection strategies. While detailed quantitative data and specific protocols for on-resin N-terminal deprotection are not yet widespread in the literature, the foundational information provided here offers a strong basis for the application of this protecting group in peptide synthesis. Further investigation and optimization of the reaction conditions are encouraged to fully exploit the potential of the Tfa group in the synthesis of novel and challenging peptide targets.
References
- 1. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gellman.chem.wisc.edu [gellman.chem.wisc.edu]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3] As a result, organofluorine compounds are of significant interest in the pharmaceutical, agrochemical, and materials science industries.[1][2][4] Traditional chemical fluorination methods can be harsh and lack selectivity, making enzymatic approaches an attractive alternative due to their high efficiency, selectivity, and operation under mild conditions.[1][5] This document provides detailed application notes and experimental protocols for the enzymatic synthesis of various fluorinated compounds.
Fluorinases: Direct C-F Bond Formation
Fluorinases are unique enzymes capable of catalyzing the formation of a carbon-fluorine bond, the strongest single bond in organic chemistry.[2][6] The most well-characterized fluorinase, 5'-deoxy-5'-fluoroadenosine (5'-FDA) synthase from Streptomyces cattleya, catalyzes the reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion to produce 5'-FDA.[2][6][7] This fluorinated product can then be used as a precursor for other fluorometabolites.[7]
Signaling Pathway for Fluorinase Activity
Caption: Fluorinase catalyzes the S_N2 reaction between SAM and F⁻.
Experimental Protocol: Synthesis of 5'-Deoxy-5'-fluoroadenosine (5'-FDA) using Fluorinase
Materials:
-
Recombinant Fluorinase (purified)
-
S-adenosyl-L-methionine (SAM)
-
Potassium fluoride (KF) or Sodium fluoride (NaF)
-
HEPES buffer (30 mM, pH 7.8) or Tris-HCl buffer (50 mM, pH 7.5)
-
Sodium chloride (NaCl)
-
L-Methionine (L-Met) for reverse reaction studies
-
Methanol for quenching
-
HPLC system for analysis
Procedure:
-
Enzyme Preparation: Purify recombinant fluorinase from E. coli expressing the fluorinase gene. A common method involves Ni-NTA affinity chromatography followed by dialysis to remove imidazole and any bound adenosine.[8]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
Incubation: Incubate the reaction mixture at 37°C for 1.5 to 4 hours.[9][10]
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol or by heating the mixture to 95°C for 3-5 minutes to precipitate the enzyme.[9][10]
-
Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of 5'-FDA.[9][10] A C18 column is typically used with a water/acetonitrile gradient containing 0.05% TFA.[8]
Quantitative Data for Fluorinase Activity
| Substrate(s) | Enzyme Variant | Product | Conversion/Yield | Reference |
| SAM, F⁻ | Wild-type Fluorinase | 5'-FDA | High conversion | [2][6] |
| 5'-ClDA, F⁻ | Wild-type Fluorinase | 5'-FDA | Efficient conversion | [7] |
| SAM, ¹⁸F⁻ | Wild-type Fluorinase | [¹⁸F]-5'-FDA | Radiochemical purity >95% | [7][11] |
Cytochrome P450 Monooxygenases: Chemoenzymatic Fluorination
Cytochrome P450 enzymes can be used in a two-step chemoenzymatic strategy to introduce fluorine into non-activated C-H bonds.[2][3] The P450 enzyme first catalyzes a selective hydroxylation reaction, and the resulting hydroxyl group is then chemically replaced with fluorine using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).[1][2][3]
Experimental Workflow for Chemoenzymatic Fluorination
Caption: A two-step chemoenzymatic fluorination process.
Experimental Protocol: Chemoenzymatic Fluorination of a Drug Analog
Materials:
-
Human Cytochrome P450 enzyme (e.g., CYP3A5, 2C9, 1A2, 2D6)[1]
-
Drug substrate (e.g., midazolam, celecoxib)[1]
-
NADPH regeneration system (NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for purification
-
NMR spectrometer for analysis
Procedure:
Step 1: P450-Catalyzed Hydroxylation
-
Reaction Setup: Prepare the enzymatic reaction in potassium phosphate buffer (pH 7.4) containing the P450 enzyme, the drug substrate, and an NADPH regeneration system.
-
Incubation: Incubate the reaction at 37°C for a sufficient time to allow for substrate conversion.
-
Extraction: Extract the hydroxylated product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Purify the hydroxylated metabolite using column chromatography on silica gel.
Step 2: Deoxofluorination
-
Reaction Setup: Dissolve the purified hydroxylated intermediate in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Addition of DAST: Slowly add DAST (1.0 equivalent) to the solution.
-
Reaction: Allow the reaction to proceed at 0°C to room temperature for several hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the fluorinated product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography on silica gel.
-
Analysis: Characterize the final fluorinated product by NMR spectroscopy.[1]
Quantitative Data for Chemoenzymatic Fluorination
| Substrate | P450 Enzyme | Fluorinated Product | Yield (Hydroxylation) | Yield (Fluorination) | Reference |
| Steroidal analogs | P450 mutants | Cyclic fluorides | >60% | High regioselectivity (55-100%) | [2] |
| Risperidone | CYP2D6 | 9-Fluororisperidone | Not specified | 16x more stable | [1] |
| Celecoxib | CYP2C9 | 4'-Fluorocelecoxib | Not specified | 4x more stable | [1] |
Aldolases: Stereoselective Synthesis of Fluorinated Molecules
Aldolases are enzymes that catalyze aldol reactions, forming new carbon-carbon bonds. They have been shown to accept fluorinated substrates, such as 2-fluoroacetaldehyde and fluoropyruvate, allowing for the stereoselective synthesis of fluorinated small molecules.[12][13][14]
Experimental Protocol: Synthesis of 4-Fluoro-L-threonine using L-threonine Aldolase (LTA)
Materials:
-
L-threonine aldolase (LTA) from E. coli or Pseudomonas putida[12][15]
-
2-Fluoroacetaldehyde
-
Glycine
-
Potassium phosphate buffer (pH 7.5)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
HPLC for analysis
Procedure:
-
Enzyme Preparation: Obtain or purify L-threonine aldolase.
-
Reaction Setup: Prepare the reaction mixture in potassium phosphate buffer (pH 7.5) with the following components:
-
LTA
-
2-Fluoroacetaldehyde
-
Glycine
-
PLP
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Analysis: Monitor the reaction progress and determine the yield and stereoselectivity of 4-fluoro-L-threonine formation by HPLC.
Quantitative Data for Aldolase-Catalyzed Fluorination
| Aldolase Source | Fluorinated Donor | Aldehyde Acceptor | Product | Conversion/Yield | Enantiomeric Excess | Reference |
| E. coli / P. putida | 2-Fluoroacetaldehyde | Glycine | 4-Fluoro-L-threonine | Efficient synthesis | High | [12][15] |
| Type II Pyruvate Aldolase | Fluoropyruvate | Various aldehydes | α-Fluoro β-hydroxy carboxyl derivatives | 29.8–92.8% aldehyde conversion | High | [2] |
Transaminases: Synthesis of Chiral Fluorinated Amines
Transaminases are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones.[16][17] They can be employed in the synthesis of fluorinated amino acids and other valuable chiral amines.
Experimental Workflow for Transaminase-Catalyzed Amination
Caption: Transaminase catalyzes the transfer of an amino group.
Experimental Protocol: Synthesis of (R)-3-fluoroalanine using ω-Transaminase
Materials:
-
ω-Transaminase
-
3-Fluoropyruvate
-
Amine donor (e.g., (rac)-α-methylbenzylamine)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer (e.g., potassium phosphate, pH 7.5)
-
HPLC for analysis
Procedure:
-
Enzyme and Reagent Preparation: Prepare solutions of the ω-transaminase, 3-fluoropyruvate, amine donor, and PLP in the appropriate buffer.
-
Reaction Setup: Combine the reactants in a reaction vessel.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-37°C) with gentle agitation.
-
Analysis: Monitor the formation of (R)-3-fluoroalanine and the consumption of 3-fluoropyruvate using HPLC.[18]
Quantitative Data for Transaminase-Catalyzed Reactions
| Transaminase | Substrate | Product | Conversion/Yield | Enantiomeric Excess | Reference |
| ω-Transaminase | 3-Fluoropyruvate | (R)-3-fluoroalanine | High | High | [18] |
| Aromatic amino acid transaminase | Fluoro-l-phenylalanine | Fluoro-l-mandelic acid | 65 ± 1.4% | >86% | [2] |
| Reductive aminase | Fluoroarylketones | β-Fluoroarylamines | >90% | 85–99% | [2] |
Sugar Kinases: Synthesis of Fluorinated Sugar Phosphates
Sugar kinases can phosphorylate fluorinated monosaccharides to produce fluorinated sugar-1-phosphates, which are valuable intermediates for the synthesis of complex fluorinated carbohydrates.[19][20][21]
Experimental Protocol: Enzymatic Synthesis of a Fluorinated Sugar-1-Phosphate
Materials:
-
Galactokinase or N-acetylhexosamine kinase
-
Fluorinated monosaccharide (e.g., 2-deoxy-2-fluorogalactose)
-
Adenosine 5'-triphosphate (ATP)
-
Buffer (e.g., Tris-HCl with MgCl₂)
-
¹⁹F NMR for analysis
Procedure:
-
Reaction Setup: Combine the kinase, fluorinated monosaccharide, and ATP in the appropriate buffer containing Mg²⁺ ions.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitoring: Monitor the conversion of the fluorinated monosaccharide to its corresponding 1-phosphate derivative using ¹⁹F NMR spectroscopy.[20]
Quantitative Data for Sugar Kinase-Catalyzed Phosphorylation
| Kinase | Fluorinated Substrate | Product | Conversion | Reference |
| Galactokinase / N-acetylhexosamine kinases | Various fluorinated monosaccharides | Fluorinated sugar-1-phosphates | >90% for some substrates | [20] |
These protocols and data provide a starting point for researchers interested in utilizing enzymatic methods for the synthesis of fluorinated compounds. Optimization of reaction conditions may be necessary for specific substrates and enzymes.
References
- 1. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5'-Deoxy-5'-fluoroadenosine - Wikipedia [en.wikipedia.org]
- 7. 5'-Fluoro-5'-deoxyadenosine | 731-98-6 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Oligomerization engineering of the fluorinase enzyme leads to an active trimer that supports synthesis of fluorometabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00081E [pubs.rsc.org]
- 11. Fluorinase mediated chemoenzymatic synthesis of [18F]-fluoroacetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aldolase-catalysed stereoselective synthesis of fluorinated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Facile enzymatic synthesis of sugar 1-phosphates as substrates for phosphorylases using anomeric kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction time and temperature for BSTFA derivatization
Welcome to the technical support center for optimizing your N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatization protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine reaction conditions for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is BSTFA and why is it used for derivatization?
A1: BSTFA (N,O-Bis(trimethylsilyl)this compound) is a silylating reagent used to derivatize polar functional groups, such as hydroxyls (-OH), carboxyls (-COOH), and amines (-NH).[1][2] This process involves replacing active hydrogen atoms with a non-polar trimethylsilyl (TMS) group.[2][3][4] The primary goals of this derivatization are to increase the volatility and thermal stability of analytes, making them more suitable for analysis by gas chromatography (GC) and improving peak shape, separation, and detector response.[1][3][4] The by-products of the BSTFA reaction are volatile and typically elute with the solvent front, minimizing interference in the chromatogram.[2][3]
Q2: What is the optimal reaction time and temperature for BSTFA derivatization?
A2: The optimal reaction time and temperature are highly dependent on the specific analyte and its steric hindrance.[1][3] While many compounds derivatize quickly at room temperature, others require heating to ensure the reaction goes to completion.[1][2] A common starting point is to heat the reaction at 60-75°C for 30-60 minutes.[5][6] However, conditions can range from room temperature for 15 minutes for reactive compounds like some steroids to 150°C for several hours for complex samples like amino acids.[7][8] It is always recommended to optimize these parameters for your specific application.[5]
Q3: What is the role of TMCS in BSTFA derivatization?
A3: TMCS (trimethylchlorosilane) is often added to BSTFA as a catalyst, typically at a concentration of 1%.[5] It significantly increases the reactivity and silylating power of BSTFA, especially for less reactive or sterically hindered functional groups like secondary amines and amides.[1][3][9] For very challenging compounds, a higher concentration of TMCS may be beneficial.[6]
Q4: How much BSTFA reagent should I use?
A4: It is critical to use a molar excess of the derivatizing agent to drive the reaction to completion.[1][6] A general guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens on the analyte molecule.[1][10] In practice, adding 50-100 µL of BSTFA (with or without TMCS) to 100 µL of a sample solution is a common starting point.[5][11]
Q5: How can I determine if the derivatization reaction is complete?
A5: The completeness of the reaction can be monitored by analyzing aliquots of the sample at different time points.[2][12] The reaction is considered complete when the peak area of the fully derivatized product no longer increases over time.[2][12] Incomplete derivatization is often indicated by the presence of broad, tailing peaks of the underivatized analyte or multiple peaks for partially derivatized products in the chromatogram.[6][12]
Q6: What are the best solvents for BSTFA derivatization?
A6: Aprotic solvents are required, as protic solvents like methanol will react with the BSTFA reagent.[11][13] Pyridine is a common choice as it can also act as a basic catalyst to speed up the reaction.[11][14] Other suitable solvents include acetonitrile, dichloromethane (DCM), and ethyl acetate.[11][15][16] It is crucial that all solvents are anhydrous, as moisture will rapidly degrade the silylating reagent.[1][10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or No Derivatization | 1. Presence of Moisture: Silylating reagents are highly sensitive to water.[1][6][10] | Ensure all glassware, solvents, and samples are anhydrous. Dry aqueous samples completely under a stream of nitrogen.[10] |
| 2. Degraded Reagent: BSTFA has a limited shelf life, especially after opening.[6][10] | Use a fresh vial of BSTFA. Store reagents properly in a desiccator or under an inert atmosphere.[6][10] | |
| 3. Insufficient Reagent: Not enough derivatizing agent to react with all active sites.[6][10][12] | Increase the amount of BSTFA to ensure a significant molar excess.[6][10] | |
| 4. Suboptimal Reaction Conditions: Reaction time or temperature is insufficient.[6][10] | Optimize reaction time and temperature. Increase the temperature (e.g., from 60°C to 75°C) or prolong the reaction time (e.g., from 30 to 60 minutes).[6] | |
| 5. Steric Hindrance: The structure of the analyte may impede the reaction.[1][3][10] | Add a catalyst like TMCS or pyridine.[1][10] More forcing conditions (higher temperature, longer time) may be required.[1] | |
| Peak Tailing | 1. Incomplete Derivatization: Residual underivatized analyte interacts with active sites in the GC system.[6] | Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[6] |
| 2. Active Sites in GC System: Free silanol groups in the injector liner or column cause adsorption.[10] | Use a deactivated glass injection port liner. Conditioning the column by injecting BSTFA can temporarily deactivate active sites.[10][11] | |
| 3. Column Overload: Injecting too much sample.[6][10] | Dilute the derivatized sample with an anhydrous solvent before injection.[6][10] | |
| Presence of Extraneous Peaks | 1. Reagent By-products: By-products from the BSTFA reaction can appear in the chromatogram.[6][10] | These are typically volatile and elute early. If they interfere, adjust chromatographic conditions or consider a different derivatization reagent.[6] |
| 2. Contamination: Contaminants in the sample, solvents, or from vials/caps.[6] | Use high-purity solvents and reagents. Ensure all materials are scrupulously clean and run a blank to identify contamination sources.[6] | |
| 3. Artifact Formation: The reagent may react with other matrix components or the solvent.[6][17] | Review literature for known artifacts with your analyte class.[17] Consider a sample cleanup step prior to derivatization. | |
| Split Peaks | 1. Incomplete Derivatization: Presence of both derivatized and underivatized analyte.[6] | Optimize derivatization conditions to ensure a single, fully derivatized product.[6] |
| 2. Improper Injection Technique: For splitless injection, the initial oven temperature may be too high.[6] | Ensure the initial oven temperature is at least 20°C below the boiling point of the solvent.[6] |
Data Presentation
Table 1: General Starting Conditions for BSTFA Derivatization
This table provides a starting point for various analyte types. Optimization is highly recommended.[6]
| Analyte Class | Reagent | Solvent | Temperature (°C) | Time (min) |
| Alcohols, Phenols | BSTFA + 1% TMCS | Pyridine or Acetonitrile | 60 - 70 | 20 - 30 |
| Carboxylic Acids | BSTFA + 1% TMCS | Pyridine or DCM | 60 - 75 | 30 - 60 |
| Steroids | BSTFA + 1% TMCS | Pyridine | 70 | 30 |
| Steroids (Optimized) | BSTFA (no catalyst) | Pyridine | Room Temp (20) | 15 |
| Amino Acids | BSTFA + 1% TMCS | Acetonitrile | 100 - 150 | 30 - 150 |
| General Analytes | BSTFA + 1% TMCS | (as needed) | 60 - 80 | 30 - 60 |
Data compiled from sources:[3][5][7][8][10][11]
Table 2: Key Optimization Parameters
| Parameter | Range/Options | Considerations |
| Silylating Reagent | BSTFA, BSTFA + 1% TMCS, BSTFA + 10% TMCS | The addition of TMCS as a catalyst increases reactivity, which is beneficial for achieving complete and rapid derivatization, especially for sterically hindered compounds.[1][6] |
| Reaction Temperature | Room Temp - 150°C | Increasing the temperature generally accelerates the reaction rate.[6] However, some analytes may degrade at high temperatures. An optimal temperature must be determined empirically. For some steroids, heating was found to be unnecessary.[7] |
| Reaction Time | 15 min - several hours | Reaction time is inversely related to temperature. The reaction should proceed until the analyte is fully derivatized.[1][10] |
| Solvent | Pyridine, Acetonitrile, DCM, Hexane | The solvent must be aprotic and anhydrous.[10][11] Pyridine can act as a catalyst.[11] |
Experimental Protocols
Protocol 1: General Derivatization of Active Hydrogen Compounds
This protocol is a general starting point for analytes such as free fatty acids, alcohols, and phenols.
-
Sample Preparation: Transfer approximately 1 mg of the sample (or an extract containing the analyte) into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS. A molar excess of the reagent is recommended.[6]
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes.[5][6]
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS. If necessary, dilute the sample with an anhydrous solvent.[6]
Protocol 2: Derivatization of Steroids
This protocol is adapted for the derivatization of steroids.
-
Sample Preparation: Accurately weigh approximately 1 mg of the steroid sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.[10]
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Then, add 100 µL of BSTFA with 1% TMCS.[10]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[10]
-
Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized solution into the GC-MS system.[10]
Visualizations
Caption: General experimental workflow for BSTFA derivatization.
Caption: Troubleshooting guide for poor BSTFA derivatization.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. weber.hu [weber.hu]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
troubleshooting incomplete derivatization with Trifluoroacetamide
Welcome to the technical support center for Trifluoroacetamide (TFA) derivatization. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization experiments and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound derivatization and why is it used?
A1: Trifluoroacetylation is a chemical modification technique used to enhance the volatility and stability of compounds for gas chromatography (GC) analysis, particularly for those containing active hydrogens like alcohols, phenols, and amines.[1][2] The process involves introducing a trifluoroacetyl group into the molecule, which reduces its polarity and improves its chromatographic properties.[3][4] This is especially useful for improving detection with electron capture detectors (ECD).[2]
Q2: What are the most common this compound derivatizing agents?
A2: Common reagents include Trifluoroacetic anhydride (TFAA), N-Methyl-bis(this compound) (MBTFA), and N,O-bis(trimethylsilyl)this compound (BSTFA).[1][3][4] TFAA is the most reactive and volatile of the fluorinated anhydrides.[2][4] MBTFA is known for reacting with primary and secondary amines, as well as hydroxyl and thiol groups, under mild, non-acidic conditions.[4] BSTFA is a silylating agent that is also frequently used and its byproducts are typically volatile, eluting with the solvent front which minimizes interference.[5][6]
Q3: What are the main byproducts of a reaction with this compound reagents?
A3: With TFAA, acidic byproducts can form which may need to be removed before GC analysis to prevent column damage.[2] However, some sources state that no acid byproducts are formed with TFAA.[2] When using MBTFA, the principal byproduct is N-methylthis compound, which is stable, volatile, and generally does not interfere with the chromatography.[4] For BSTFA, the byproducts are also volatile and typically do not interfere with the analysis of low boiling point derivatives.[6]
Troubleshooting Guide: Incomplete Derivatization
This guide addresses common problems encountered during derivatization with this compound reagents.
Problem 1: Low or No Yield of the Desired Derivative
| Symptom | Possible Cause | Recommended Solution |
| Missing or very small product peak in the chromatogram. | 1. Incomplete Reaction: Reaction conditions (time, temperature) may be insufficient.[7] | 1. Optimize Reaction Conditions: Increase the reaction time or temperature.[4] For unknown reactivity, monitor the reaction's progress by analyzing aliquots periodically.[4] Some compounds may require heating up to 150°C.[6] |
| 2. Presence of Moisture: Water in the sample or reagents can hydrolyze the derivatizing agent and the formed derivatives.[4][6] | 2. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding the reagent, for example, by evaporation under a stream of dry nitrogen.[1][6] Store reagents in a desiccator and use dry glassware and solvents.[4] | |
| 3. Insufficient Reagent: The amount of derivatizing agent may be too low to react with all analyte molecules. | 3. Increase Reagent Concentration: Use an excess of the silylating reagent; a molar ratio of at least two to one of reagent per active hydrogen is recommended.[6] | |
| 4. Inappropriate Solvent: The chosen solvent might interfere with the reaction.[8] | 4. Select an Appropriate Solvent: Use a dry, aprotic solvent such as pyridine, acetonitrile, or dichloromethane.[5][6][9] Avoid solvents with active hydrogens like alcohols.[4] | |
| 5. Steric Hindrance: Bulky functional groups near the reaction site can slow down or prevent derivatization. | 5. Use a Catalyst and More Forcing Conditions: Add a catalyst like trimethylchlorosilane (TMCS) to enhance the reagent's reactivity.[6][10] Increase the reaction temperature and time.[6] For particularly difficult compounds, heating at 150°C for several hours may be necessary.[6] |
Problem 2: Multiple or Broad Peaks for a Single Analyte
| Symptom | Possible Cause | Recommended Solution |
| Multiple peaks appear for a compound that should only produce one. | 1. Incomplete Derivatization: Both the derivatized and underivatized analyte are present.[7] | 1. Re-optimize Reaction Conditions: Refer to the solutions for "Low or No Yield" to drive the reaction to completion.[7] |
| 2. Formation of Artifacts/Side Reactions: The reagent may react with other functional groups or the solvent, creating unexpected byproducts.[11][12] | 2. Review Analyte Structure and Reagent Choice: Check for other reactive groups on your analyte.[7] Consider a different derivatizing agent that is more specific to your target functional group. | |
| 3. Isomer Formation: Some derivatization methods, particularly for sugars, can produce multiple isomers, leading to multiple chromatographic peaks.[13] | 3. Modify the Derivatization Protocol: For sugars, adding an oximation step before silylation or trifluoroacetylation can reduce the number of isomers to two.[13] | |
| Tailing peaks in the chromatogram. | 1. Adsorption on Active Sites: The derivatized analyte may be interacting with active sites in the GC inlet or on the column. | 1. Deactivate Glassware and Use Appropriate Column: Silanize glassware to mask polar Si-OH groups. Use a well-deactivated GC column. |
| 2. Excess Derivatizing Reagent: A large excess of unreacted reagent can interfere with the chromatography.[7] | 2. Remove Excess Reagent: For acid anhydrides like TFAA, excess reagent should be removed by evaporation before injection.[1] For BSTFA, a base treatment followed by liquid-liquid extraction can remove excess reagent and its byproducts.[14] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for Trifluoroacetylation
| Analyte Type | Reagent | Catalyst (Optional) | Temperature | Time | Solvent | Reference |
| Alcohols (Primary, unhindered) | BSTFA | 1% TMCS | Room Temperature | ~5 minutes | Pyridine, Acetonitrile | [6] |
| Alcohols (Sterically hindered) | BSTFA | 1-10% TMCS | 60-150°C | 15 minutes - 12 hours | Pyridine, Acetonitrile | [6][15] |
| Amines (Primary & Secondary) | MBTFA | - | Room Temperature | Varies | Aprotic Solvents | [4] |
| Amino Acids | BSTFA | 10% TMCS | 150°C | 2.5 hours | Acetonitrile | [6] |
| Amino Acids | TFAA | - | Heating | Varies | Ethyl Acetate | [16] |
| Steroids | TFAA | - | Varies | Varies | Varies | [2] |
| Fecal Sterols | BSTFA | 1% TMCS | 60°C | 1 hour | Methylene Chloride | [10] |
Experimental Protocols
Standard Protocol for Derivatization with BSTFA + TMCS
This is a general protocol and may require optimization for specific analytes.
Materials:
-
Sample (dried)
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)this compound with 1% Trimethylchlorosilane)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Reaction vial with a screw cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is aqueous, evaporate it to dryness under a stream of dry nitrogen.[6] For some samples, azeotropic removal of water with a solvent like methylene chloride may be necessary.[6]
-
Reagent Addition: Place 1-10 mg of the dried sample into a clean, dry reaction vial.[6] Add a suitable volume of anhydrous solvent (e.g., 1 mL of acetonitrile).[6]
-
Derivatizing Agent: Add an excess of the derivatizing reagent. A general guideline is to add 0.1-0.5 mL of BSTFA + 1% TMCS.[6] A molar ratio of at least 2:1 of the reagent to active hydrogens in the analyte is recommended.[6]
-
Reaction: Cap the vial tightly and mix thoroughly using a vortex mixer.[6]
-
Heating: Heat the vial at a temperature and for a duration appropriate for the analyte (see Table 1). For many compounds, heating at 60°C for 15-30 minutes is sufficient.[5][6] More resistant compounds may require higher temperatures (up to 150°C) and longer reaction times.[6]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature.[6] The sample is now ready for injection into the GC-MS.
Visualizations
Caption: A step-by-step workflow for a typical derivatization experiment.
Caption: A logical flowchart for troubleshooting common derivatization issues.
References
- 1. weber.hu [weber.hu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gcms.cz [gcms.cz]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methylthis compound for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. idc-online.com [idc-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 14. Elimination of N,O-bis(trimethylsilyl)this compound interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Post-Reaction Removal of Trifluoroacetic Acid (TFA)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess trifluoroacetic acid (TFA) following a chemical reaction, such as in peptide synthesis deprotection steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the removal of excess TFA.
Issue 1: Residual acidity or TFA odor remains after rotary evaporation.
-
Possible Cause: Simple evaporation is often insufficient to remove all traces of the highly volatile TFA, which can form azeotropes or cling to the product.
-
Solution:
-
Co-evaporation: Add a solvent such as methanol or toluene to the crude product and evaporate the mixture on a rotary evaporator.[1] Repeating this process 3-5 times is highly effective.[1] Toluene can form an azeotrope with TFA, aiding in its removal.[1][2]
-
Nitrogen Stream: Gently blow a stream of inert gas, like nitrogen, over the surface of the reaction mixture to carry away the TFA vapors.[1][2] This can be followed by placing the sample under high vacuum.[2]
-
Basic Wash: If the product is not water-soluble and stable to base, perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) and wash with a mild basic solution like saturated sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic.[3]
-
Issue 2: The product, a peptide, oils out or fails to solidify after TFA removal.
-
Possible Cause: Short or hydrophobic peptides may not readily precipitate from the reaction mixture.
-
Solution: Cold Ether Precipitation
-
Reduce the volume of the TFA reaction mixture.
-
Transfer the concentrated mixture into a centrifuge tube.
-
Add approximately 9-10 parts of cold diethyl ether (pre-chilled to -70°C). The product should precipitate as a white solid.[4]
-
Centrifuge the mixture to form a solid pellet.[4]
-
Decant the ether and repeat the washing process 3-4 times with cold ether to remove residual TFA and scavengers.[4]
-
After the final wash, allow the ether to evaporate from the open tube overnight.[4]
-
Issue 3: Product degradation occurs during a basic aqueous workup.
-
Possible Cause: The product may be sensitive to the pH change or the specific base used.
-
Solution:
-
Use a Milder Base: Substitute strong bases with saturated sodium bicarbonate (NaHCO₃) or a similarly weak base.
-
Solid-Phase Basic Resin: For sensitive compounds, stir the product solution (in a solvent like methanol) with a basic resin such as Amberlyst A21 for about 30 minutes.[3] The resin neutralizes the TFA, and can then be simply filtered off, avoiding an aqueous workup entirely.[3]
-
Issue 4: Concern about TFA corroding the vacuum pump.
-
Possible Cause: TFA is corrosive and can damage pump components, especially diaphragm pumps.[2]
-
Solution:
-
Initial Blow-Down: Remove the bulk of the TFA using a gentle stream of nitrogen before applying a vacuum.[2]
-
Use a Cold Trap: Always use an efficient cold trap, preferably with liquid nitrogen or a dry ice/acetone bath, between your sample and the vacuum pump to condense the TFA vapors before they reach the pump.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess TFA?
The most common methods are rotary evaporation (often with a co-solvent like methanol or toluene), precipitation in cold diethyl ether (especially for peptides), and aqueous workup with a mild base like sodium bicarbonate.[1][3][4]
Q2: How can I confirm that all the TFA has been removed?
The absence of the sharp, acidic odor of TFA is a good initial indicator.[4] For more sensitive applications, you can dissolve a small sample in a solvent and check the pH with wetted litmus paper. For rigorous confirmation, analytical techniques like NMR spectroscopy can be used to check for the characteristic TFA peak.
Q3: What is azeotropic removal and when is it recommended?
Azeotropic removal involves adding a solvent (like toluene) that forms a constant-boiling-point mixture (an azeotrope) with TFA.[1][2] This allows the TFA to be removed more efficiently during evaporation at a lower temperature than the boiling point of TFA itself. It is recommended when simple evaporation is ineffective.
Q4: Is a basic wash always required after TFA deprotection?
No, it is not always required. If the subsequent reaction step is tolerant of the trifluoroacetate salt of the product (e.g., an amine), the crude material can sometimes be used directly after evaporation.[3] However, if a free base is required for the next step, a basic workup is necessary to neutralize the salt.[3]
Q5: Can I use lyophilization (freeze-drying) to remove TFA?
While lyophilization can remove TFA, it is generally not the preferred first-line method due to the volatility and corrosiveness of TFA, which can damage the lyophilizer. However, a specialized technique for peptides involves dissolving the TFA salt in a dilute HCl solution, freezing it, and then lyophilizing to yield the more stable peptide hydrochloride salt.[4]
Data Presentation: Comparison of TFA Removal Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Rotary Evaporation | Volatilization | Removing bulk TFA from non-volatile products. | Simple, fast for initial removal. | Often incomplete; residual TFA remains.[1][2] |
| Co-Evaporation / Azeotropic Removal | Enhanced Volatilization | Removing stubborn traces of TFA. | Highly effective for complete removal.[1] | Requires additional solvent and multiple cycles. |
| Basic Aqueous Wash | Neutralization & Extraction | Water-insoluble, base-stable products. | Effectively removes TFA and other acidic impurities.[3] | Product must be stable to base; can lead to emulsions. |
| Precipitation in Diethyl Ether | Anti-Solvent Precipitation | Peptides and other ether-insoluble products. | Also removes organic scavengers and byproducts.[4] | Product must be insoluble in ether; requires cold temperatures. |
| Basic Resin Treatment | Solid-Phase Neutralization | Base-sensitive products. | Mild conditions; avoids aqueous workup.[3] | Requires resin and filtration step; may have kinetic limitations. |
Experimental Protocols
Protocol 1: Removal by Co-evaporation with Toluene
-
Initial Concentration: After the reaction is complete, concentrate the crude reaction mixture using a rotary evaporator to remove the bulk of the TFA and reaction solvent.
-
Add Toluene: Add a volume of toluene approximately equal to the initial volume of the crude product.
-
Evaporate: Concentrate the mixture again on the rotary evaporator until all solvent is removed.
-
Repeat: Repeat steps 2 and 3 two to three more times to ensure complete removal of residual TFA.
-
Final Drying: Place the flask under high vacuum for 1-2 hours to remove any remaining traces of solvent.
Protocol 2: Removal by Basic Aqueous Wash
-
Dissolve Crude Product: After initial concentration on a rotary evaporator, dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel.
-
Wash with NaHCO₃: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently.
-
Separate Layers: Allow the layers to separate and drain the lower aqueous layer.
-
Check pH: Test the pH of the aqueous layer. Repeat the wash with fresh NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8).
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[5]
-
Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Removal by Precipitation in Diethyl Ether (for Peptides)
-
Concentrate: Reduce the volume of the post-reaction mixture (containing the peptide and TFA) under a stream of nitrogen or via rotary evaporation.
-
Prepare Cold Ether: Cool a sufficient volume of diethyl ether in a dry ice/acetone bath (to approx. -70°C).[4]
-
Precipitate: Transfer the concentrated peptide solution to a centrifuge tube. Slowly add 9-10 volumes of the cold diethyl ether. A white precipitate should form.[4]
-
Centrifuge: Centrifuge the mixture for 5 minutes at ~3000-3500 rpm to form a compact pellet.[4]
-
Wash: Carefully decant the supernatant. Resuspend the pellet in a fresh portion of cold diethyl ether.
-
Repeat: Repeat the centrifugation and washing steps 2-3 more times.[4]
-
Dry: After the final decantation, leave the centrifuge tube open in a fume hood to allow the residual ether to evaporate, yielding the dry peptide trifluoroacetate salt.[4]
Visualizations
Caption: General workflow for selecting a TFA removal method.
Caption: Step-by-step workflow for a basic aqueous wash.
References
Technical Support Center: BSTFA Derivatization & TMS Derivative Stability
Welcome to the technical support center for troubleshooting issues related to the hydrolysis of trimethylsilyl (TMS) derivatives when using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during GC-MS sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of TMS derivative hydrolysis?
A1: The primary cause of hydrolysis is exposure to moisture.[1][2] The silicon-oxygen bond in the TMS ether is susceptible to cleavage by water, which reverts the derivative back to the original analyte and trimethylsilanol.[1] This process can be accelerated by acidic or basic conditions.[1] Therefore, maintaining anhydrous (water-free) conditions throughout the entire experimental workflow is critical.[1]
Q2: How can I prevent moisture from contaminating my samples and reagents?
A2: To prevent moisture contamination, you should:
-
Thoroughly dry the initial sample, especially if it is in an aqueous solution. Evaporation under a gentle stream of nitrogen is a common method.[1]
-
Use high-purity, anhydrous solvents and reagents.[1]
-
Store BSTFA and other silylating reagents in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen), and in a desiccator.[3]
-
Perform the derivatization reaction in a dry environment, such as under a nitrogen stream.[1]
-
Use properly dried glassware.[4]
Q3: What is the role of TMCS in the BSTFA derivatization reaction?
A3: Trimethylchlorosilane (TMCS) is often used as a catalyst with BSTFA to increase its reactivity.[5][6][7] While BSTFA is a potent silylating agent, the addition of TMCS (typically 1-10%) enhances its silylating power, particularly for sterically hindered or less reactive functional groups like secondary amines and amides.[4][5] The catalyst helps to drive the derivatization reaction to completion, leading to more consistent and reproducible results.[4][5]
Q4: How long are TMS derivatives typically stable?
A4: The stability of TMS derivatives can vary depending on the analyte, sample matrix, and storage conditions.[2] Generally, they are susceptible to hydrolysis and may only be stable for a few days at room temperature.[4] For longer-term storage, it is crucial to store derivatized samples at low temperatures.
Q5: What are the ideal storage conditions for derivatized samples?
A5: If immediate analysis is not possible, derivatized samples should be stored in tightly sealed vials at low temperatures to minimize hydrolysis.[1] Storage at -20°C has been shown to keep TMS derivatives stable for up to 72 hours, and in some cases, up to 20 weeks.[8][9] It is also advisable to prepare single-injection aliquots to avoid repeatedly puncturing the septum of a single vial, which can introduce atmospheric moisture.[1]
Troubleshooting Guide
This guide addresses common problems encountered during and after derivatization with BSTFA, with a focus on preventing hydrolysis.
| Symptom | Possible Cause | Recommended Solution |
| Decreasing peak area over multiple injections from the same vial | Hydrolysis due to atmospheric moisture entering the vial with each injection.[1] | Prepare single-injection aliquots to avoid repeatedly puncturing the septum.[1] Ensure vials are properly sealed. |
| Poor or no derivatization | 1. Presence of moisture in the sample, solvents, or on glassware.[4] 2. Degraded BSTFA reagent.[4] 3. Insufficient amount of BSTFA.[4] | 1. Ensure the sample is completely dry. Use anhydrous solvents and oven-dried glassware.[4] 2. Use a fresh vial of BSTFA. Store reagents properly.[4] 3. Increase the amount of BSTFA; a molar excess is recommended.[7] |
| Split peaks in the chromatogram | Incomplete derivatization, resulting in the presence of both derivatized and underivatized analyte.[4] | Optimize derivatization conditions (e.g., increase temperature, prolong reaction time, add TMCS catalyst) to ensure the reaction goes to completion.[4] |
| Presence of extraneous peaks | By-products from the BSTFA reaction or from the hydrolysis of TMS derivatives. | Run a reagent blank (all components except the sample) to identify reagent-related peaks.[7] Ensure anhydrous conditions to minimize hydrolysis by-products. |
Experimental Protocols
Protocol 1: Standard Derivatization of Hydroxyl-Containing Compounds
This protocol provides a general guideline for the silylation of alcohols, phenols, and carboxylic acids.
Materials:
-
Sample (1-10 mg)[7]
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)[1][5]
-
Reaction vials (e.g., 5 mL) with tight-sealing caps[7]
-
Heating block or oven[5]
-
Nitrogen gas supply
Methodology:
-
Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial.[7] If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 100-200 µL of anhydrous solvent to dissolve the dried sample.[5] Then, add a sufficient volume of BSTFA with 1% TMCS. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.[5][7]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[5] Reaction times and temperatures may need optimization depending on the analyte's reactivity and steric hindrance.[5]
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.[5] If necessary, the sample can be diluted with an anhydrous solvent like hexane.[1]
Protocol 2: Stability Assessment of TMS Derivatives
This protocol outlines a method to evaluate the hydrolytic stability of derivatized samples under different storage conditions.
Materials:
-
Derivatized sample stock solution (prepared according to Protocol 1)
-
Multiple GC vials with caps
-
Storage environments at different temperatures (e.g., -20°C, 4°C, and 25°C)[2]
-
Internal standard
Methodology:
-
Aliquoting: Aliquot the derivatized stock solution, containing a known concentration of an internal standard, into multiple GC vials.[2]
-
Storage: Divide the vials into groups for storage at -20°C, 4°C, and 25°C.[2]
-
Time-Point Analysis: At predetermined intervals (e.g., 0h, 2h, 8h, 24h, 48h, 7 days), retrieve one vial from each temperature group.[2] Allow frozen vials to come to room temperature before analysis.
-
GC-MS Analysis: Analyze each sample immediately by GC-MS.
-
Data Analysis: For each time point and storage condition, calculate the peak area of the TMS derivative relative to the internal standard. Plot the percentage of the remaining derivative versus time to determine the degradation kinetics.[2]
Quantitative Data Summary: Stability of TMS Derivatives
The following table summarizes the stability of various TMS derivatives under different storage conditions.
| Compound Type | Storage Temperature | Stability Duration | Reference |
| Glutamine & Glutamate (3 TMS) | Autosampler (~25°C) | Significant degradation within hours; only 10% remaining after 48h. | [8][10] |
| α-alanine (2 TMS) | Autosampler (~25°C) | 66% remaining after 48h. | [8][10] |
| Various TMS derivatives | 4°C | Stable for 12 hours. | [8][10] |
| Various TMS derivatives | -20°C | Stable for 72 hours. | [8][10] |
| Various CEC-TMS derivatives | -18°C | Stable for up to 20 weeks. | [9] |
Visualizations
Caption: BSTFA derivatization and subsequent hydrolysis pathway of TMS derivatives.
Caption: A logical workflow for troubleshooting poor derivatization results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. weber.hu [weber.hu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
formation of byproducts in Trifluoroacetamide reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in reactions involving trifluoroacetamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete trifluoroacetylation?
A1: Incomplete trifluoroacetylation can stem from several factors:
-
Insufficient Reagent Stoichiometry: An inadequate amount of the trifluoroacetylating agent or the base used can lead to an incomplete reaction. It is often recommended to use a molar excess of both.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction's progress using HPLC or mass spectrometry is crucial.[1] For instance, reactions with ethyl trifluoroacetate are often complete within about 60 minutes.[1]
-
Steric Hindrance: The amino group targeted for trifluoroacetylation might be sterically hindered, slowing down the reaction.[1]
-
Incomplete N-terminal Deprotection: In peptide synthesis, if a pre-existing N-terminal protecting group (like Fmoc or Boc) is not completely removed, the subsequent trifluoroacetylation will be incomplete.[1]
Q2: I am observing unintentional trifluoroacetylation of my peptide during solid-phase peptide synthesis (SPPS). What is the likely cause?
A2: A primary cause of unintentional trifluoroacetylation in SPPS is the presence of trifluoroacetoxymethyl groups on the resin support.[1][2][3] These groups can be generated during the treatment with trifluoroacetic acid (TFA) to cleave the peptide from the resin or from pre-existing hydroxymethyl sites on the resin.[1][2][3] The trifluoroacetyl group is then transferred to the amino group of the peptide, particularly during the neutralization step.[1][2][3]
Q3: Which amino acid residues are particularly susceptible to side reactions during TFA-mediated deprotection?
A3: Amino acid residues with nucleophilic side chains are vulnerable to modification by reactive carbocations (e.g., tert-butyl cation) generated during TFA deprotection.[4] These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt and is also susceptible to oxidation.[4]
-
Cysteine (Cys): The free thiol group is a target for alkylation, such as S-tert-butylation.[4]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[4]
Other susceptible residues include Arginine (Arg), Asparagine (Asn), Glutamine (Gln), and Aspartic Acid (Asp).[4]
Q4: How can I prevent side reactions during TFA deprotection?
A4: The most effective way to prevent side reactions during TFA deprotection is by using "scavengers" in the cleavage cocktail.[4] Scavengers are nucleophilic reagents that trap reactive carbocations and other electrophilic species, preventing them from modifying the desired peptide product.[4]
Q5: What are common byproducts observed during the removal of a trifluoroacetyl (Tfa) protecting group?
A5: The formation of byproducts during Tfa deprotection depends on the specific deprotection conditions and the substrate. Under strongly basic conditions, sensitive functional groups elsewhere in the molecule could be affected. For instance, tertiary bromides might undergo elimination.[5] In peptide chemistry, side reactions can occur if the deprotection conditions are not mild enough to preserve other protecting groups or sensitive residues.[6]
Troubleshooting Guides
Problem: Low or No Trifluoroacetylation
| Potential Cause | Recommended Solution(s) |
| Incomplete activation of the trifluoroacetylating agent. | Ensure appropriate reaction conditions for the chosen reagent (e.g., for ethyl trifluoroacetate, use a suitable base like triethylamine).[1] |
| Steric hindrance around the target amino group. | Increase reaction time or temperature. Consider using a less sterically hindered trifluoroacetylating agent.[1] |
| Inefficient N-terminal deprotection prior to trifluoroacetylation. | Verify complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) using standard protocols and analytical methods like the Kaiser test.[1] |
| Insufficient reagent stoichiometry. | Increase the molar excess of the trifluoroacetylating agent and base.[1] |
| Short reaction time. | Extend the reaction time and monitor progress using HPLC or mass spectrometry.[1] |
Problem: Side-Chain Trifluoroacetylation
| Potential Cause | Recommended Solution(s) |
| Unwanted reaction with nucleophilic side chains (e.g., Lys, Orn). | Optimize reaction conditions (e.g., lower temperature, shorter reaction time). Use a trifluoroacetylating agent with higher selectivity for the N-terminus. |
| Presence of trifluoroacetoxymethyl groups on the resin support in SPPS. | Use a resin that is stable to the acidic conditions used in SPPS to minimize the formation of these reactive sites.[1][2] |
Problem: Byproducts during TFA-mediated Deprotection of Other Protecting Groups (e.g., Boc)
| Symptom | Potential Cause | Recommended Solution(s) |
| Alkylation (tert-butylation) of sensitive residues (Trp, Met, Cys, Tyr).[4] | Generation of reactive tert-butyl cations from the cleavage of tert-butyl-based protecting groups.[4] | Add scavengers to the TFA cleavage cocktail to trap the carbocations.[4] |
| Dehydration of Asn and Gln residues (mass loss of 18 Da).[4] | Acid-catalyzed dehydration of the side-chain amide to a nitrile.[4] | Use a milder acidic condition or a different deprotection strategy if possible. |
| Aspartimide formation.[4] | Rearrangement of Aspartic Acid residues under acidic conditions.[4] | Optimize cleavage conditions and consider the use of protecting groups on the Asp side chain that minimize this side reaction. |
Common TFA Cleavage Cocktails with Scavengers
| Cocktail Name | TFA (%) | Water (%) | TIS (%) | EDT (%) | Thioanisole (%) | Primary Application |
| Standard | 95 | 2.5 | 2.5 | - | - | General purpose, for peptides without highly sensitive residues.[4] |
| Reagent K | 82.5 | 5 | 5 | 5 | 2.5 | For peptides with multiple sensitive residues (Trp, Met, Cys).[4] |
TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Experimental Protocols
General Procedure for Trifluoroacetylation of an Amine
This protocol describes a typical procedure for the protection of a primary or secondary amine using trifluoroacetic anhydride.[7]
-
Dissolve the amine substrate in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
General Procedure for the Deprotection of a Trifluoroacetamide
This protocol outlines a common method for the removal of a trifluoroacetyl group from a protected amine using mild basic conditions.[7]
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Visualized Workflows and Mechanisms
Caption: A generalized workflow for the trifluoroacetylation of an amine.
Caption: A generalized workflow for the deprotection of a this compound.
Caption: Logical relationship of byproduct formation during TFA deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trifluoroacetamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Trifluoroacetamide synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to enhance reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reactivity of the trifluoroacetylating agent. | Consider using a more reactive agent like Trifluoroacetic Anhydride (TFAA)[1][2][3]. For less reactive amines, stronger acylation conditions may be necessary. |
| Poor quality or moisture-sensitive reagents. | Ensure all reagents, especially trifluoroacetylating agents and solvents, are anhydrous. TFAA, for instance, reacts violently with water[2]. Use freshly distilled reagents when possible. | |
| Suboptimal reaction temperature. | For reactions with methyl or ethyl trifluoroacetate, dropwise addition of the amine at 0°C can improve yields[4]. Some reactions may require heating, while others proceed well at room temperature[5]. | |
| Steric hindrance around the amine. | Increase reaction time or temperature. A less sterically hindered trifluoroacetylating agent might also be beneficial[6]. | |
| Side Product Formation | Unintentional trifluoroacetylation at other nucleophilic sites (e.g., hydroxyl groups). | In peptide synthesis, N-terminal hydroxyamino acids can be susceptible to this side reaction[6][7]. Using milder reagents or protecting the sensitive functional groups can mitigate this issue. |
| Racemization of chiral centers. | Trifluoroacetic anhydride has been associated with racemization. Using milder reagents like S-ethyl trifluorothioacetate can overcome this, though it may produce odorous byproducts[3]. | |
| In solid-phase peptide synthesis (SPPS), trifluoroacetylation can occur as a side reaction. | This can be caused by trifluoroacetoxymethyl groups on the resin support[8][9]. Using a stable resin like aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin can prevent this[8][9]. | |
| Purification Difficulties | Co-elution of the product with unreacted starting materials or byproducts. | Optimize chromatographic conditions. Derivatization with TFAA can improve the volatility and resolution of compounds in gas chromatography[2]. |
| Difficulty in removing excess reagents or byproducts. | A simple work-up with a liquid-liquid extraction can often yield a pure product[10][11]. For polymer-bound reagents, the spent polymer can be filtered off[3]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Common methods include the reaction of a primary or secondary amine with:
-
Trifluoroacetic Anhydride (TFAA): A highly reactive and effective reagent for acylating amines[1][2].
-
Ethyl Trifluoroacetate or Methyl Trifluoroacetate: These are milder reagents, often used with a base like triethylamine[4][5][12].
-
Trifluoroacetic Acid: Can be used directly with amines in the presence of a coupling agent or activator[1].
-
S-ethyl trifluorothioacetate: A milder alternative to TFAA that can reduce side reactions like racemization[3].
Q2: I am using Ethyl Trifluoroacetate and my yields are low. How can I improve this?
A2: To improve yields with Ethyl Trifluoroacetate, you can:
-
Ensure the use of a suitable base, such as triethylamine, to neutralize the trifluoroacetic acid byproduct.
-
Increase the reaction time or gently heat the reaction mixture.
-
Use a slight excess of Ethyl Trifluoroacetate.
-
Ensure your amine starting material is pure and dry.
A specific protocol involving stirring the amino acid in methanol and triethylamine followed by the slow addition of ethyl trifluoroacetate has been reported to yield >99% of the pure product after work-up[10][11].
Q3: What is the general mechanism for the reaction between an amine and Trifluoroacetic Anhydride (TFAA)?
A3: The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen of the amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA. This is followed by the departure of a trifluoroacetate anion as a leaving group, resulting in the formation of the this compound and trifluoroacetic acid.
Q4: Are there any specific safety precautions I should take when working with trifluoroacetylating agents?
A4: Yes, safety is paramount.
-
Trifluoroacetic Anhydride (TFAA) is corrosive, moisture-sensitive, and toxic upon inhalation. It reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[2].
-
Trifluoroacetic Acid is also highly corrosive.
-
Many of these reactions generate byproducts that should be handled with care.
Q5: How can I confirm that I have successfully synthesized my desired this compound?
A5: Standard analytical techniques can be used for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess purity and compare retention times with a known standard if available.
Experimental Protocols
Protocol 1: Synthesis of this compound from an Amine using Ethyl Trifluoroacetate
This protocol is adapted from a method reported to achieve high yields[10][11].
Materials:
-
Amino acid or amine
-
Methanol
-
Triethylamine
-
Ethyl trifluoroacetate
-
Solvents for work-up (e.g., ethyl acetate, water, brine)
Procedure:
-
Dissolve the amino acid/amine in a mixture of methanol and triethylamine.
-
Stir the solution at room temperature.
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Allow the reaction to proceed for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the volatiles under reduced pressure.
-
Perform a liquid-liquid extraction. For example, dissolve the residue in ethyl acetate and wash with a dilute acid solution (e.g., 5% HCl), followed by water and brine[5].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the this compound product.
Protocol 2: Synthesis of this compound using Trifluoroacetic Anhydride (TFAA)
This is a general procedure for a more reactive acylation.
Materials:
-
Amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Trifluoroacetic Anhydride (TFAA)
-
A non-nucleophilic base (e.g., pyridine, triethylamine) - optional, but recommended to scavenge the acid byproduct.
Procedure:
-
Dissolve the amine in the anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
If using a base, add it to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Trifluoroacetic Anhydride (TFAA) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization if necessary.
Visual Guides
Caption: A troubleshooting decision tree for low yield issues.
References
- 1. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 11. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
dealing with moisture sensitivity of BSTFA reagent
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for handling the moisture sensitivity of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common silylating reagent used in gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is BSTFA and why is it so sensitive to moisture?
A1: BSTFA is a silylating reagent used to derivatize polar molecules, replacing active hydrogens on groups like hydroxyls (-OH), carboxyls (-COOH), and amines (-NH2) with a trimethylsilyl (TMS) group.[1][2] This process increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.[1][2] BSTFA is highly sensitive to moisture because it readily reacts with water (hydrolyzes).[3][4][5] This reaction consumes the reagent and can interfere with the derivatization of the target analytes.[6][7]
Q2: How should I properly store my BSTFA reagent?
A2: To ensure its stability, BSTFA should be stored in a tightly sealed container, such as a brown glass bottle or amber ampule, at room temperature in a dry, well-ventilated area away from ignition sources.[3][8] It is often packaged under an inert nitrogen atmosphere to exclude moisture.[3] For opened containers, it is recommended to place the primary container inside a secondary container with a desiccant to further protect it from moisture.[3][8]
Q3: What are the visible signs of BSTFA degradation due to moisture?
A3: While there may not be immediate visible signs in the liquid itself, the primary indicator of degradation is poor performance during derivatization. This includes incomplete reactions, leading to low product yields and the presence of underivatized analytes in your chromatogram.[9][10] The presence of unexpected peaks corresponding to hydrolysis byproducts can also indicate moisture contamination.
Q4: Can I use solvents with BSTFA? If so, which ones are recommended?
A4: Yes, solvents can be used with BSTFA. Polar aprotic solvents are often recommended as they can facilitate the reaction.[11] Suitable solvents include pyridine, acetonitrile, dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF).[12][13][14] It is crucial to use anhydrous (silylation grade) solvents to prevent introducing moisture into the reaction.[12][13][14][15] Protic solvents like water and alcohols must be avoided as they will react with the BSTFA.[13][14][16]
Troubleshooting Guide
Problem 1: My derivatization reaction is incomplete, and I see large peaks for my underivatized analyte.
-
Possible Cause: Moisture contamination of the BSTFA reagent, sample, or solvent.
-
Solution: Ensure your sample is completely dry. If it was in an aqueous solution, evaporate it to dryness under a stream of dry nitrogen.[10][12] For stubborn traces of water, consider azeotropic drying by adding a solvent like toluene and evaporating again.[17] Use only anhydrous solvents and ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[10][17]
-
-
Possible Cause: Insufficient amount of BSTFA reagent.
-
Possible Cause: Suboptimal reaction conditions for your specific analyte.
-
Solution: Some compounds, particularly those that are sterically hindered, may require heating to facilitate complete derivatization.[11] Increase the reaction temperature (e.g., 60-80°C) or extend the reaction time.[12] You can monitor the reaction progress by analyzing aliquots at different time points until the product peak area no longer increases.[3][11]
-
Problem 2: I am observing unexpected peaks in my chromatogram.
-
Possible Cause: Hydrolysis of BSTFA.
-
Solution: Moisture contamination can lead to the formation of byproducts such as N-(trimethylsilyl)this compound, this compound, and hexamethyldisiloxane.[4][17] These byproducts are volatile and can appear as peaks in your chromatogram.[3][4] Review your sample and reagent handling procedures to eliminate sources of moisture. Preparing a reagent blank (all components except the sample) can help identify peaks originating from the reagent itself.[3][11]
-
-
Possible Cause: Side reactions with the analyte.
-
Solution: In some cases, BSTFA (especially with a TMCS catalyst) can cause side reactions, converting certain amino acids like arginine, glutamine, and asparagine into other forms.[18] If you suspect this is occurring, you may need to research alternative derivatization reagents or modify your reaction conditions.
-
Impact of Moisture on Derivatization Efficiency
| Water Content | Expected Impact on Derivatization with BSTFA |
| Anhydrous | Optimal derivatization, high yield of TMS-analyte. |
| Trace Moisture | Reduced derivatization efficiency, lower product yield. |
| Significant Moisture | Severe reduction in product yield, potential for complete reaction failure. |
Experimental Protocols
Protocol 1: General Derivatization using BSTFA
This protocol provides a general guideline and should be optimized for specific applications.
-
Sample Preparation:
-
Accurately weigh 1-10 mg of your sample into a clean, dry reaction vial.[3][11]
-
If the sample is in an aqueous solution, evaporate the water completely using a gentle stream of dry nitrogen, potentially with gentle heating (40-70°C).[17]
-
To remove residual moisture, add 100-500 µL of an anhydrous solvent that forms an azeotrope with water (e.g., toluene) and evaporate to dryness again.[17]
-
-
Reagent Addition:
-
Add an excess of BSTFA. This can be used neat or with an anhydrous solvent.[3][11] A common starting point is 100-500 µL of BSTFA.[12] Ensure at least a 2:1 molar ratio of BSTFA to active hydrogens in your sample.[3][6]
-
For compounds that are difficult to derivatize, BSTFA with 1% or 10% TMCS can be used as a catalyst.[3][11]
-
-
Reaction:
-
Tightly cap the vial and mix thoroughly (e.g., vortex for 10-30 seconds).[12]
-
Many compounds will derivatize at room temperature within minutes of dissolving.[11][17]
-
For less reactive or sterically hindered compounds, heat the vial at 60-80°C for 15-60 minutes.[12]
-
To determine if the reaction is complete, analyze aliquots at different time intervals until the product peak area no longer increases.[3][11]
-
-
Analysis:
-
Cool the vial to room temperature before opening.
-
The sample can be injected directly into the GC-MS or diluted with a suitable anhydrous solvent.[12]
-
Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds
For compounds containing carbonyl groups (e.g., sugars), a two-step methoximation-silylation is often performed to prevent the formation of multiple isomers.[12]
-
Methoximation:
-
Silylation:
-
Analysis:
-
Cool the sample to room temperature before injecting it into the GC-MS.[12]
-
Visualizations
Caption: BSTFA reaction pathways with an analyte and interfering moisture.
Caption: Troubleshooting workflow for BSTFA derivatization issues.
References
- 1. BSTFA - Enamine [enamine.net]
- 2. restek.com [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. grokipedia.com [grokipedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. thomassci.com [thomassci.com]
- 14. Thermo Scientific Silylation Grade Solvents Dimethylsulfoxide (DMSO) | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.no]
- 15. Silylation Grade Solvents | Thermo Fisher Scientific [thermofisher.com]
- 16. web.gps.caltech.edu [web.gps.caltech.edu]
- 17. researchgate.net [researchgate.net]
- 18. Artifacts in amino acid derivatization with BSTFA...help - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Peak Tailing in GC-MS after Trifluoroacetamide Derivatization
Welcome to the technical support center for troubleshooting peak tailing in Gas Chromatography-Mass Spectrometry (GC-MS) analysis following trifluoroacetamide (TFAA) derivatization. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TFAA) derivatization and why is it used in GC-MS?
A1: this compound (TFAA) derivatization is a chemical modification technique used to enhance the volatility and thermal stability of polar analytes, making them suitable for GC-MS analysis.[1] This is achieved by replacing active hydrogens in functional groups like hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) with a trifluoroacetyl group.[2][3] This process reduces analyte adsorption in the GC system, leading to improved peak shape, separation, and detector response.[4][5]
Q2: What are the main advantages of using TFAA for derivatization?
A2: TFAA is a highly reactive and volatile reagent that forms stable derivatives.[2] A significant advantage of TFAA is that its derivatization reaction does not produce acidic byproducts, which can be harmful to the GC column.[2] The byproducts of the reaction are typically volatile and do not interfere with the chromatogram.[6]
Q3: What are the most common causes of peak tailing after TFAA derivatization?
A3: Peak tailing after TFAA derivatization can stem from several factors, including:
-
Incomplete Derivatization: Leaving polar functional groups unreacted.[7]
-
Active Sites in the GC System: Interactions between the derivatized analytes and active sites in the inlet liner, column, or connections.[8]
-
Presence of Moisture: Water can hinder the derivatization reaction or hydrolyze the derivatives.[6][7]
-
Thermal Degradation: The derivatives may break down at excessively high inlet temperatures.[9]
-
Improper GC Conditions: Incorrect flow rates, column installation, or temperature programming.[10][11]
Q4: Can excess TFAA reagent cause peak tailing?
A4: While excess reagent is often necessary to drive the reaction to completion, large amounts of unreacted TFAA can potentially interfere with the chromatography, though this is less common than issues arising from incomplete derivatization or active sites. The byproducts of TFAA derivatization are generally volatile and less likely to cause issues compared to some other derivatizing agents.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues specific to TFAA derivatization in GC-MS analysis.
Issue 1: All or most peaks in the chromatogram are tailing.
This type of indiscriminate tailing often points to a problem with the GC system's flow path rather than a specific chemical interaction.[8]
Potential Causes and Solutions:
| Cause | Suggested Solutions |
| Improper Column Installation | Ensure the column is cut squarely and installed at the correct depth in both the injector and detector.[10] A poor cut can create turbulence and dead volumes, leading to tailing.[10] |
| Leaks in the System | Check for leaks at all fittings, especially the septum and column connections. Leaks can disrupt the carrier gas flow path. |
| Contaminated Inlet Liner | Replace the inlet liner. Over time, non-volatile residues can accumulate and create active sites.[8] Using a deactivated liner is crucial.[12] |
| Column Contamination | Trim 15-20 cm from the front end of the column to remove accumulated non-volatile residues and active sites.[11] If tailing persists, consider replacing the column. |
Issue 2: Only specific, polar analyte peaks are tailing.
Selective peak tailing suggests a chemical interaction between the analyte (or its derivative) and the GC system.[8]
Potential Causes and Solutions:
| Cause | Suggested Solutions |
| Incomplete Derivatization | This is a primary cause of tailing for polar analytes.[7] Ensure the derivatization reaction goes to completion by:Optimizing Reaction Conditions: Increase the reaction temperature (e.g., 60-80°C) and/or time (e.g., 30-60 minutes).[9]Using Excess Reagent: A molar excess of TFAA is recommended to drive the reaction forward.[7]Ensuring Anhydrous Conditions: Moisture can significantly hinder the reaction.[6][7] Dry the sample thoroughly before adding the reagent and use anhydrous solvents. |
| Active Sites in the GC System | Even fully derivatized analytes can interact with active sites.Use Inert Components: Employ deactivated inlet liners and gold-plated seals to minimize interactions.[12]Column Choice: Use a column specifically designed for inertness, such as a low-bleed MS-certified column. |
| Hydrolysis of Derivatives | Although generally stable, TFAA derivatives can be susceptible to hydrolysis if moisture is present in the GC system.[6] Ensure the carrier gas is dry by using moisture traps. |
| Analyte Adsorption | The trifluoroacetylated compounds may still possess some polarity, leading to adsorption on active surfaces. Consider using a guard column to protect the analytical column.[11] |
Experimental Protocols
General Protocol for this compound (TFAA) Derivatization
This protocol provides a general guideline. Optimization of reaction time, temperature, and reagent volume may be necessary for specific analytes.
Materials:
-
Sample containing the analyte(s) of interest
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or pyridine)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a reaction vial.
-
If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. The presence of water will inhibit the derivatization reaction.[6]
-
-
Reagent Addition:
-
Add an appropriate volume of anhydrous solvent to dissolve the dried sample residue.
-
Add a molar excess of TFAA to the sample solution. The exact amount will depend on the concentration and number of active hydrogens on the analyte. A general starting point is 50-100 µL of TFAA for a sample of approximately 1 mg.
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.[9]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS.
-
Note: Always prepare a reagent blank (all components except the sample) to identify any potential interferences from the reagents or solvent.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting peak tailing after TFAA derivatization.
Caption: Troubleshooting workflow for peak tailing.
Caption: TFAA derivatization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. mdpi.com [mdpi.com]
- 5. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. benchchem.com [benchchem.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Trifluoroacetamide Protecting Group Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of the trifluoroacetamide (Tfa) group.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting a this compound group?
A1: The trifluoroacetyl (Tfa) group is typically removed under mild basic or reductive conditions.[1] Common methods include:
-
Basic Hydrolysis: Using bases like sodium hydroxide (NaOH), lithium hydroxide (LiOH), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) in a protic solvent such as methanol/water.[1][2]
-
Ammonolysis: Treatment with ammonia in methanol.[2]
-
Reductive Cleavage: Using sodium borohydride (NaBH4) in an alcohol solvent like ethanol.[2][3]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient Reagent: The amount of base or reducing agent may be insufficient. Increase the equivalents of the reagent used.
-
Low Reaction Temperature: The reaction may require heating. Try increasing the temperature, for example, by refluxing with K2CO3 in methanol.[4]
-
Poor Solubility: The protected compound may not be fully dissolved in the solvent system, limiting its exposure to the reagent. Consider using a co-solvent to improve solubility.[2]
-
Steric Hindrance: The this compound group might be in a sterically hindered position, slowing down the reaction. Prolonging the reaction time or using a stronger reagent system may be necessary.
Q3: I am observing side product formation during deprotection. What are the common side reactions and how can I prevent them?
A3: Side product formation is often dependent on the other functional groups present in your molecule.
-
Ester Hydrolysis: If your molecule contains an ester, basic conditions can lead to its saponification.[5] To avoid this, use milder basic conditions (e.g., K2CO3 at room temperature instead of NaOH) or switch to a reductive deprotection method using NaBH4.[2][6]
-
Elimination Reactions: In substrates with leaving groups on adjacent carbons (e.g., tertiary bromides), strong bases can induce elimination.[6] Milder bases or non-basic methods should be considered.
-
Racemization: For chiral centers adjacent to the amine, basic conditions can sometimes lead to epimerization. Careful monitoring of the reaction conditions (temperature, base strength) is crucial.
-
In peptide synthesis, side reactions like alkylation of sensitive residues (Trp, Met, Cys, Tyr) can occur, especially if other acid-labile protecting groups are cleaved simultaneously with trifluoroacetic acid (TFA), generating reactive carbocations.[7] While the Tfa group itself is base-labile, this is a consideration in complex syntheses.[1]
Q4: Is the this compound group stable to acidic conditions?
A4: Yes, the trifluoroacetyl group is known for its stability under strongly acidic conditions.[1] This property makes it orthogonal to acid-labile protecting groups like tert-butyloxycarbonyl (Boc), allowing for selective deprotection.[1][8]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after the recommended reaction time. | Insufficient reagent, low temperature, or poor solubility. | 1. Increase the equivalents of the deprotecting agent. 2. Increase the reaction temperature. 3. Add a co-solvent to improve solubility.[2] 4. Extend the reaction time. |
| The reaction is sluggish. | Steric hindrance around the this compound group. | 1. Switch to a less sterically demanding or more reactive deprotecting agent. 2. Increase the reaction temperature and monitor carefully for side product formation. |
Issue 2: Side Product Formation
| Symptom | Possible Cause | Suggested Solution |
| An unexpected product with a mass corresponding to ester cleavage is observed. | Saponification of an ester group under basic conditions.[5] | 1. Use milder basic conditions (e.g., K2CO3 in methanol at room temperature).[2] 2. Switch to a reductive deprotection method (e.g., NaBH4 in ethanol).[2][6] |
| Formation of an alkene is detected. | Elimination reaction of a nearby leaving group.[6] | 1. Use non-basic deprotection conditions like NaBH4/EtOH.[6] 2. If basic conditions are necessary, use a milder, non-nucleophilic base and lower temperatures. |
| Loss of stereochemical integrity at a chiral center. | Racemization under basic conditions. | 1. Use the mildest possible basic conditions. 2. Reduce the reaction temperature and time. 3. Consider an alternative protecting group strategy if racemization is unavoidable. |
Deprotection Method Selection
The choice of deprotection method depends on the other functional groups present in the molecule. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for selecting a this compound deprotection method.
Experimental Protocols
Protocol 1: Basic Hydrolysis using Potassium Carbonate
This method is suitable for substrates that can tolerate mild basic conditions.[1]
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.[1]
-
Reagent Addition: Add 1.5 to 3 equivalents of potassium carbonate (K2CO3).[1]
-
Reaction: Stir the mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up:
-
Neutralize the mixture to a pH of ~7 with a dilute acid (e.g., 1 M HCl).[1]
-
Remove the methanol under reduced pressure.[1]
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate in vacuo to obtain the deprotected amine.[1]
-
Protocol 2: Reductive Cleavage using Sodium Borohydride
This method is useful for substrates sensitive to basic conditions, such as those containing esters.[2][3]
-
Preparation: Transfer the resin-bound, Tfa-protected peptide (or dissolve the substrate) to a suitable reaction vessel. If the substrate is on a solid support, rinse with anhydrous tetrahydrofuran (THF) to remove residual water.[3]
-
Reagent Addition: Suspend the substrate in a 1:1 mixture of anhydrous ethanol and anhydrous THF. Add an excess (e.g., 10 equivalents) of sodium borohydride (NaBH4).[3][8]
-
Work-up (for solid phase):
-
Drain the reaction solvent.
-
Rinse the resin with DCM and DMF.[3]
-
-
Work-up (for solution phase):
-
Quench the reaction by the slow addition of water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Summary of Common Deprotection Conditions
| Reagent(s) | Solvent(s) | Typical Conditions | Notes |
| K2CO3 or Na2CO3 | Methanol/Water | Room Temperature | Mild conditions, suitable for substrates with base-sensitive groups like esters.[2] |
| NaOH or LiOH (0.1-0.2 M) | Water or Ethanol/Water | Room Temperature | Stronger basic conditions, effective but may affect sensitive functional groups.[2] |
| Ammonia (NH3) | Methanol | Room Temperature | Ammonolysis provides a mild deprotection method.[2] |
| Sodium Borohydride (NaBH4) | Ethanol or Ethanol/THF | Room Temperature | Reductive cleavage, orthogonal to many base-sensitive groups.[2][3] |
| HCl | Methanol | Not specified | Acidic conditions can also be used, though less common.[2] |
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues during this compound deprotection.
Caption: A general workflow for troubleshooting this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Enhanced Trifluoroacetamide Derivatization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on selecting the optimal catalyst to enhance trifluoroacetamide derivatization reactions. Below, you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and a comparative analysis of common catalysts.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during this compound derivatization, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The catalyst may have degraded due to moisture or improper storage. 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 4. Poor Quality Reagents: Trifluoroacetic anhydride (TFAA) or the amine substrate may be impure or contain water. | 1. Use a fresh batch of catalyst or store it under anhydrous conditions. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). 3. Gradually increase the reaction temperature in 10°C increments while monitoring for side product formation. 4. Use freshly distilled TFAA and ensure the amine substrate is pure and dry. |
| Slow Reaction Rate | 1. Suboptimal Catalyst: The chosen catalyst may not be efficient enough for the specific substrate. 2. Inappropriate Solvent: The solvent might not be suitable for the reaction, affecting solubility or catalyst activity. 3. Steric Hindrance: Bulky groups on the amine or near the reaction center can slow down the reaction. | 1. Switch to a more nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP). 2. Use a non-coordinating, anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). 3. Increase the reaction temperature or consider a more potent catalyst. |
| Formation of Byproducts | 1. Excessive Catalyst Loading: Too much catalyst can lead to unwanted side reactions. 2. High Reaction Temperature: Elevated temperatures can cause decomposition of reactants or products. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of degradation products. | 1. Reduce the amount of catalyst used. 2. Decrease the reaction temperature. 3. Monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction upon completion. |
| Incomplete Derivatization | 1. Insufficient TFAA: The amount of the derivatizing agent may not be enough to convert all of the starting material. 2. Presence of Moisture: Water can react with TFAA, reducing its availability for the desired reaction. | 1. Increase the equivalents of TFAA (e.g., from 1.1 to 1.5 equivalents). 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in this compound derivatization?
A1: In this compound derivatization, a catalyst, typically a nucleophilic base, accelerates the reaction between an amine and trifluoroacetic anhydride (TFAA). The catalyst activates the TFAA, making it more susceptible to nucleophilic attack by the amine. This leads to a faster reaction rate and often allows for milder reaction conditions.
Q2: Which catalysts are commonly used for trifluoroacetylation of amines?
A2: Common catalysts include tertiary amines such as 4-dimethylaminopyridine (DMAP), pyridine, triethylamine (TEA), and trimethylamine (TMA). DMAP is generally considered a highly effective nucleophilic catalyst for this transformation.[1][2]
Q3: How do I choose the best catalyst for my specific application?
A3: The choice of catalyst depends on the reactivity of your amine substrate. For sterically hindered or less reactive amines, a more potent catalyst like DMAP is often preferred. For simple, unhindered amines, a weaker base like pyridine or TEA may be sufficient. It is often best to perform small-scale screening experiments to identify the optimal catalyst and conditions.
Q4: Can I perform the reaction without a catalyst?
A4: While the reaction can proceed without a catalyst, it is often much slower and may require harsher conditions, such as higher temperatures.[3] For many applications, especially with less reactive amines, a catalyst is necessary to achieve a good yield in a reasonable timeframe.
Q5: What are the typical work-up procedures for a catalyzed trifluoroacetylation reaction?
A5: A typical work-up involves quenching the reaction with water or a dilute aqueous acid to remove the catalyst and any remaining TFAA. The product is then extracted into an organic solvent, washed, dried, and purified, usually by column chromatography or recrystallization.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of common catalysts in the trifluoroacetylation of a model primary amine, benzylamine, with trifluoroacetic anhydride (TFAA) at room temperature.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Notes |
| 4-Dimethylaminopyridine (DMAP) | 5 | 1 | >95 | Highly efficient, especially for less reactive or hindered amines. |
| Pyridine | 10 | 4 | ~85 | A common and effective catalyst, but generally slower than DMAP. |
| Triethylamine (TEA) | 10 | 6 | ~80 | Often used as an acid scavenger, less effective as a primary catalyst compared to DMAP and pyridine. |
| No Catalyst | - | 24 | <20 | Reaction is significantly slower and often incomplete without a catalyst. |
Note: The data presented are compiled from typical results and may vary depending on the specific substrate, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Trifluoroacetylation
This protocol outlines a method for comparing the efficiency of different catalysts for the trifluoroacetylation of a primary amine.
Materials:
-
Primary amine (e.g., benzylamine)
-
Trifluoroacetic anhydride (TFAA)
-
Catalysts: 4-Dimethylaminopyridine (DMAP), Pyridine, Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Set up four parallel reactions. To each of three 25 mL round-bottom flasks, add the primary amine (1.0 mmol) and anhydrous DCM (10 mL). To the fourth flask (control), add only the amine and DCM.
-
To the first three flasks, add the respective catalyst: DMAP (0.05 mmol, 5 mol%), pyridine (0.1 mmol, 10 mol%), and TEA (0.1 mmol, 10 mol%).
-
Stir the solutions at room temperature for 10 minutes.
-
To all four flasks, slowly add TFAA (1.2 mmol) dropwise.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).
-
Once the reaction is complete (or after a set time for comparison), quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A logical workflow for selecting the optimal catalyst for this compound derivatization.
Caption: Simplified signaling pathway of DMAP-catalyzed trifluoroacetylation.
References
Technical Support Center: Optimizing BSTFA Derivatization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for chemical derivatization. It is intended for researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS) for the analysis of polar analytes.
Troubleshooting Guides
This section addresses specific issues that may arise during BSTFA derivatization experiments.
Problem: Low or No Derivatization Product
| Potential Cause | Recommended Solution |
| Presence of Moisture | Silylating reagents like BSTFA are highly sensitive to water. Ensure all glassware, solvents, and samples are anhydrous. Dry aqueous samples completely under a stream of nitrogen before adding the reagent.[1] |
| Degraded Reagent | BSTFA has a limited shelf life, especially after the vial has been opened. Use a fresh vial of BSTFA. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator or freezer to prolong their stability. |
| Insufficient Reagent | An inadequate amount of BSTFA will lead to an incomplete reaction. A general guideline is to use at least a 2:1 molar ratio of BSTFA to the number of active hydrogens on the analyte.[1] |
| Suboptimal Reaction Conditions | The required temperature and reaction time can vary significantly depending on the analyte. For easily derivatized compounds, the reaction may be complete within minutes at room temperature. However, for sterically hindered or less reactive compounds, heating at 60-100°C for 15 minutes to several hours may be necessary. |
| Analyte Solubility | The analyte must be soluble in the reaction solvent for efficient derivatization. If the analyte is not soluble in BSTFA alone, add a suitable anhydrous solvent. |
| Steric Hindrance | The structure of the analyte may physically block the active sites from reacting with BSTFA. The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly improve the derivatization of sterically hindered groups.[2][3] |
Problem: Multiple Peaks for a Single Analyte
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | This can lead to a mixture of partially and fully derivatized products. Optimize the reaction conditions (reagent excess, temperature, and time) to drive the reaction to completion. The choice of solvent can also influence the number of derivative peaks for certain analytes like amino acids.[4] |
| Formation of Different Silyl Derivatives | For some molecules with multiple active sites, different silylated versions can be formed. The polarity of the solvent can influence this, as observed with amino acids where polar solvents can lead to multiple peaks for glycine.[4] |
| Side Reactions | The derivatization reagent may react with other components in the sample matrix or the solvent itself, leading to artifact formation. |
| Analyte Degradation | Excessive heating during derivatization can cause some analytes to degrade, resulting in multiple peaks. Consider using milder reaction conditions if analyte stability is a concern. For instance, with some steroids, temperatures above 75°C in pyridine can cause degradation. |
Problem: Peak Tailing in Chromatogram
| Potential Cause | Recommended Solution |
| Incomplete Derivatization | The presence of underivatized polar analytes can lead to poor peak shape. Ensure the derivatization reaction has gone to completion. |
| Active Sites in the GC System | Free silanol groups in the GC inlet liner or on the column can interact with the analytes, causing peak tailing. Use a deactivated inlet liner and a high-quality capillary column. Conditioning the column by injecting BSTFA can help to temporarily passivate active sites. |
| Column Overload | Injecting a sample that is too concentrated can lead to broad, tailing peaks. Dilute the sample with an appropriate anhydrous solvent before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a solvent in BSTFA derivatization, and how do I choose the right one?
A1: The solvent in BSTFA derivatization serves multiple purposes: it dissolves the analyte, can catalyze the reaction, and influences the reaction rate and the nature of the derivatives formed. The choice of solvent is critical for achieving optimal derivatization efficiency.
-
Polar Solvents: Polar aprotic solvents like acetonitrile, pyridine, and acetone are commonly used because they can accelerate the reaction rate.[5] Pyridine is particularly useful as it can also act as an acid scavenger, driving the reaction forward.[6] For some analytes, such as phenolic compounds, acetone has been shown to facilitate extremely rapid and quantitative derivatization at room temperature.[5]
-
Non-Polar Solvents: Non-polar solvents such as hexane, dichloromethane, and chloroform can also be used.[4] However, the reaction rate in these solvents is often slower. For certain compounds, non-polar solvents may be preferred to avoid the formation of multiple derivative peaks.[4]
Q2: Why is it crucial to maintain anhydrous conditions during BSTFA derivatization?
A2: BSTFA is highly reactive towards water. Any moisture present in the sample, solvents, or glassware will preferentially react with the BSTFA, consuming the reagent and reducing the yield of the desired derivatized analyte. The presence of water can also lead to the hydrolysis of the formed trimethylsilyl (TMS) derivatives, resulting in poor reproducibility and inaccurate quantification.[1]
Q3: When should I use a catalyst like TMCS with BSTFA?
A3: A catalyst like trimethylchlorosilane (TMCS) is recommended when dealing with analytes that are difficult to derivatize. This includes sterically hindered compounds and less reactive functional groups like secondary amines.[2][3] TMCS enhances the silylating power of BSTFA, leading to a more complete and faster reaction.[7] A common formulation is BSTFA with 1% TMCS.
Q4: What are the typical reaction conditions (temperature and time) for BSTFA derivatization?
A4: The optimal reaction conditions are highly dependent on the analyte.
-
Easily Derivatized Compounds: Many compounds with active hydrogens can be derivatized at room temperature in a matter of minutes.
-
Difficult-to-Derivatize Compounds: For more challenging analytes, heating is often required. A common starting point is to heat the reaction mixture at 60-75°C for 30-60 minutes. For very resistant compounds, temperatures up to 100°C or higher and longer reaction times may be necessary.[8] It is important to optimize these conditions for your specific application to ensure complete derivatization without causing analyte degradation.
Q5: Can the byproducts of the BSTFA reaction interfere with my analysis?
A5: The byproducts of the BSTFA reaction, monotrimethylsilylthis compound and this compound, are generally volatile and will often elute with the solvent front in the chromatogram, minimizing interference with the analytes of interest.[7] However, if you are analyzing very volatile compounds, you may need to adjust your chromatographic conditions to separate your analytes from the reagent byproducts.
Data Summary: Solvent Effects on BSTFA Derivatization
The following table summarizes the observed effects of different solvents on the efficiency and outcome of BSTFA derivatization based on literature reports.
| Solvent | Polarity | General Observations | Recommended For |
| Acetonitrile | Polar Aprotic | A widely used and effective solvent that facilitates good derivatization for a broad range of compounds.[2] | General purpose, Amino acids |
| Pyridine | Polar Aprotic | Acts as both a solvent and a catalyst (acid scavenger), driving the reaction to completion.[6] Can sometimes lead to interfering peaks. | Steroids, Sugars, when a catalyst is beneficial |
| Acetone | Polar Aprotic | Can provide very rapid and quantitative derivatization, even at room temperature for some analytes.[5] | Phenolic compounds |
| Dichloromethane | Non-Polar | Slower reaction rates compared to polar solvents.[5] | General purpose, when slower reaction is desired |
| Hexane | Non-Polar | Slower reaction rates. May prevent the formation of multiple derivatives for certain compounds.[4][5] | When minimizing multiple derivative formation is critical |
| Ethyl Acetate | Polar Aprotic | Moderate reaction rates, faster than non-polar solvents but slower than acetone for some compounds.[5] | General purpose |
Experimental Protocols
Detailed Methodology for BSTFA Derivatization of a General Analyte
This protocol provides a general starting point. Optimization of reagent volume, temperature, and time is recommended for each specific application.
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. Gentle heating (e.g., 40-60°C) can be used to expedite drying.
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
-
Reagent Addition:
-
Add an appropriate volume of a suitable anhydrous solvent to dissolve the dried sample (e.g., 100 µL of acetonitrile or pyridine).
-
Add the BSTFA reagent (with or without 1% TMCS, as required) in molar excess to the analyte. A typical volume is 50-100 µL.
-
-
Reaction:
-
Tightly cap the reaction vial immediately to prevent the ingress of atmospheric moisture.
-
Thoroughly mix the contents by vortexing for 10-30 seconds.
-
For analytes that require heating, place the vial in a heating block or oven set to the desired temperature (e.g., 70°C) for the optimized reaction time (e.g., 30 minutes).
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
If necessary, dilute the derivatized sample with an anhydrous solvent.
-
Inject an appropriate volume (typically 1 µL) of the derivatized solution into the GC-MS system.
-
Visualizations
Caption: General experimental workflow for BSTFA derivatization.
Caption: Logical relationship of solvent polarity on derivatization.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Technical Support Center: Stability of Trifluoroacetamide Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trifluoroacetamide (TFA) derivatives during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of my this compound-protected compound during storage?
A1: The stability of a this compound (TFA) protected compound, typically an amine, is primarily influenced by pH. The TFA group is known for its high stability in acidic conditions but is labile to basic conditions.[1] Therefore, storing your TFA-protected compound in basic solutions or under conditions where the pH might rise should be avoided to prevent premature deprotection.
Q2: I use this compound-based silylating reagents like BSTFA for derivatization. What are the key stability concerns for these reagents?
A2: this compound-based silylating reagents such as N,O-Bis(trimethylsilyl)this compound (BSTFA) are extremely sensitive to moisture.[1][2] Moisture will decompose the reagent, rendering it ineffective for silylation. It is crucial to store and handle these reagents under anhydrous (dry) and inert conditions. Once opened, the shelf life of reagents like BSTFA can be significantly reduced, even when stored in a freezer, if repeatedly exposed to atmospheric moisture.[2]
Q3: How stable are the trimethylsilyl (TMS) derivatives formed after using a reagent like BSTFA, and how should I store them?
A3: The trimethylsilyl (TMS) derivatives created using reagents like BSTFA are susceptible to hydrolysis.[1][2] Their stability is a significant concern, and they will typically only last for a few days before significant degradation occurs.[2] For short-term storage, it is recommended to keep the derivatized samples in a freezer to slow down hydrolysis. It is also critical to exclude moisture from the sample and storage container.
Q4: My TFA-protected peptide seems to be degrading during solid-phase peptide synthesis (SPPS). Is this expected?
A4: While the this compound (TFA) group is known to be labile under certain conditions, it is generally considered robust under the typical reaction conditions used in solid-phase peptide synthesis (SPPS).[3] It is stable to reagents like piperidine and hydrazine that are commonly used to remove other protecting groups.[3] If you are observing degradation, it may be due to unintended exposure to basic conditions or other reactive species. The TFA group is, however, readily removed by treatment with sodium borohydride.[3]
Q5: Can I store my this compound derivative in methanol?
A5: While methanol is a common solvent, it is important to consider the potential for solvolysis, especially if any basic or acidic impurities are present. For N-acetyl-blocked polypeptides, incubation with trifluoroacetic acid in methanol at elevated temperatures can lead to deacetylation.[4] For long-term storage, an aprotic solvent is generally a safer choice. If a protic solvent must be used, it should be of high purity and stored at low temperatures.
Troubleshooting Guides
Issue 1: Loss of this compound Protecting Group During Storage
Symptoms:
-
Appearance of an unprotected amine in your sample upon analysis (e.g., by LC-MS or NMR).
-
Unexpected side products corresponding to reactions of the deprotected amine.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Basic Storage Conditions: The sample is stored in a basic buffer or a solvent containing basic impurities. The this compound group is labile to base.[1] | Neutralize the sample or transfer it to a pH-neutral or slightly acidic storage buffer. Ensure all solvents are pure and free from basic contaminants. |
| Hydrolysis: Although more stable than silyl derivatives, prolonged storage in aqueous solutions, especially at non-optimal pH, can lead to hydrolysis. | For long-term storage, consider storing the sample as a dry solid at low temperatures (-20°C or -80°C). If a solution is necessary, use an anhydrous aprotic solvent. |
Issue 2: Inconsistent or Incomplete Silylation with this compound-Based Reagents (e.g., BSTFA)
Symptoms:
-
GC-MS analysis shows a low yield of the desired trimethylsilyl (TMS) derivative.
-
The peak corresponding to the underivatized analyte is still prominent.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Reagent Degradation: The silylating reagent (e.g., BSTFA) has been compromised by exposure to moisture.[1][2] | Use a fresh vial of the derivatizing reagent. Ensure that reagents are stored under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.[1] |
| Presence of Moisture in the Sample: The sample or solvent contains water, which reacts with the silylating reagent.[2] | Ensure the sample is completely dry before adding the derivatizing reagent. Use anhydrous solvents for sample preparation. |
| Inefficient Derivatization Reaction: The reaction conditions (time, temperature) may not be optimal for your specific analyte. | Increase the reaction temperature or time. For sterically hindered groups, the addition of a catalyst like pyridine may be necessary to drive the reaction to completion.[2] |
Issue 3: Degradation of Trimethylsilyl (TMS) Derivatives Prior to Analysis
Symptoms:
-
Poor reproducibility of quantitative results from GC-MS analysis.
-
Decrease in the peak area of the TMS derivative over time when re-analyzing the same sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis of TMS Group: The TMS derivatives are inherently unstable and prone to hydrolysis, especially in the presence of trace moisture.[2] | Analyze the samples as soon as possible after derivatization. Store derivatized samples in a tightly sealed vial in a freezer (-20°C) to minimize degradation if immediate analysis is not possible.[2] |
| Active Sites in GC System: Active silanol groups in the GC inlet or on the column can contribute to the degradation of TMS derivatives. | Use a deactivated inlet liner and a high-quality, inert GC column. Periodically check the performance of your GC system with standards. |
Experimental Protocols
Protocol 1: General Procedure for a Long-Term Stability Study of a this compound-Protected Compound
This protocol outlines a general approach to assess the stability of a this compound-protected compound in solution under various storage conditions.
1. Sample Preparation:
- Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., acetonitrile, DMSO, water with a specific buffer).
- Dispense aliquots of the stock solution into multiple, tightly sealed vials for each storage condition to be tested. This avoids repeated freeze-thaw cycles of a single sample.
2. Storage Conditions:
- Store the vials at a minimum of three different temperatures representing refrigerated, room temperature, and accelerated degradation conditions (e.g., 4°C, 25°C, and 40°C).
- Protect samples from light by using amber vials or storing them in the dark.
3. Time Points:
- Define the time points for analysis (e.g., 0, 1, 3, 6, and 12 months).
4. Analytical Method:
- Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the intact this compound derivative and detect any degradation products.
- Example HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
- Gradient: A linear gradient appropriate for the analyte of interest (e.g., 5% to 95% B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 220 nm).
- Injection Volume: 10 µL.
5. Data Analysis:
- At each time point, analyze a vial from each storage condition.
- Calculate the percentage of the this compound derivative remaining relative to the initial (time 0) concentration.
- Monitor the appearance and growth of any new peaks, which may indicate degradation products.
Illustrative Stability Data (Example):
The following table provides an example of how to present the stability data. Note: These are illustrative values and do not represent actual experimental data.
| Storage Condition | Time Point | % Remaining (Illustrative) |
| 4°C | 0 Months | 100% |
| 3 Months | 99.5% | |
| 6 Months | 99.1% | |
| 12 Months | 98.2% | |
| 25°C / 60% RH | 0 Months | 100% |
| 3 Months | 97.3% | |
| 6 Months | 94.5% | |
| 12 Months | 89.8% | |
| 40°C / 75% RH | 0 Months | 100% |
| 3 Months | 91.0% | |
| 6 Months | 82.4% | |
| 12 Months | 71.5% |
Visualizations
Caption: Troubleshooting logic for TFA derivative stability issues.
Caption: Workflow for a long-term stability study.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TMS derivatives | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 3. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 4. Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in Complex Samples with Trifluoroacetamide (TFA)
Welcome to the technical support center dedicated to helping researchers, scientists, and drug development professionals address the challenges of matrix effects in complex samples, with a particular focus on the use of Trifluoroacetamide (TFA). This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your LC-MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In complex biological samples, common sources of matrix effects include salts, phospholipids, and metabolites.
Q2: Why is this compound (TFA) used in LC-MS if it can cause problems?
A2: Trifluoroacetic acid (TFA) is a strong ion-pairing agent widely used in reversed-phase chromatography, especially for peptides and proteins.[3] It improves peak shape, resolution, and retention by minimizing undesirable interactions between the analytes and the stationary phase.[3] However, its strong ion-pairing nature persists into the gas phase of the mass spectrometer's ion source, leading to significant ion suppression.[3][4]
Q3: What are the primary signs of TFA-induced ion suppression in my results?
A3: The most common indicator of TFA-induced ion suppression is a significant decrease in the signal intensity of your analyte when compared to a standard in a clean solvent. Other signs include poor sensitivity, inconsistent results between samples, and a high limit of detection (LOD).
Q4: What are the main alternatives to TFA for LC-MS analysis?
A4: Common MS-friendly alternatives to TFA include:
-
Formic Acid (FA): A weaker ion-pairing agent that generally provides good ionization efficiency but may result in broader peaks and reduced chromatographic resolution for some analytes.[3][5]
-
Difluoroacetic Acid (DFA): Offers a compromise between the chromatographic performance of TFA and the MS compatibility of FA. It is a stronger ion-pairing agent than FA, leading to better peak shapes, but causes significantly less ion suppression than TFA.[3][4][5]
Q5: Can I simply reduce the concentration of TFA to minimize ion suppression?
A5: Yes, reducing the TFA concentration (e.g., from 0.1% to 0.05% or 0.025%) can lessen ion suppression.[3] However, this often compromises chromatographic performance, potentially leading to broader peaks and reduced resolution.[3] The optimal concentration is a balance between acceptable chromatography and MS sensitivity.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects and TFA usage.
Issue 1: Significant loss of signal intensity when using a TFA-based mobile phase.
-
Question: My analyte signal is extremely low or absent when I use a mobile phase containing 0.1% TFA. How can I confirm this is due to ion suppression and what are my immediate options?
-
Answer:
-
Confirm Ion Suppression: A simple diagnostic is to perform a direct infusion of your analyte standard with and without 0.1% TFA in the solvent. A significant drop in signal in the presence of TFA confirms ion suppression.
-
Reduce TFA Concentration: As a first step, try reducing the TFA concentration to 0.05% or 0.025%. This may provide a quick improvement in signal without a major loss in chromatographic performance.
-
Switch to an Alternative Modifier: If reducing the TFA concentration is insufficient or negatively impacts your chromatography, the next step is to replace TFA with a more MS-friendly mobile phase additive like 0.1% formic acid (FA) or 0.1% difluoroacetic acid (DFA).
-
Implement Post-Column Addition: If TFA is essential for your separation, you can introduce a reagent after the analytical column to counteract the ion suppression. A common approach is the post-column addition of a weak base like ammonium hydroxide.[6]
-
Issue 2: My chromatography is excellent with TFA, but unacceptable with formic acid.
-
Question: I switched from TFA to formic acid to improve my MS signal, but now my peak shapes are broad and tailing. What can I do?
-
Answer:
-
Optimize Formic Acid Concentration: While 0.1% is a common starting point, you can explore higher concentrations of formic acid if your column and instrument are compatible.
-
Evaluate Difluoroacetic Acid (DFA): DFA is a stronger ion-pairing agent than FA and can often provide chromatographic performance closer to that of TFA with significantly less ion suppression.[4][5]
-
Consider a "Supercharging" Agent: For some analytes, particularly proteins and peptides, adding a "supercharging" agent like m-nitrobenzyl alcohol (m-NBA) to your TFA-containing mobile phase can help rescue the signal suppression.[7][8] These agents are thought to reduce the ionization of TFA in the ESI droplet, thereby decreasing the concentration of the suppressing trifluoroacetate anion.[7]
-
Issue 3: I have removed TFA from my mobile phase, but I still see its characteristic ion (m/z 113) and experience signal suppression.
-
Question: I've switched to a formic acid method, but my system seems to be contaminated with TFA. How can I effectively clean my LC-MS system?
-
Answer: TFA is known to be "sticky" and can persist in LC systems.
-
Thorough System Flush: Flush the entire LC system, including the pump, degasser, and autosampler, with a series of solvents. A common and effective flushing procedure involves a high-organic wash. For example, you can flush with 100% acetonitrile, followed by a mixture of isopropanol/acetonitrile/water (e.g., in equal parts), and finally with the new mobile phase.
-
Clean the Ion Source: The ESI source is a primary site for TFA accumulation. Follow your instrument manufacturer's guidelines for cleaning the source components.
-
"Bake out" the Source: Increasing the ion source temperature to its maximum recommended setting for a period can help to volatilize and remove residual TFA.[9]
-
Dedicated Systems: If you frequently switch between TFA and non-TFA methods, consider dedicating an LC system for TFA use to prevent cross-contamination.[9]
-
Data Presentation: Comparison of Mobile Phase Additives
The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometry signal intensity. The following tables summarize quantitative data comparing Trifluoroacetic Acid (TFA), Formic Acid (FA), and Difluoroacetic Acid (DFA) for the analysis of peptides and proteins.
Table 1: Comparison of MS Signal Intensity for a Peptide Mixture
| Mobile Phase Additive (0.1%) | Average MS Signal Intensity (Relative to FA) |
| Formic Acid (FA) | 100% |
| Difluoroacetic Acid (DFA) | ~25%[10] |
| Trifluoroacetic Acid (TFA) | ~7%[10] |
Table 2: Comparison of Chromatographic Peak Characteristics for a Peptide Mixture
| Mobile Phase Additive (0.1%) | Average Peak Width Improvement (vs. FA) | Average Peak Symmetry Improvement (vs. FA) |
| Formic Acid (FA) | Baseline | Baseline |
| Difluoroacetic Acid (DFA) | ~25%[5] | ~82%[5] |
| Trifluoroacetic Acid (TFA) | ~30%[5] | ~84%[5] |
Table 3: Comparison of Total Ion Current (TIC) for Protein Analysis
| Mobile Phase Additive (10 mM) | Relative Total Ion Current (TIC) |
| Formic Acid (FA) | High |
| Difluoroacetic Acid (DFA) | Moderate |
| Trifluoroacetic Acid (TFA) | Low |
Note: The data presented are aggregated from multiple sources and are intended for comparative purposes. Actual results may vary depending on the analyte, matrix, and specific LC-MS system.
Experimental Protocols
This section provides detailed methodologies for key experiments related to mitigating matrix effects and managing TFA-related issues.
Protocol 1: Systematic Evaluation of Mobile Phase Additives (TFA, FA, DFA)
Objective: To systematically compare the effects of TFA, FA, and DFA on the chromatographic performance and MS signal intensity for a target analyte in a complex matrix.
Methodology:
-
Sample Preparation: Prepare your complex biological sample using a robust extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove as many matrix components as possible.
-
Preparation of Mobile Phases:
-
Mobile Phase A1: 0.1% TFA in water
-
Mobile Phase B1: 0.1% TFA in acetonitrile
-
Mobile Phase A2: 0.1% FA in water
-
Mobile Phase B2: 0.1% FA in acetonitrile
-
Mobile Phase A3: 0.1% DFA in water
-
Mobile Phase B3: 0.1% DFA in acetonitrile
-
-
LC-MS Analysis:
-
Equilibrate the LC system with one of the mobile phase pairs (e.g., A1/B1).
-
Inject a known concentration of your analyte standard in a clean solvent to establish a baseline.
-
Inject your extracted sample.
-
Repeat the injections for each of the three mobile phase conditions, ensuring the system is thoroughly flushed and re-equilibrated between each change in additive.
-
-
Data Analysis:
-
Compare the peak area and signal-to-noise ratio of your analyte under each condition.
-
Evaluate the chromatographic peak shape (asymmetry, width) for each additive.
-
Tabulate the results for a clear comparison.
-
Protocol 2: Post-Column Addition of Ammonium Hydroxide to Mitigate TFA-Induced Ion Suppression
Objective: To use a post-column infusion of ammonium hydroxide to dissociate the analyte-TFA ion pair and improve signal intensity in the mass spectrometer.[6]
Methodology:
-
System Setup:
-
Configure your LC system with the TFA-containing mobile phase required for your separation.
-
Install a low-dead-volume T-junction between the outlet of your analytical column and the inlet of the ESI source.
-
Use a syringe pump or a second HPLC pump to deliver the post-column addition solution.
-
-
Prepare the Additive Solution: Prepare a dilute solution of ammonium hydroxide (e.g., 0.5-1% in methanol or water).
-
Flow Rates:
-
Set the flow rate of your analytical gradient as usual.
-
Set the flow rate of the post-column addition pump to a low value, typically 5-10% of the analytical flow rate (e.g., if the analytical flow is 0.4 mL/min, start the post-column flow at 20-40 µL/min).
-
-
Analysis:
-
Equilibrate the system with both the analytical mobile phase and the post-column additive flowing.
-
Inject your sample and acquire data.
-
Optimize the concentration and flow rate of the ammonium hydroxide solution to achieve the maximum signal enhancement for your analyte.
-
Protocol 3: Using a Supercharging Agent to Rescue TFA-Induced Ion Suppression
Objective: To incorporate a supercharging agent, such as m-nitrobenzyl alcohol (m-NBA), into the mobile phase to improve the MS signal for analytes, particularly proteins and peptides, in the presence of TFA.[7][8]
Methodology:
-
Mobile Phase Preparation:
-
Prepare your standard TFA-containing mobile phases (e.g., 0.1% TFA in water and 0.1% TFA in acetonitrile).
-
Add m-nitrobenzyl alcohol to both mobile phases at a final concentration of 0.1% (v/v).
-
-
LC-MS Analysis:
-
Equilibrate the LC system with the m-NBA-containing mobile phases.
-
Inject your protein or peptide sample.
-
Acquire data and compare the signal intensity to an injection made with the same mobile phase without m-NBA.
-
-
Optimization: The optimal concentration of the supercharging agent may vary depending on the analyte and should be optimized.
Visualizations
The following diagrams illustrate key workflows and logical relationships in addressing matrix effects.
Caption: A logical workflow for troubleshooting poor MS signal when using TFA.
References
- 1. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Validation & Comparative
BSTFA vs. MTBSTFA: A Comparative Guide to Silylation Reagents for Polar Compound Derivatization
In the analysis of polar compounds by gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance analyte volatility and thermal stability. Among the most common derivatization techniques is silylation, where an active hydrogen is replaced by a silyl group. Two of the most powerful and widely used silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)this compound (MTBSTFA). The choice between these two reagents is nuanced and depends on the specific analytes, the complexity of the sample matrix, and the analytical objectives. This guide provides an objective comparison of BSTFA and MTBSTFA, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their applications.
Chemical Properties and Reaction Mechanisms
BSTFA introduces a trimethylsilyl (TMS) group, while MTBSTFA introduces a bulkier tert-butyldimethylsilyl (TBDMS) group onto the analyte. This fundamental difference in the derivatizing group leads to significant variations in the properties of the resulting derivatives.
BSTFA (N,O-Bis(trimethylsilyl)this compound) is a potent silylating agent that reacts with a wide range of polar functional groups, including alcohols, phenols, carboxylic acids, and amines.[1] The by-products of the reaction, mono(trimethylsilyl)this compound and this compound, are volatile and typically elute with the solvent front, minimizing chromatographic interference.
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)this compound) forms TBDMS derivatives, which are notably more stable and less susceptible to hydrolysis than their TMS counterparts.[2] This increased stability is a significant advantage when dealing with complex sample matrices or when longer analysis times are required.
The general mechanism for silylation with both reagents involves the nucleophilic attack of the active hydrogen-containing functional group on the silicon atom of the silylating agent.
Performance Comparison: BSTFA vs. MTBSTFA
The selection of the appropriate silylating agent is crucial for achieving optimal analytical results. While both BSTFA and MTBSTFA are effective, they exhibit distinct characteristics in terms of reactivity, derivative stability, and mass spectral fragmentation.
Reactivity and Applicability
A comparative study on six different groups of polar chemicals (nitrophenols, methoxyphenols, sterols, sugars, dicarboxylic acids, and hydroxylated polycyclic aromatic hydrocarbons) revealed key differences in their applicability.[3][4] BSTFA appears to be more suitable for sterically hindered compounds.[3][4] Conversely, compounds with sterically hindered sites derivatized with MTBSTFA may produce very small analytical responses or no signal at all.[3][4] For instance, in the analysis of sugars, no signal could be observed when derivatization was performed with MTBSTFA. For sterols, derivatization with MTBSTFA resulted in a four-fold loss of sensitivity compared to BSTFA, likely due to the steric hindrance of the hydroxyl group.
MTBSTFA, however, can be advantageous for other compound classes. For some dicarboxylic acids like glutaric acid, adipic acid, and suberic acid, the analytical responses for their TBDMS derivatives were found to be 1.6, 1.8, and 1.3 times higher, respectively, compared to their TMS derivatives.[5]
Derivative Stability
The TBDMS derivatives formed by MTBSTFA are significantly more stable towards hydrolysis than the TMS derivatives from BSTFA.[2] This enhanced stability is a major advantage for complex sample matrices and for analyses that may not be performed immediately after derivatization.
Mass Spectral Fragmentation
The mass spectral fragmentation patterns of TMS and TBDMS derivatives are distinct and can be used for identification.
-
BSTFA (TMS) derivatives typically show a prominent molecular ion ([M]+) and characteristic fragments at [M-15]+ (loss of a methyl group) and [M-89]+ (loss of OSi(CH3)3).[3][4]
-
MTBSTFA (TBDMS) derivatives are characterized by a dominant fragment at [M-57]+, corresponding to the loss of the tert-butyl group.[3][4] Other significant fragments may be observed at [M]+ and [M-131]+.[3][4]
For high molecular mass compounds, derivatization with BSTFA may not produce a characteristic fragmentation pattern, making MTBSTFA a better choice in such cases.[3][4]
Quantitative Data Summary
Direct quantitative comparisons of derivatization yields across different studies can be challenging due to variations in experimental conditions. However, the following table summarizes available quantitative data and qualitative performance characteristics.
| Feature | BSTFA | MTBSTFA | References |
| Derivatizing Group | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) | |
| Derivative Stability | Less stable, sensitive to moisture | More stable, less sensitive to moisture | [2] |
| Reactivity with Sterically Hindered Groups | Generally more effective | Can result in low or no signal | [3][4] |
| Suitability for Sugars | Effective | Not recommended (no signal observed) | |
| Suitability for Sterols | More sensitive | Lower sensitivity due to steric hindrance | |
| Relative Response for some Dicarboxylic Acids | Lower | Higher (e.g., 1.3-1.8x for some acids) | [5] |
| Dominant Mass Fragment | [M]+, [M-15]+ | [M-57]+ | [3][4] |
| LOD for Testosterone (ng/mL) | 1.0 | Not available | [6] |
| LOQ for Testosterone (ng/mL) | 2.5 | Not available | [6] |
| LOD for Bisphenol A (ppb) | 57 | Not available | [7] |
| LOD for Amino Acids (ng/m³) (in PM2.5) | Not directly compared | 0.094–2.336 | [8] |
| LOQ for Amino Acids (ng/m³) (in PM2.5) | Not directly compared | 0.281–7.009 | [8] |
Experimental Protocols
To ensure successful and reproducible derivatization, it is imperative to work under anhydrous conditions as both BSTFA and MTBSTFA are highly sensitive to moisture. All glassware, solvents, and samples must be thoroughly dried.
General Derivatization Protocol
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation:
-
Accurately weigh or measure 1-10 mg of the sample into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
2. Reagent Addition:
-
Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Add 100 µL of the silylating reagent (BSTFA or MTBSTFA). For less reactive compounds, a catalyst such as 1% Trimethylchlorosilane (TMCS) can be added to the reagent. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended.
3. Reaction:
-
Tightly cap the vial and vortex for 10-30 seconds.
-
Heat the vial at a temperature between 60°C and 100°C for a duration ranging from 30 minutes to 4 hours. Optimal temperature and time depend on the analyte's reactivity and steric hindrance.[2][9] For example, derivatization of amino acids with BSTFA can be optimal at 100°C for 30 minutes, while with MTBSTFA, heating at 100°C for 4 hours may be required.[2][9]
4. Analysis:
-
Cool the vial to room temperature before opening.
-
The derivatized sample can then be directly injected into the GC-MS system.
Visualizations
Chemical Structures of BSTFA and MTBSTFA
Caption: Structures of BSTFA and MTBSTFA.
General Silylation Reaction Mechanism
Caption: Silylation of a polar compound.
Experimental Workflow for Derivatization and GC-MS Analysisdot
References
- 1. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
comparison of Trifluoroacetamide with other amine protecting groups like Boc and Fmoc
In the landscape of synthetic organic chemistry, particularly in the synthesis of peptides and complex molecules, the strategic use of protecting groups is paramount for achieving desired outcomes. The ability to selectively shield a reactive functional group, such as an amine, from unwanted reactions is a cornerstone of modern synthetic strategies. This guide provides a comprehensive comparison of three widely used amine protecting groups: Trifluoroacetamide (TFA), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc). This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, stability, and applications, supported by experimental data and protocols.
Core Principles and Chemical Properties
The primary distinction between these protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal applications in multi-step syntheses.[1][2] Orthogonality allows for the selective removal of one protecting group in the presence of others, a critical feature for the synthesis of complex molecules with multiple functional groups.[3][4]
-
This compound (TFA): The trifluoroacetyl group is characterized by its stability in acidic conditions and its susceptibility to cleavage under basic conditions.[5][6] The strong electron-withdrawing nature of the trifluoromethyl group makes the amide bond labile to basic hydrolysis.[5]
-
tert-Butyloxycarbonyl (Boc): The Boc group is a cornerstone of the acid-labile protecting group strategy.[7][8] It is stable under neutral and basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[7][8][9]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group.[3][7][9] Its removal is typically achieved with a mild base, most commonly piperidine.[3][7]
Quantitative Data Presentation: Stability and Cleavage Conditions
The selection of an appropriate protecting group is dictated by the stability of the substrate and the reaction conditions of subsequent synthetic steps. The following tables summarize the stability and common deprotection conditions for TFA, Boc, and Fmoc groups.
| Protecting Group | Stable Conditions | Labile Conditions |
| This compound (TFA) | Strong acids (e.g., TFA, HF)[5][10] | Mild to strong bases (e.g., K₂CO₃/MeOH, NaOH, NH₃)[5][11][12] |
| tert-Butyloxycarbonyl (Boc) | Bases, nucleophiles, catalytic hydrogenation[9][13] | Strong acids (e.g., TFA, HCl)[8][14][15][16] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Acids (e.g., TFA)[3][7] | Bases (e.g., piperidine, DBU)[3][7][14] |
| Table 1: General Stability Profile of Amine Protecting Groups. |
| Protecting Group | Reagent | Solvent | Temperature | Typical Time |
| This compound (TFA) | K₂CO₃ (1.5-3 equiv.) | MeOH/H₂O | Room Temp. | 1-4 h |
| NaBH₄ (excess) | THF/EtOH (1:1) | Room Temp. | < 60 min | |
| tert-Butyloxycarbonyl (Boc) | 20-50% TFA | DCM | 0 °C to Room Temp. | 30 min - 4 h |
| 4 M HCl | Dioxane | Room Temp. | 1-2 h | |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine | DMF | Room Temp. | 5-15 min |
| 2% DBU / 2% Piperidine | DMF | Room Temp. | ~10 min | |
| Table 2: Common Deprotection Conditions. |
Orthogonality in Practice
The differential lability of these protecting groups allows for their simultaneous use in a synthetic strategy, where each can be removed independently. This "orthogonal" approach is fundamental to solid-phase peptide synthesis (SPPS).[17]
For instance, in Fmoc-based SPPS, the Nα-amino group is temporarily protected with the base-labile Fmoc group, while reactive amino acid side chains are protected with acid-labile groups like Boc or tert-butyl (tBu).[7][18][] The Fmoc group is cleaved at each cycle of amino acid addition using piperidine, while the side-chain protecting groups remain intact.[7] Finally, all side-chain protecting groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[7]
The this compound group is considered "semi-orthogonal" to the Fmoc group as both are base-labile. However, the TFA group generally requires stronger basic conditions or longer reaction times for cleavage, allowing for selective deprotection in some cases with careful optimization.[3] It is fully orthogonal to acid-labile groups like Boc.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. The following are representative experimental protocols for the protection and deprotection of amines.
This compound (TFA) Protection and Deprotection
Protection of a Primary Amine with Trifluoroacetic Anhydride: [5]
-
Dissolve the amine substrate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude N-trifluoroacetylated product, which can be purified by recrystallization or column chromatography.
Deprotection of a this compound using Potassium Carbonate: [5]
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate (K₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
Boc Protection and Deprotection
Protection of an Amine with Di-tert-butyl Dicarbonate (Boc₂O): [16]
-
In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (or DIPEA) (3 equivalents) in a 2:1 v/v mixture of H₂O/THF.
-
Cool the reaction mixture to 0 °C.
-
Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.
-
Monitor the reaction via TLC.
-
Upon completion, perform an aqueous work-up to isolate the Boc-protected amine.
Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA): [8]
-
Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20% to 50% (v/v).
-
Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For work-up to obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
Fmoc Protection and Deprotection
Protection of an Amine with Fmoc-OSu:
-
Dissolve the amino acid in a 10% solution of sodium carbonate in water.
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) in dioxane.
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amino acid.
Deprotection of an Fmoc-Protected Amine using Piperidine: [14]
-
Swell the Fmoc-protected substrate (e.g., on a solid support) in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Wash the substrate thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Visualizing the Workflow: Orthogonal Deprotection Strategy
The following diagram illustrates the concept of an orthogonal deprotection strategy commonly employed in peptide synthesis, highlighting the selective removal of Fmoc and Boc protecting groups.
Caption: Orthogonal deprotection workflow in Fmoc-based solid-phase peptide synthesis.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate protecting group can be visualized as a logical workflow. The choice depends on the stability of the substrate to acidic or basic conditions and the intended subsequent reaction steps.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice between this compound, Boc, and Fmoc as amine protecting groups is a critical decision in the design of a synthetic route. The acid-lability of Boc, the base-lability of Fmoc, and the base-lability with acid-stability of TFA provide a powerful and largely orthogonal toolkit for chemists. Understanding their respective stabilities, deprotection conditions, and potential side reactions is essential for the successful synthesis of complex molecules. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. peptide.com [peptide.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Quantitative Methods: Trifluoroacetamide Derivatization vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. Derivatization is a critical step in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and thermal stability of polar compounds containing active hydrogens, such as alcohols, amines, and phenols. This guide provides an objective comparison of derivatization methods, with a focus on trifluoroacetylation using trifluoroacetic anhydride (TFAA), and silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Performance Comparison of Derivatization Reagents
The choice of derivatizing agent significantly impacts the sensitivity, precision, and accuracy of a quantitative GC-MS method. The selection often depends on the specific analytes and the sample matrix. Below is a summary of quantitative performance data for different derivatization approaches.
Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive acylation reagent that introduces a trifluoroacetyl group, making analytes more volatile and suitable for GC analysis. It is particularly effective for enhancing detectability with an electron capture detector (ECD).[1][2] A key advantage of TFAA is that it does not produce acidic byproducts, simplifying sample preparation.[3]
Silylation with BSTFA and Other Silylating Agents
Silylation reagents replace active hydrogens with a trimethylsilyl (TMS) or other silyl groups. BSTFA, often used with a catalyst like trimethylchlorosilane (TMCS), is a widely employed and robust choice for this purpose.[4] N-methyl-N-(trimethylsilyl)this compound (MSTFA) is another common alternative.[4]
Quantitative Method Validation Data
The following tables summarize the validation parameters for quantitative methods using different derivatization reagents for various classes of analytes.
Table 1: Analysis of Anabolic Androgenic Steroids (AAS)
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Testosterone | MSTFA/NH₄I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
| Data sourced from a comparative guide on GC-MS methods for AAS.[4] |
Table 2: Analysis of Amphetamine-Related Drugs
| Derivatizing Agent | Linearity Range (ng/mL) | LOQ (ng/mL) |
| TFAA | 5 or 10 to 1000 | 2.5 - 10 |
| PFPA | 5 or 10 to 1000 | 2.5 - 10 |
| HFBA | 5 or 10 to 1000 | 2.5 - 10 |
| Data from a comparative study of acylation reagents for amphetamines in oral fluid.[5] |
Table 3: Analysis of Sterols
| Analyte | Derivatizing Agent | Linearity (R²) |
| Cholesta-3β,5α,6β-triol | TFAA | >0.995 |
| Data from a study on the use of trifluoro-acetate derivatives for sterol analysis.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating quantitative methods.
Protocol 1: Trifluoroacetylation of Amphetamines using TFAA
This protocol is adapted from a method for the analysis of amphetamine-related drugs in oral fluid.[5]
-
Extraction: Analytes and internal standards are extracted from 0.5 mL of oral fluid using ethyl acetate in the presence of 0.1 N NaOH.
-
Derivatization: The dried extracts are derivatized with TFAA at 70°C for 30 minutes.
-
Analysis: The derivatized sample is then analyzed by GC-MS.
Protocol 2: Silylation of Anabolic Steroids using BSTFA + 1% TMCS
This protocol is for the quantification of anabolic steroids in urine.[4]
-
Sample Preparation: To 5 mL of urine, add an internal standard. Perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours. Adjust the pH to 9-10.
-
Extraction: Perform liquid-liquid extraction with a suitable organic solvent. Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine). Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Visualizing the Workflow
Diagrams can clarify complex experimental procedures and logical relationships.
Conclusion
Both trifluoroacetylation with TFAA and silylation with reagents like BSTFA are effective derivatization techniques for the quantitative analysis of polar analytes by GC-MS. The choice between these methods should be guided by the specific chemical properties of the analytes of interest, the sample matrix, and the desired analytical performance characteristics. As demonstrated by the presented data, both approaches can yield methods with excellent linearity, sensitivity, accuracy, and precision when properly validated. The detailed protocols and workflows provided in this guide serve as a starting point for the development and validation of robust quantitative methods in your laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Trifluoroacetamide Derivatization GC-MS versus LC-MS for Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in metabolomics, the choice of analytical platform is a critical decision that dictates the scope and quality of the resulting data. Among the most powerful and widely used techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective, data-driven comparison of these two platforms, with a specific focus on GC-MS utilizing trifluoroacetamide-based derivatization, a common requirement for analyzing endogenous metabolites.
Principles of Each Technique
GC-MS with this compound (TFA) Derivatization
Gas Chromatography-Mass Spectrometry is a premier technique for the analysis of small molecules that are volatile and thermally stable.[1][2] However, a vast portion of the metabolome, including crucial compounds like amino acids, organic acids, and sugars, are non-volatile due to polar functional groups (-OH, -COOH, -NH2, -SH).[2][3] To make them amenable to GC analysis, a chemical derivatization step is necessary to increase their volatility and thermal stability.[4]
A common and effective method is a two-step derivatization process:
-
Methoximation : This initial step protects carbonyl groups in aldehydes and ketones, preventing the formation of multiple derivatives from a single compound due to tautomerization.[2][5]
-
Silylation : Active hydrogens on polar functional groups are replaced with a nonpolar moiety.[3] this compound-based reagents, such as N-methyl-N-(trimethylsilyl)this compound (MSTFA), are highly effective for this purpose, creating trimethylsilyl (TMS) derivatives.[5][6]
A significant advantage of GC-MS is its use of Electron Ionization (EI), a "hard" ionization technique that generates reproducible and extensive fragmentation patterns. These patterns serve as chemical fingerprints, allowing for high-confidence compound identification through matching against large, well-established spectral libraries like NIST and Wiley.[2][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique well-suited for a broad spectrum of metabolites, particularly those that are polar, non-volatile, and thermally labile, such as lipids, nucleotides, and peptides.[1][7][8] A key strength of LC-MS is that it often analyzes these compounds in their native form without the need for chemical derivatization.[8]
The technique separates metabolites in a liquid phase using a variety of column chemistries to target different compound classes.[7] For example, reversed-phase (C18) chromatography is ideal for lipids, while Hydrophilic Interaction Liquid Chromatography (HILIC) is used for very polar metabolites.[7][9]
LC-MS typically employs "soft" ionization techniques, most commonly Electrospray Ionization (ESI).[1] ESI preserves the molecular ion, providing accurate molecular weight information, which is crucial for identification.[1] High-resolution mass spectrometers, such as Orbitrap and Time-of-Flight (TOF) instruments, are frequently paired with LC systems to provide high mass accuracy (<5 ppm), further aiding in the determination of elemental formulas.[7]
Comparative Analytical Workflow
The fundamental workflows for GC-MS and LC-MS share several steps, but diverge critically at the sample preparation and separation stages.
Quantitative and Qualitative Comparison
The choice between GC-MS and LC-MS depends heavily on the specific goals of the metabolomics study. Their performance characteristics are distinct and often complementary.
| Feature | GC-MS with TFA Derivatization | LC-MS |
| Analyte Properties | Volatile, semi-volatile, or derivatizable; thermally stable; typically ≤ 500 Da.[1] | Polar, ionic, non-volatile, and thermally labile compounds; wide molecular weight range.[1][8] |
| Derivatization | Almost always required for endogenous polar metabolites.[2] | Generally not required, simplifying sample preparation.[8] |
| Chromatography | High separation power and reproducible retention times.[2] | Versatile separation based on various column chemistries (e.g., C18, HILIC).[7][9] |
| Ionization Method | "Hard" Electron Ionization (EI) creates extensive, reproducible fragmentation.[1][2] | "Soft" Electrospray Ionization (ESI) preserves the molecular ion.[1] |
| Compound Identification | High confidence via matching fragmentation patterns to large spectral libraries (e.g., NIST).[2][4] | Based on accurate mass, MS/MS fragmentation, and retention time comparison to standards.[7] |
| Metabolite Coverage | Excellent for primary metabolism: amino acids, organic acids, sugars, fatty acids.[10] | Excellent for lipids, nucleotides, peptides, bile acids, carnitines, and other large or labile molecules.[2][10] |
| Sensitivity | High sensitivity and selectivity.[2] | Generally offers higher sensitivity, especially for targeted biomolecule analysis at low concentrations.[8][11] |
| Quantitative Accuracy | Excellent quantitative accuracy; ion suppression is virtually absent.[8][12] | Susceptible to matrix effects and ion suppression, which can affect quantification.[1] |
| Throughput | Can be lower due to the required derivatization step, though automation is possible.[13][14] | Can be higher due to simpler sample preparation and faster chromatography methods (e.g., UHPLC). |
| Cost & Complexity | Generally lower purchase and maintenance costs; robust and established methodology.[1] | Higher initial cost; requires expertise to manage chromatography and matrix effects.[1] |
Experimental Protocols
Detailed and validated protocols are essential for reproducible metabolomic analysis. Below are representative methodologies for each technique.
Protocol 1: GC-MS with Two-Step TFA Derivatization
This protocol is adapted for the analysis of metabolites in plasma or serum.
-
Metabolite Extraction :
-
To 50 µL of plasma, add a pre-chilled (-20°C) solvent mixture of acetonitrile, isopropanol, and water.
-
Vortex thoroughly and incubate to allow protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 2 minutes.
-
Transfer the supernatant to a new tube and evaporate to complete dryness using a vacuum concentrator.
-
-
Derivatization :
-
Step 1 (Methoximation): Add 10 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract. Vortex and incubate with shaking for 90 minutes at 30-37°C.[5][13]
-
Step 2 (Silylation): Add 90 µL of N-methyl-N-(trimethylsilyl)this compound with 1% Trimethylchlorosilane (MSTFA + 1% TMCS). Vortex and incubate for 30-60 minutes at 37-60°C.[13]
-
Transfer the final derivatized sample to a GC-MS autosampler vial.
-
-
GC-MS Analysis :
-
GC System: Agilent GC coupled to a Q-TOF or similar MS.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Oven Program: Initial temperature of 60°C, hold for 1 min, then ramp at 10°C/min to 325°C and hold for 10 min.[13]
-
MS System:
-
Protocol 2: LC-MS for Global Metabolomics
This is a general protocol for untargeted analysis using a high-resolution mass spectrometer.[7]
-
Metabolite Extraction :
-
Extract samples using a solvent like 80% methanol to precipitate proteins and extract a broad range of metabolites.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Separation :
-
LC System: UHPLC system (e.g., Thermo Vanquish, Waters Acquity).
-
Column: Reversed-phase C18 column for general-purpose untargeted analysis (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10-15 minutes, hold, and then re-equilibrate.
-
-
MS Analysis :
-
MS System: High-resolution accurate-mass (HRAM) instrument, such as a Thermo Q Exactive or Agilent Q-TOF.[7]
-
Ionization: ESI source, operating in both positive and negative ion modes in separate runs for comprehensive coverage.[9]
-
Acquisition Mode: Full scan from m/z 70-1000.[7]
-
Resolution: Set to >60,000 to ensure high mass accuracy.
-
Conclusion and Recommendations
GC-MS with this compound derivatization and LC-MS are not competing but rather complementary technologies in the field of metabolomics.[10][17] The decision of which to use should be driven by the research question and the classes of metabolites under investigation.
Choose GC-MS with TFA Derivatization when:
-
The primary targets are small, thermally stable metabolites involved in central carbon metabolism (e.g., amino acids, sugars, organic acids).[9][10]
-
High-confidence compound identification through robust, standardized spectral library matching is the top priority.[2]
Choose LC-MS when:
-
The analytes of interest are large, polar, or thermally labile molecules like lipids, nucleotides, and peptides.[8]
-
The highest sensitivity is required for targeted quantification of low-abundance biomolecules.[8][11]
-
A simplified sample preparation workflow without derivatization is preferred.
For a truly comprehensive, untargeted metabolomics study aiming to capture the broadest possible range of chemical classes, the integrated use of both GC-MS and LC-MS is the most powerful approach, as it provides a more complete picture of the metabolome.[10][17]
References
- 1. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 2. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. restek.com [restek.com]
- 7. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative metabolomics based on gas chromatography mass spectrometry: status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Integration of GC-MS and LC-MS for untargeted metabolomics profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of Silylation with BSTFA for Quantitative Analysis
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), derivatization is a pivotal step for the accurate and precise quantification of polar analytes. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a widely adopted technique to enhance analyte volatility and thermal stability. Among the suite of silylating agents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a prominent choice. This guide provides an objective comparison of BSTFA's performance against other common silylating reagents, supported by experimental data, to aid in method development and validation.
Performance Comparison of Silylating Agents
The selection of a silylating reagent significantly influences the sensitivity, precision, and accuracy of a quantitative GC-MS method.[1] BSTFA is a powerful TMS donor, and the addition of TMCS as a catalyst enhances its reactivity, allowing for the derivatization of even sterically hindered functional groups.[2] A key advantage of BSTFA is the high volatility of its byproducts, which minimizes chromatographic interference and leads to cleaner chromatograms compared to reagents like N,O-Bis(trimethylsilyl)acetamide (BSA).[2]
While BSTFA is highly effective, other reagents such as N-methyl-N-(trimethylsilyl)this compound (MSTFA) are also frequently used. The choice often depends on the specific analytes and the sample matrix.[1] For instance, in the analysis of certain non-steroidal anti-inflammatory drugs (NSAIDs), BSTFA has demonstrated higher conversion rates than other reagents.[2]
The following tables summarize quantitative performance data comparing different silylating agents for various analyte classes.
Table 1: Quantitative Performance for Anabolic Steroids [1]
| Analyte | Derivatizing Agent | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Testosterone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 95-105 | <10 |
| Testosterone | MSTFA/NH4I/Ethanethiol | >0.99 | 0.5 | 1.5 | 92-108 | <8 |
| Nandrolone | BSTFA + 1% TMCS | >0.99 | 1.0 | 2.5 | 93-107 | <12 |
Table 2: General Comparison of Silylation Reagents for Metabolomics [3]
| Derivatization Reagent | Analyte Class | Derivatization Efficiency | Reproducibility (RSD%) | Key Advantages | Key Disadvantages |
| BSTFA + 1% TMCS | Organic Acids, Amino Acids, Sugars | High | <15% | Versatile, effective for a wide range of polar compounds. | By-products can sometimes interfere with chromatography. |
| MSTFA + 1% TMCS | Organic Acids, Amino Acids, Sugars | High | <10% | Produces more volatile and less interfering by-products compared to BSTFA. | Can be less effective for some sterically hindered compounds compared to BSTFA. |
| MTBSTFA | Sterols, Sugars | Moderate to High | Variable | Forms very stable t-butyldimethylsilyl (TBDMS) derivatives. | Slower reaction times and requires higher temperatures. |
| Propyl Chloroformate (PCF) | Amino Acids | High | <10% | Rapid, room temperature reaction. | Primarily for amino and carboxylic acids. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving accurate and precise quantitative results. Below are representative protocols for silylation using BSTFA.
Protocol 1: General Silylation of Steroids in Urine [1]
-
Sample Preparation: Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the urine matrix.
-
Evaporation: Evaporate the extract to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature before GC-MS analysis.
Protocol 2: Two-Step Derivatization for Metabolites with Carbonyl Groups [3][4]
This two-step protocol is often used for the broad-range derivatization of metabolites, as it protects aldehydes and ketones from forming multiple derivatives.
-
Methoximation:
-
To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with agitation.
-
-
Silylation:
-
Add 80 µL of BSTFA with 1% TMCS to the methoximated sample.
-
Incubate at 70°C for 60 minutes.
-
-
Analysis: Cool to room temperature before injection into the GC-MS system.
Protocol 3: Silylation of Free Fatty Acids [5]
-
Sample Preparation: Ensure the sample is anhydrous as silylation reagents are moisture sensitive.
-
Reagent Addition: Combine the acid (100 µL) and BSTFA with 1% TMCS (50 µL; ensuring a molar excess) in an autosampler vial.
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.
-
Dilution: After cooling, add a solvent of choice (e.g., dichloromethane).
-
Analysis: Analyze on GC or GC-MS.
Visualizing the Workflow and Chemical Principles
To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.
Caption: Generalized workflow for quantitative analysis using BSTFA derivatization.
Caption: Silylation reaction of an alcohol with BSTFA.
Conclusion
BSTFA, particularly when combined with TMCS, is a robust and versatile silylating agent that provides high accuracy and precision for the quantitative analysis of a wide range of polar compounds. Its high reactivity and the volatility of its byproducts make it a superior choice in many applications. However, for certain analytes or complex matrices, other reagents like MSTFA may offer advantages such as cleaner baselines. The optimal choice of silylating agent and reaction conditions must be determined empirically and validated for each specific analytical method to ensure the highest quality quantitative data.
References
A Researcher's Guide to Trifluoroacetamide Derivatization: A Comparative Analysis of Protocols
For researchers, scientists, and drug development professionals relying on gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility and thermal stability of analytes. Among the various reagents available, those containing a trifluoroacetamide group are workhorses in the modern analytical laboratory. This guide provides an objective comparison of common this compound-based derivatization protocols, supported by experimental data from peer-reviewed studies, to aid in method development and optimization.
The primary focus will be on silylating agents that incorporate the this compound leaving group, such as N,O-Bis(trimethylsilyl)this compound (BSTFA) and N-methyl-N-(trimethylsilyl)this compound (MSTFA), as these are the most prevalent in the literature. We will also touch upon trifluoroacetylation reactions.
Comparison of Silylating Reagents
Silylation involves replacing an active hydrogen in polar functional groups (e.g., -OH, -COOH, -NH2, -SH) with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[1] This process significantly reduces the analyte's polarity, making it more suitable for GC analysis.[2] Reagents like BSTFA are popular because their byproducts are volatile and typically do not interfere with the chromatography.[3][4]
| Reagent | Common Analytes | Key Advantages | Key Disadvantages |
| BSTFA (N,O-Bis(trimethylsilyl)this compound) | Alcohols, phenols, carboxylic acids, amines, steroids, hormones.[2][5][6][7][8] | Volatile byproducts, strong silylating potential, widely applicable.[3][4][9] | TMS derivatives can be moisture-sensitive.[3][10] |
| MSTFA (N-methyl-N-(trimethylsilyl)this compound) | Similar to BSTFA, often used for amino acids and steroids.[6][7][11] | Most volatile of the TMS silylating reagents; byproducts are also highly volatile.[4] | Can be less reactive than BSTFA for some sterically hindered groups. |
| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)this compound) | Steroids, hormones, nitrophenols, dicarboxylic acids.[5][6][12][13] | Forms t-BDMS derivatives which are ~10,000 times more resistant to hydrolysis than TMS derivatives, resulting in more stable products.[1] | Higher molecular weight of the derivative can be a consideration for the mass spectrometer. Steric hindrance can sometimes be a limiting factor.[13] |
Experimental Protocols: A Comparative Overview
The efficiency of a derivatization reaction is highly dependent on the protocol, including the choice of catalyst, solvent, reaction temperature, and time. Below is a summary of typical experimental conditions.
Protocol 1: Standard BSTFA Derivatization
This protocol is widely applicable for a range of analytes.
Methodology:
-
Sample Preparation: The sample should be dried completely, as silylating reagents are moisture-sensitive.[2] This can be achieved by evaporation under a stream of nitrogen.
-
Reagent Addition: To the dried sample, add the silylating reagent. A common formulation is BSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5][14] Pyridine is also frequently used as a catalyst and solvent, particularly for sterically hindered groups.[3] A typical ratio is 25 µL of BSTFA and 25 µL of pyridine for a sample of less than 100 µg.[3]
-
Reaction: The reaction vial is tightly capped and heated. Common conditions are 60-80°C for 20-60 minutes.[2][3] The exact time and temperature are not always critical but should be optimized for the specific analyte.[3]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.[3]
Protocol 2: On-Column (Injection-Port) Derivatization
For some analytes, the derivatization can occur directly in the heated GC injection port, simplifying the workflow.
Methodology:
-
Sample and Reagent Mixing: The sample is mixed with the derivatization reagent (e.g., BSTFA) in an autosampler vial.[5]
-
Injection: The mixture is immediately injected into the GC. The high temperature of the injection port drives the derivatization reaction to completion.[5]
-
Advantages: This method is faster and can reduce sample handling. Studies have shown that for some compounds, like fecal sterols, injection-port derivatization with BSTFA or MTBSTFA achieves the same efficiency as traditional heating methods.[5]
Protocol 3: Two-Step Derivatization (for complex molecules)
For molecules with multiple functional groups that may have different reactivities, a two-step process can be employed. For example, in the analysis of amino acids, the carboxylic acid group is first silylated, followed by the trifluoroacetylation of the amino group.[15]
Methodology:
-
First Derivatization (Silylation): The sample is reacted with a silylating agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide at 60°C for 10 minutes to derivatize the carboxylic functional groups.[15]
-
Second Derivatization (Acylation): N-methyl-bis-trifluoroacetamide is then added, and the mixture is heated at 60°C for 15 minutes to derivatize the amino functional groups.[15]
Visualizing the Workflow
To better illustrate the derivatization processes, the following diagrams were generated using the DOT language.
Caption: A generalized workflow for a standard this compound-based silylation derivatization protocol.
Caption: A logical comparison of the steps involved in standard, on-column, and two-step derivatization protocols.
Concluding Remarks
The choice of a this compound-based derivatization protocol is dictated by the nature of the analyte, the required sensitivity, and the desired sample throughput. For general purposes, a standard BSTFA protocol with a catalyst is a robust starting point. For labs with high sample loads, on-column derivatization can offer significant time savings without compromising efficiency for certain classes of compounds. For complex molecules with multiple, varied functional groups, a two-step derivatization approach may be necessary to ensure complete reaction.
It is crucial to note that reaction conditions, including the choice of solvent, can significantly impact the derivatization outcome, sometimes leading to the formation of multiple derivative products.[7] Therefore, optimization of the derivatization protocol for the specific analytes of interest is always recommended. This guide serves as a foundational resource to inform the initial steps of that optimization process.
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. gcms.cz [gcms.cz]
- 5. idc-online.com [idc-online.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methylthis compound for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Trifluoroacetamide in Fluorinated Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. While the use of trifluoroacetamide as a protecting group and a precursor for the trifluoromethyl group has been a longstanding strategy, a host of innovative and direct methodologies have emerged, providing more efficient and versatile pathways to fluorinated amines. This guide provides an objective comparison of key alternatives to this compound-based syntheses, supported by experimental data and detailed protocols.
Direct N-Trifluoromethylation of Amines
Directly installing a trifluoromethyl (-CF3) group onto a nitrogen atom is a highly atom-economical approach. Two prominent methods have recently been developed that offer significant advantages over multi-step sequences involving this compound.
N-Trifluoromethylation using Carbon Disulfide (CS₂) and Silver Fluoride (AgF)
This one-pot method provides a straightforward route to N-CF₃ compounds from readily available secondary amines. The reaction proceeds through the in situ formation of a dithiocarbamate intermediate, which is then desulfurized and fluorinated by AgF.[1][2]
Experimental Protocol:
To a sealed tube containing a secondary amine (0.20 mmol), AgF (0.90 mmol, 114.2 mg), and 1,4-diazabicyclo[2.2.2]octane (DABCO; 0.10 mmol, 11.2 mg) in ethyl acetate (1.5 mL) under a nitrogen atmosphere, a solution of CS₂ (0.20 mmol, 15.2 mg) in ethyl acetate (0.5 mL) is added. The mixture is stirred at 80 °C for 6 hours. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
Performance Data:
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Di-n-butylamine | N-(Trifluoromethyl)di-n-butylamine | 85 |
| 2 | N-Methylaniline | N-Methyl-N-(trifluoromethyl)aniline | 78 |
| 3 | Morpholine | 4-(Trifluoromethyl)morpholine | 92 |
| 4 | Indoline | 1-(Trifluoromethyl)indoline | 75 |
| 5 | Fluoxetine | N-(Trifluoromethyl)fluoxetine | 93 |
| 6 | Sertraline | N-(Trifluoromethyl)sertraline | 88 |
Logical Workflow for N-Trifluoromethylation with CS₂ and AgF:
References
A Head-to-Head Battle: Silylation vs. Acylation for Enhanced GC Analysis
For researchers, scientists, and drug development professionals seeking to optimize gas chromatography (GC) analysis of polar and non-volatile compounds, derivatization is a critical step. This guide provides an objective comparison of two of the most common derivatization techniques: silylation and acylation. By converting analytes into more volatile and thermally stable forms, both methods can significantly improve chromatographic resolution, sensitivity, and overall analytical performance. This comparison, supported by experimental data and detailed protocols, will assist you in selecting the most appropriate derivatization strategy for your specific analytical needs.
The choice between silylation and acylation is not always straightforward and depends on the analyte's functional groups, the desired sensitivity, and the analytical instrumentation. Silylation involves the replacement of active hydrogens with a silyl group, typically a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.[1][2][3] Acylation, on the other hand, introduces an acyl group, which also reduces polarity and can enhance detectability, particularly with electron capture detectors (ECD).[2][4][5]
Comparative Analysis: Silylation vs. Acylation
To facilitate a clear understanding of the strengths and weaknesses of each technique, the following tables summarize key performance characteristics based on established experimental findings.
| Feature | Silylation | Acylation |
| Applicability | Wide range of compounds including alcohols, phenols, carboxylic acids, amines, amides, and thiols.[2][3] | Particularly effective for highly polar, multi-functional compounds like carbohydrates and amino acids.[2][4] Also used for alcohols, amines, and phenols.[6] |
| Reactivity | Generally very reactive and can proceed quickly, often at room temperature or with gentle heating.[7] | Reaction conditions can be more varied, sometimes requiring catalysts or higher temperatures.[6] |
| Derivative Stability | Stability varies. Trimethylsilyl (TMS) derivatives can be moisture-sensitive, while t-butyldimethylsilyl (t-BDMS) derivatives are significantly more resistant to hydrolysis (up to 10,000 times more stable).[4][8] | Acyl derivatives are generally hydrolytically stable.[2] |
| Byproducts | Byproducts of silylation reagents like BSTFA and MSTFA are often volatile and may not interfere with analysis.[2] However, some reagents can produce byproducts that may foul detectors.[2] | Anhydride and acyl halide reagents produce acidic byproducts that often need to be removed before GC analysis to prevent column damage.[2][6] Activated amide reagents like MBTFA do not produce acidic byproducts.[2] |
| Detection | Suitable for Flame Ionization Detection (FID) and Mass Spectrometry (MS). Silylating reagents themselves can sometimes interfere with FID.[6] | Introduction of halogenated acyl groups (e.g., trifluoroacetyl) significantly enhances the response of Electron Capture Detectors (ECD).[2][5][6] |
| Reagent Handling | Silylating reagents are highly sensitive to moisture and must be handled under anhydrous conditions.[2][4][8] | Acylation reagents are also moisture-sensitive.[2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for silylation and acylation.
Silylation Protocol: General Procedure for Fatty Acids
This protocol is a common method for the derivatization of fatty acids using BSTFA or MSTFA.
-
Sample Preparation: In a GC vial, combine 100 µL of the fatty acid solution with 50 µL of BSTFA or MSTFA, often containing 1% trimethylchlorosilane (TMCS) as a catalyst.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat in an oven or heating block at 60°C for 60 minutes. Optimal time and temperature may need to be adjusted based on the specific analytes.[1]
-
Analysis: After the vial has cooled to room temperature, the sample can be diluted with a suitable solvent, such as dichloromethane (DCM), and is then ready for injection into the GC-MS.[1]
Acylation Protocol: General Procedure for Amines, Alcohols, and Phenols
This protocol outlines a general procedure for acylation using a fluorinated anhydride, which is particularly useful for enhancing ECD sensitivity.
-
Sample and Reagent Preparation: In a 5 mL reaction vial, combine the sample (dissolved in 500 µL of a solvent like benzene) with 100 µL of 0.1 M triethylamine (TEA) in the same solvent.[9]
-
Reaction: Add 10 µL of the fluorinated anhydride (e.g., trifluoroacetic anhydride). Cap the vial and allow it to react at room temperature for 10 minutes.[9]
-
Work-up: Add 500 µL of 1 M phosphate buffer (pH 6.0) and shake for 30 seconds. Centrifuge the vial to achieve clear separation of the organic and aqueous layers.[9]
-
Analysis: Carefully separate the upper organic phase for GC analysis.[9]
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the chemical pathways and workflows involved in silylation and acylation for GC analysis.
Conclusion
Both silylation and acylation are powerful techniques for extending the applicability of GC analysis to a wider range of compounds. Silylation is a versatile and widely used method, favored for its ability to derivatize a broad spectrum of analytes with high reactivity.[2][4][8] Acylation, while sometimes requiring more stringent conditions for byproduct removal, offers the significant advantage of producing highly stable derivatives and enabling sensitive detection with ECD through the use of halogenated reagents.[2][4] The choice between these two methods should be guided by the specific chemical nature of the analyte, the required stability of the derivative, and the detection method employed. By carefully considering these factors and utilizing the protocols and information provided in this guide, researchers can confidently select and implement the optimal derivatization strategy to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. weber.hu [weber.hu]
- 8. Silylation Reagents - Regis Technologies [registech.com]
- 9. researchgate.net [researchgate.net]
Assessing the Orthogonality of the Trifluoroacetamide Protecting Group: A Comparative Guide
In the landscape of synthetic organic chemistry, particularly in the multi-step synthesis of complex molecules like pharmaceuticals and peptides, the strategic use of protecting groups is paramount. The concept of orthogonality—the ability to deprotect one functional group without affecting another—is a guiding principle in designing efficient and high-yielding synthetic routes. This guide provides a comprehensive comparison of the trifluoroacetamide (Tfa) protecting group against other commonly used amine protecting groups, with a focus on its orthogonality, supported by experimental data and detailed protocols.
The this compound group offers a unique combination of stability and lability. Its strong electron-withdrawing nature renders it stable to a range of acidic conditions, while it is readily cleaved under mild basic or reductive conditions. This profile makes it an excellent candidate for orthogonal protection schemes, particularly in concert with acid-labile protecting groups.[1][2]
Comparative Stability of Amine Protecting Groups
The utility of a protecting group is defined by its stability under various reaction conditions and the specificity of the reagents required for its removal. The this compound group is notable for its pronounced stability in acidic media, a characteristic that allows for the selective removal of other acid-sensitive groups in its presence.[2][3]
| Protecting Group | Structure | Deprotection Conditions | Stability to Orthogonal Conditions |
| Trifluoroacetyl (Tfa) | CF₃CO- | Mild base (e.g., K₂CO₃, NaOH, NH₃)[3][4]; NaBH₄ in THF/EtOH[5] | Stable to strong acids (e.g., TFA) used for Boc deprotection and conditions for Fmoc removal (e.g., piperidine)[2][5] |
| tert-Butoxycarbonyl (Boc) | (CH₃)₃COCO- | Strong acid (e.g., TFA, HCl)[6][7] | Stable to basic conditions used for Tfa and Fmoc deprotection and to hydrogenolysis for Cbz removal.[7] |
| Carboxybenzyl (Cbz) | C₆H₅CH₂OCO- | Catalytic hydrogenolysis (H₂, Pd/C)[6][7] | Stable to acidic and basic conditions used for Boc, Fmoc, and Tfa deprotection.[7] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Mild base (e.g., 20% piperidine in DMF)[6][7] | Stable to acidic conditions used for Boc deprotection and hydrogenolysis for Cbz removal.[7] |
Orthogonality in Practice: A Comparative Workflow
The following diagram illustrates the orthogonal relationship between the this compound (Tfa) group and the commonly used Boc protecting group in a synthetic workflow.
Caption: Orthogonal deprotection strategy for Tfa and Boc groups.
Experimental Protocols
Detailed methodologies are essential for the successful implementation of protecting group strategies in a laboratory setting.
Protocol 1: Protection of a Primary Amine with Trifluoroacetic Anhydride
This protocol describes a standard procedure for the N-trifluoroacetylation of a primary amine.
Materials:
-
Primary amine substrate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Trifluoroacetic anhydride ((CF₃CO)₂O)
-
Pyridine or triethylamine (optional base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1-1.5 equivalents) to the stirred solution. A base such as pyridine or triethylamine can be added to scavenge the trifluoroacetic acid byproduct.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude N-trifluoroacetylated product, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of a this compound using Mild Basic Conditions
This protocol outlines the cleavage of a trifluoroacetyl group via basic hydrolysis.[3]
Materials:
-
N-trifluoroacetylated compound
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add potassium carbonate or sodium carbonate (typically 1.5 to 3 equivalents) to the solution.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 3: Reductive Deprotection of a this compound on Solid Support
This protocol details the removal of a Tfa group from a resin-bound peptide using sodium borohydride.[5][8]
Materials:
-
Resin-bound, Tfa-protected peptide
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Suspend the resin-bound, Tfa-protected peptide in a mixture of anhydrous ethanol and anhydrous THF (1:1 v/v).[8]
-
Add sodium borohydride (10 equivalents).[8]
-
Agitate the mixture vigorously for 30-60 minutes. Note: The reaction may generate hydrogen gas, so the reaction vessel should be vented periodically.[5]
-
Drain the solution from the synthesis vessel.
-
Rinse the resin with methanol and DCM to afford the resin-bound peptide with the free amine.
Signaling Pathway of Orthogonal Deprotection
The decision-making process for a two-step orthogonal deprotection is illustrated in the following diagram.
Caption: Decision pathway for selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
evaluation of different catalysts for Trifluoroacetamide reactions
A Comparative Guide to Catalysts for Trifluoroacetamide Reactions
This compound and its derivatives are crucial building blocks in medicinal chemistry, agrochemistry, and materials science. The trifluoroacetyl group serves as a common protecting group for amines and as a synthon for introducing fluorine into molecules to modulate their biological properties. This guide provides a comparative evaluation of different catalytic and non-catalytic methods for reactions involving the formation of trifluoroacetamides, supported by experimental data and detailed protocols.
Synthesis of Trifluoroacetamides: A Comparison of Methodologies
The synthesis of trifluoroacetamides can be achieved through various pathways, including acid-catalyzed acylations, base-promoted reactions, and catalyst-free methods. The optimal choice depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Acid-Catalyzed Acylation
Strong Brønsted acids, particularly trifluoromethanesulfonic acid (TfOH), are effective in promoting acylation reactions. One study demonstrated the use of unprotected amino acids as acylating agents for ferrocene, using trifluoroacetic anhydride (TFAA) for simultaneous protection and activation, with TfOH as a potent proton source.[1] The high acidity of TfOH is crucial for generating the reactive carbocation intermediate.[1]
Table 1: Comparison of Acid Catalysts for the Acylation of Ferrocene [1]
| Catalyst | Substrate | Acylating Agent | Yield (%) |
| Trifluoromethanesulfonic Acid (TfOH) | Ferrocene | N-TFA-Glycine/TFAA | 51-91% (product dependent) |
| Orthophosphoric Acid | Ferrocene | N-TFA-Glycine/TFAA | 0% |
| Boron Trifluoride Diethyl Etherate | Ferrocene | N-TFA-Glycine/TFAA | Lower than TfOH |
Experimental Protocol: TfOH-Catalyzed Acylation of Ferrocene [1]
-
To a solution of an amino acid (1.25 mmol) in trifluoroacetic anhydride (TFAA, 5 mL), stir the mixture at room temperature for 15 minutes.
-
Add ferrocene (1 mmol) to the solution.
-
Cool the mixture to -15°C and slowly add trifluoromethanesulfonic acid (TfOH, 10 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Pour the mixture into ice water and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
References
The Trifluoroacetamide Advantage: A Cost-Benefit Analysis for Large-Scale Synthesis
For researchers, scientists, and drug development professionals steering large-scale synthesis projects, the choice of a protecting group strategy is a critical decision with significant implications for cost, efficiency, and overall project success. While Boc and Fmoc strategies have long dominated the landscape of amine protection, particularly in peptide synthesis, a compelling case is emerging for the use of trifluoroacetamide (Tfa) as a highly efficient and cost-effective alternative. This guide provides an objective comparison of this compound with traditional protecting groups, supported by experimental data, to inform strategic decisions in industrial-scale chemical production.
Executive Summary
This compound presents a potent combination of low cost, high efficiency, and excellent atom economy, making it an attractive option for large-scale synthesis. Its application as an N-terminal protecting group in peptide synthesis, as well as in the broader synthesis of amine-containing molecules, offers significant advantages over the more established Boc and Fmoc methodologies. Key benefits include substantially lower reagent costs, high-yield protection and deprotection steps, and simplified workflows. However, considerations regarding the handling and disposal of fluorinated waste are a necessary component of a comprehensive cost-benefit analysis.
Comparative Cost Analysis of Protecting Group Reagents
A primary driver in the economic evaluation of a synthetic route is the cost of raw materials. In this regard, this compound offers a distinct advantage over its counterparts, Boc-anhydride and Fmoc-Cl. The table below provides an estimated cost comparison for these reagents at an industrial scale.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Bulk Price (USD/kg) |
| This compound | C₂H₂F₃NO | 113.04 | $80 - $150[1][2][3] |
| Boc-Anhydride (Di-tert-butyl dicarbonate) | C₁₀H₁₈O₅ | 218.25 | $88 - $220[4][5] |
| Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) | C₁₅H₁₁ClO₂ | 258.70 | $120 - $519[6][7][8][9] |
Note: Prices are estimates based on publicly available data from various suppliers for bulk quantities and are subject to market fluctuations.
As the data indicates, this compound is significantly more economical on a per-kilogram basis compared to both Boc-anhydride and Fmoc-Cl. This cost differential can translate into substantial savings in large-scale manufacturing campaigns where kilograms of protecting group reagents are consumed.
Performance and Efficiency: A Data-Driven Comparison
Beyond the initial reagent cost, a thorough cost-benefit analysis must consider the efficiency of the protection and deprotection steps, as these directly impact process time, labor costs, and overall yield.
Protection of Amines
This compound can be readily introduced to protect primary amines with high efficiency. The reaction typically proceeds under mild conditions and offers near-quantitative yields.
Table 2: Comparison of Amine Protection Protocols
| Parameter | This compound (Tfa) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Reagent | Ethyl trifluoroacetate | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Typical Yield | >99%[10][11] | High, typically >95%[12][13][14] | Good to excellent yields[15][16][17] |
| Reaction Time | 1 - 3 hours[10][11] | 1 - 4 hours[14][18] | 20 minutes - 24 hours[17][19] |
| Typical Solvents | Methanol, DMF[10][11] | Water/THF, Acetonitrile, Dioxane[12][13] | Dichloromethane, Aqueous Bicarbonate[15] |
| Reaction Conditions | Room temperature[10][11] | Room temperature to 40°C[12][14] | Room temperature[15] |
Deprotection of the Trifluoroacetyl Group
The removal of the trifluoroacetyl group is also highly efficient and can be achieved under mild conditions, a critical factor for sensitive substrates.
Table 3: Comparison of Deprotection Protocols
| Parameter | This compound (Tfa) | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Reagent | Sodium borohydride (NaBH₄) in THF/Ethanol | Trifluoroacetic acid (TFA) or HCl[18][20][21] | 20% Piperidine in DMF[22][23] |
| Typical Yield | >99%[10][11][24] | High, often quantitative[20][25][26] | Typically high, >95%[23][27] |
| Reaction Time | < 60 minutes[10][11][24] | 15 minutes - 4 hours[18][21] | ~20 minutes[22][28] |
| Reaction Conditions | Room temperature[24] | Room temperature[18][21] | Room temperature[22][28] |
Experimental Protocols
General Procedure for N-Trifluoroacetylation of an Amine
-
Dissolve the amine in a suitable solvent such as methanol or DMF.
-
Add triethylamine (1.5 equivalents).
-
Slowly add ethyl trifluoroacetate (1.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-trifluoroacetylated product.[10][11]
General Procedure for Deprotection of a this compound
-
Suspend the N-trifluoroacetylated compound in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol.
-
Add sodium borohydride (10 equivalents) to the suspension.
-
Stir the mixture vigorously at room temperature for up to 60 minutes. Note that the reaction may generate hydrogen gas.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Perform a standard workup and extraction to isolate the deprotected amine.[10][11][24]
Workflow and Logical Relationships
The following diagrams illustrate the key stages in a typical synthesis workflow utilizing this compound for amine protection and deprotection, and a decision-making flowchart for selecting a protecting group strategy.
Caption: Workflow for Amine Protection and Deprotection using this compound.
Caption: Decision Tree for Selecting an Amine Protecting Group Strategy.
Cost-Benefit Analysis: The Bottom Line
Benefits of Using this compound:
-
Significant Cost Savings: The substantially lower bulk price of this compound compared to Boc-anhydride and Fmoc-Cl can lead to a marked reduction in the overall cost of goods for a large-scale synthesis campaign.
-
High Efficiency: The protection and deprotection steps are high-yielding (>99%), minimizing material loss and maximizing throughput.[10][11][24]
-
Favorable Atom Economy: Compared to the bulky Fmoc group, the smaller trifluoroacetyl group offers better atom economy, which can be a significant factor in large-scale production.
-
Simple and Fast Reactions: The protection and deprotection protocols are straightforward and relatively fast, potentially reducing cycle times and increasing plant capacity.[10][11][24]
Costs and Considerations:
-
Fluorinated Waste Management: The use of a fluorinated protecting group necessitates a strategy for the management and disposal of fluorinated waste streams. While specific costs can vary depending on location and regulations, the disposal of fluorinated organic compounds is generally more expensive and subject to stricter environmental controls than non-fluorinated waste.[29] There is growing concern over the environmental impact of per- and polyfluoroalkyl substances (PFAS), and while this compound itself is not a PFAS, the broader scrutiny of fluorinated compounds is a factor to consider.[13]
-
Specialized Handling: While the reagents used are not exceptionally hazardous, appropriate handling procedures for fluorinated compounds and for reactions that generate hydrogen gas (during deprotection with NaBH₄) must be in place.
-
Limited Orthogonality Data: While this compound is stable to many reaction conditions, comprehensive data on its orthogonality with a wide range of other protecting groups in complex, multi-step syntheses is not as extensively documented as for Boc and Fmoc.
Conclusion
For large-scale synthesis campaigns where cost-effectiveness and process efficiency are paramount, this compound emerges as a highly competitive alternative to the traditional Boc and Fmoc protecting groups for amines. Its low reagent cost, coupled with high-yielding and rapid protection and deprotection steps, presents a compelling economic advantage. While the management of fluorinated waste requires careful consideration and will incur additional costs, the overall financial benefits, particularly for high-volume production, can be substantial. As the pharmaceutical and chemical industries continue to seek more sustainable and economical manufacturing processes, the strategic implementation of this compound in large-scale synthesis warrants serious consideration by researchers and process chemists.
References
- 1. 354-38-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 354-38-1 [chemicalbook.com]
- 4. 24424-99-5 Cas No. | BOC Anhydride | Apollo [store.apolloscientific.co.uk]
- 5. peptide.com [peptide.com]
- 6. apexbt.com [apexbt.com]
- 7. store.p212121.com [store.p212121.com]
- 8. chemimpex.com [chemimpex.com]
- 9. shop.bachem.com [shop.bachem.com]
- 10. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 11. WO2013123526A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
- 16. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. peptide.com [peptide.com]
- 24. US20150011778A1 - Use of this compound for n-terminal protection - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. innovationnewsnetwork.com [innovationnewsnetwork.com]
A Researcher's Guide to Silylating Agents: Comparing the Stability of BSTFA Derivatives and Alternatives
For researchers, scientists, and drug development professionals utilizing gas chromatography-mass spectrometry (GC-MS), the derivatization of polar analytes is a critical step to enhance volatility and thermal stability. Silylation, the introduction of a silyl group, is a widely employed technique. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating agent, but the stability of its derivatives is a key consideration for accurate and reproducible results. This guide provides an objective comparison of the stability of derivatives formed from BSTFA and other common silylating agents, supported by experimental data and detailed methodologies.
The Stability Landscape: A Head-to-Head Comparison
The stability of a silylated derivative, particularly its resistance to hydrolysis, is paramount for reliable quantitative analysis. The primary factor governing this stability is the steric hindrance around the silicon atom. Larger, bulkier silyl groups provide greater protection to the Si-O bond from cleavage.
Silylating agents like BSTFA and N-Methyl-N-(trimethylsilyl)this compound (MSTFA) both produce trimethylsilyl (TMS) derivatives. While effective, TMS derivatives are known to be susceptible to hydrolysis and should ideally be analyzed within 24 hours of preparation.[1] For applications requiring higher stability, silylating agents that introduce bulkier silyl groups are preferred.
One such agent is N-methyl-N-(tert-butyldimethylsilyl)this compound (MTBSTFA), which forms tert-butyldimethylsilyl (t-BDMS) derivatives. These t-BDMS derivatives are significantly more stable than TMS derivatives. In fact, t-BDMS ethers are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts.[2][3] This enhanced stability makes MTBSTFA a superior choice for complex analyses or when delayed instrument time is anticipated.
The following table summarizes the relative stability of derivatives from various common silylating agents.
| Silylating Agent | Abbreviation | Silyl Group | Derivative Type | Relative Hydrolytic Stability | Key Characteristics |
| N,O-Bis(trimethylsilyl)this compound | BSTFA | Trimethylsilyl | TMS | 1 (Baseline) | Highly reactive, volatile byproducts, common for general use.[1] |
| N-Methyl-N-(trimethylsilyl)this compound | MSTFA | Trimethylsilyl | TMS | 1 (Baseline) | Similar to BSTFA, often considered more reactive for certain compounds like steroids.[1] |
| N-methyl-N-(tert-butyldimethylsilyl)this compound | MTBSTFA | tert-Butyldimethylsilyl | t-BDMS | ~10,000x TMS | Excellent hydrolytic stability, suitable for sensitive and long-term studies.[2][3][4] |
| Triethylchlorosilane | TECS | Triethylsilyl | TES | 64x TMS | Offers intermediate stability between TMS and t-BDMS.[2] |
| Triisopropylchlorosilane | TIPS-Cl | Triisopropylsilyl | TIPS | 700,000x TMS | Very high stability, used when robust protection is required. |
Factors Influencing Derivative Stability
The stability of silylated derivatives is not solely dependent on the choice of silylating agent. Several other factors play a crucial role and must be carefully controlled for reproducible results.
References
literature review of Trifluoroacetamide applications in organic synthesis
Trifluoroacetamide, a simple yet versatile reagent, has carved a significant niche in the landscape of modern organic synthesis. Its unique electronic properties, stemming from the potent electron-withdrawing trifluoromethyl group, render it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive literature review of the applications of this compound, objectively comparing its performance with alternative methodologies and presenting supporting experimental data.
This compound as a Protecting Group for Amines
The protection of amine functionalities is a cornerstone of multi-step organic synthesis. The trifluoroacetyl group, introduced via this compound or its derivatives, serves as an effective protecting group for primary and secondary amines. Its stability in acidic conditions and lability under basic conditions provide a useful orthogonality to other common amine protecting groups.[1]
Comparison with Other Amine Protecting Groups
The choice of a protecting group is dictated by the specific reaction conditions and the overall synthetic strategy. The trifluoroacetyl (TFA) group offers a distinct profile compared to more common protecting groups like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Abbreviation | Stability (Stable to) | Lability (Cleaved by) | Key Advantages | Key Disadvantages |
| Trifluoroacetyl | TFA | Strong Acids, Hydrogenation | Mild Base (e.g., K₂CO₃/MeOH), NaBH₄ | High acid stability, small size, enhances acidity of N-H bond | Sensitive to basic conditions |
| tert-Butyloxycarbonyl | Boc | Base, Hydrogenation | Strong Acids (e.g., TFA) | Widely used, mild cleavage | Acid labile |
| Benzyloxycarbonyl | Cbz | Acid, Base (most) | Hydrogenolysis (H₂/Pd-C) | Stable to a wide range of non-reductive conditions | Requires catalytic hydrogenation for removal |
| Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenation | Base (e.g., Piperidine) | Mild cleavage conditions, useful in peptide synthesis | Base labile |
Experimental Protocols for Protection and Deprotection
Protection of Amines with Trifluoroacetic Anhydride:
A common method for the introduction of the trifluoroacetyl group involves the reaction of an amine with trifluoroacetic anhydride (TFAA).
-
Reaction: R-NH₂ + (CF₃CO)₂O → R-NHCOCF₃ + CF₃COOH
-
Typical Conditions: The amine is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) and cooled to 0 °C. Trifluoroacetic anhydride is added, often in the presence of a base like pyridine or potassium carbonate to neutralize the trifluoroacetic acid byproduct. The reaction is typically stirred for a short period at room temperature.[2]
-
Yields: This method generally provides high yields, often in the range of 74-79%.[2]
Deprotection of Trifluoroacetamides:
The removal of the trifluoroacetyl group is readily achieved under mild basic conditions.
-
Reaction: R-NHCOCF₃ + Base → R-NH₂
-
Typical Conditions: The this compound is treated with a base such as sodium methoxide (NaOMe) in methanol or potassium carbonate (K₂CO₃) in aqueous methanol. The reaction is often carried out at room temperature or with gentle heating.[2]
-
Yields: Deprotection is typically very efficient, with yields often reaching 82-100%.[2]
This compound as a Source of the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability and lipophilicity.[3][4] this compound and its derivatives have emerged as valuable reagents for the synthesis of trifluoromethyl-containing compounds, particularly heterocycles.[3][4]
Comparison with Other Trifluoromethylating Reagents
Several reagents are available for trifluoromethylation, each with its own advantages and limitations. The choice of reagent depends on the substrate and the desired reaction type (nucleophilic, electrophilic, or radical).
| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |
| This compound Derivatives | Trifluoroacetic Anhydride (TFAA) | Amines, Alcohols, Heterocycles | Readily available, cost-effective | Often require activation or specific reaction conditions |
| Hypervalent Iodine | Togni's Reagents | Alkenes, Alkynes, Heterocycles | Bench-stable, broad substrate scope | Can be expensive |
| Nucleophilic CF₃⁻ Source | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, Ketones, Imines | Highly versatile for carbonyl compounds | Requires a fluoride source for activation, moisture sensitive[5][6] |
| Radical CF₃• Source | Langlois' Reagent (CF₃SO₂Na) | Arenes, Heteroarenes | Stable, affordable, effective for (hetero)arenes | May require an oxidant |
Synthesis of Trifluoromethylated Heterocycles
Trifluoroacetic anhydride (TFAA), a derivative of trifluoroacetic acid, is a common reagent in the synthesis of trifluoromethylated heterocycles. For instance, it can be used in cyclization reactions of N-aryl-substituted trifluoroacetimidoyl chlorides to form trifluoromethyl-substituted quinazolines.
This compound as a Directing Group in C-H Functionalization
The this compound group can function as a directing group in C-H functionalization reactions, facilitating the selective substitution at positions ortho to the group.[7][8] This is achieved through the coordination of the amide oxygen to a metal catalyst, bringing the catalyst into proximity with the ortho C-H bond.[9] This strategy provides a powerful tool for the regioselective synthesis of substituted aromatic compounds.
Ortho-Lithiation Directed by this compound
Directed ortho-metalation (DoM) is a classic example of this application. The this compound group can direct the lithiation of an aromatic ring at the ortho position upon treatment with a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents.[8]
Visualizing Workflows and Mechanisms
To further illustrate the applications of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Trifluoroacetamide
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Trifluoroacetamide, a versatile compound used in various synthetic and analytical applications, requires careful handling and adherence to specific disposal protocols due to its hazardous nature. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound waste with the utmost care, utilizing appropriate personal protective equipment (PPE). This compound and its derivatives can cause skin, eye, and respiratory irritation.[1][2][3]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specifications |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN166, NIOSH, or equivalent standards should be worn.[1][4] |
| Hand Protection | Wear impervious, chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after handling.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of inhaling dust, vapors, or aerosols, especially in poorly ventilated areas.[2][4] |
| Protective Clothing | A lab coat, synthetic apron, or other impervious clothing is necessary to prevent skin contact.[1][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[5][6] Adherence to all national, state, and local environmental regulations is mandatory.[1][7][8]
1. Waste Collection and Segregation:
-
Do Not Mix: Never combine this compound waste with other chemical waste streams.[6]
-
Original Containers: Whenever feasible, store the waste in its original container. If this is not possible, use a compatible, well-labeled, and tightly sealed container.[6][9]
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound". Avoid using abbreviations or chemical formulas.[9]
-
Proper Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[5][9] The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][8]
3. Arranging for Disposal:
-
Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][5][10] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[5][6]
-
Documentation: Maintain all necessary documentation related to the waste disposal as required by your institution and local regulations.
4. Handling Spills and Contaminated Materials:
-
Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4][9]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[9] The collected material should then be placed in a suitable, sealed container for disposal as hazardous waste.[1][4]
-
Contaminated Items: Any materials, such as PPE or absorbent pads, that come into contact with this compound should be collected and disposed of as hazardous waste.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound must be handled with care as they may contain hazardous residues.[5][9]
-
Rinse the empty container thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[9]
-
Puncture the container to prevent reuse before disposing of it in accordance with institutional and local guidelines.[7]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluoroacetamide
For Immediate Implementation: Essential Safety and Handling Protocols for Trifluoroacetamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE): A Tabular Overview
To ensure maximum protection when handling this compound, the following personal protective equipment is mandatory. This table summarizes the required PPE for various situations.
| Situation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Laboratory Use | Chemical safety goggles compliant with EU Standard EN166 or OSHA 29 CFR 1910.133 regulations.[1][2] | Appropriate protective gloves (e.g., nitrile) inspected before use.[3][4] | A properly fitting lab coat, long pants, and closed-toed footwear.[4] | Not required under normal use conditions with adequate ventilation.[5][6] |
| Handling Large Quantities (>100 mL) | Splash goggles are recommended.[4] | Heavy-duty gloves may be necessary; consult manufacturer compatibility data. | Chemical-resistant apron in addition to standard lab attire. | A NIOSH/MSHA or European Standard EN 136 approved respirator may be required if ventilation is inadequate.[5][6] |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves appropriate for the spill size. | A complete protective suit may be necessary for large spills.[7] | An approved air-purifying respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) or a self-contained breathing apparatus (SCBA) for major spills.[3][7] |
Operational Plan: Step-by-Step Handling of this compound
This section outlines the procedural workflow for the safe handling of this compound from preparation to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a properly functioning chemical fume hood is strongly recommended.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
Handling and Use
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1][2] Do not breathe in the dust.[1][2]
-
Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood.
-
Container Management: Keep the container tightly closed when not in use.[1][2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acids.[1][2]
Spill and Emergency Procedures
-
Minor Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[4]
-
Major Spills: In the event of a large spill, evacuate the laboratory immediately and alert others.[4] Activate the fire alarm and call for emergency assistance.[4] Do not re-enter the area until it has been deemed safe by emergency personnel.[4]
-
First Aid - Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1][2] Remove any contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation develops.[1][2]
-
First Aid - Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2] If present, remove contact lenses and continue rinsing for at least 15 minutes.[1][2][3] Seek immediate medical attention.[1][2]
-
First Aid - Inhalation: If inhaled, move the individual to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, provide artificial respiration.[1][2] Seek medical attention.[1][2]
-
First Aid - Ingestion: If swallowed, rinse the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
-
Waste Characterization: this compound waste is considered hazardous.[5]
-
Containerization: All waste containing this compound must be collected in a designated, properly labeled, and sealed container.[4] Use full chemical names on the label; do not use abbreviations.[4]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area.[4]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility.[1][2] Do not empty into drains.[1][2] All disposal activities must comply with local, state, and federal regulations.[8]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.es [fishersci.es]
- 7. Top Biotech Reagents & Enzymes for Industrial Use [campbellscience.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
